Product packaging for Z-DL-Lys(Z)-OH(Cat. No.:CAS No. 55592-85-3)

Z-DL-Lys(Z)-OH

Cat. No.: B554503
CAS No.: 55592-85-3
M. Wt: 215.67 g/mol
InChI Key: RLMHWGDKMJIEHH-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-DL-Lys(Z)-OH is a chemically protected lysine amino acid, where both the alpha-amino and the side-chain epsilon-amino groups are safeguarded with a carbobenzyloxy (Z) group. This dual protection is critical in peptide synthesis, allowing for the selective deprotection and controlled elongation of peptide chains. Its primary research value lies in the synthesis of complex peptides and protein-mimetics, particularly those containing multiple lysine residues or requiring specific side-chain modifications. Protected amino acids like this are fundamental tools for exploring protein-protein interactions (PPIs), a challenging yet vital area in drug discovery for diseases like cancer . The robust Z-protection also makes this compound a valuable reagent in studying chemical modification pathways, such as advanced glycation end-product (AGE) formation, providing insights into metabolic processes under oxidative stress . Furthermore, lysine-based building blocks are essential in biomaterials science for developing functionalized hydrogels and other polymeric structures for drug delivery and tissue engineering applications . By providing a stable, protected intermediate, this compound enables researchers to probe biological mechanisms and construct sophisticated molecules with high precision.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO2 B554503 Z-DL-Lys(Z)-OH CAS No. 55592-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-bis(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c25-20(26)19(24-22(28)30-16-18-11-5-2-6-12-18)13-7-8-14-23-21(27)29-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,23,27)(H,24,28)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZXFNUZFTZCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275938
Record name Z-DL-Lys(Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55592-85-3, 405-39-0
Record name N2,N6-Bis[(phenylmethoxy)carbonyl]lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55592-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,N6-Dibenzyloxycarbonyl-L-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC88474
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-DL-Lys(Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2,N6-dibenzyloxycarbonyl-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Z-DL-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Nα,Nε-Dibenzyloxycarbonyl-DL-lysine, commonly abbreviated as Z-DL-Lys(Z)-OH. This protected amino acid derivative is a key building block in synthetic peptide chemistry and various areas of drug development. Understanding its fundamental properties is critical for its effective handling, reaction optimization, and integration into complex synthetic workflows.

Core Physicochemical Data

This compound is a synthetic derivative of the amino acid lysine where both the alpha-amino and epsilon-amino groups are protected by benzyloxycarbonyl (Z) groups. This dual protection renders the amino groups unreactive during peptide coupling reactions, allowing for the selective formation of peptide bonds at the free carboxyl group. At room temperature, it presents as a white to off-white crystalline solid.[1]

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that variations in reported values, particularly for melting points, may arise from differences in sample purity and analytical methodology.

PropertyValueReference(s)
Chemical Structure Chemical Structure of this compound
Molecular Formula C₂₂H₂₆N₂O₆[1][2][3]
Molecular Weight 414.45 g/mol [2][3]
CAS Number 55592-85-3[2][3]
Appearance White to off-white solid/powder[1][2]
Melting Point 90-95 °C or 76-78 °C (Values vary by supplier)[2][4][5][6]
Solubility Limited solubility in water; soluble in polar organic solvents like DMF, DMSO, and slightly in methanol.[1][6]
pKa (Carboxylic Acid) 3.97 ± 0.21 (Predicted)[1]

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and process development. Below are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities.

Methodology: Digital Melting Point Apparatus

  • Sample Preparation: A small amount of the dry this compound powder is finely ground. The open end of a capillary tube is tapped into the powder to collect a sample approximately 2-3 mm in height. The tube is then inverted and tapped gently to pack the sample into the sealed end.

  • Instrument Setup: The capillary tube is placed into the heating block of a digital melting point apparatus (e.g., a Mel-Temp).

  • Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating ramp (10-20 °C/minute) is used to get a preliminary range.

  • Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 20 °C below the expected melting point. The heating rate is then slowed to 1-2 °C per minute.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

  • Mixed Melting Point: To confirm identity, a 50:50 mixture of the sample with a known standard can be prepared. If the melting point of the mixture is sharp and matches the standard, the identity is confirmed. A depression or broadening of the melting range indicates the samples are different.

Solubility Assessment

Solubility is a critical parameter for reaction solvent selection, purification, and formulation.

Methodology: Qualitative and Semi-Quantitative Assessment

  • Solvent Selection: A panel of relevant solvents is chosen (e.g., Water, Methanol, Ethanol, Dichloromethane, Ethyl Acetate, DMF, DMSO).

  • Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is added to a series of vials.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective vials.

  • Dissolution Process: The vials are vortexed or agitated at a constant, controlled temperature (e.g., 25 °C) for a set period. Sonication can be used to aid dissolution of sparingly soluble compounds.

  • Observation: The samples are visually inspected for complete dissolution. Solubility is categorized qualitatively (e.g., freely soluble, soluble, sparingly soluble, insoluble).

  • Semi-Quantitative Analysis: For sparingly soluble samples, the undissolved solid can be isolated by centrifugation and filtration, then dried and weighed. The difference in weight gives an approximation of the amount dissolved, allowing for a semi-quantitative solubility value (e.g., in mg/mL).

pKa Determination

The acid dissociation constant (pKa) of the carboxylic acid group influences the compound's charge state at different pH values, which is vital for designing extraction, purification, and chromatographic separation methods.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol to ensure solubility) to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added.

  • pKa Calculation: The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve. The Henderson-Hasselbalch equation can be used for a more precise calculation from the titration data points.

Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a protected amino acid derivative like this compound.

G cluster_0 Initial Characterization cluster_1 Quantitative Physicochemical Testing cluster_2 Data Analysis & Reporting A Sample Acquisition (this compound) B Visual Inspection (Appearance, Color) A->B C Identity Confirmation (FTIR, MS) B->C D Purity Assessment (HPLC, TLC) C->D E Melting Point Determination D->E F Solubility Profiling (Aqueous & Organic Solvents) D->F G pKa Determination (Potentiometric Titration) D->G H Structural Elucidation (1H & 13C NMR) D->H I Compile Data into Specification Sheet E->I F->I G->I H->I J Compare with Literature/Reference Data I->J K Final Report Generation J->K

Physicochemical Characterization Workflow.

References

A Technical Guide to Nα,Nε-Dibenzyloxycarbonyl-DL-lysine (Z-DL-Lys(Z)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and physicochemical properties of Nα,Nε-Dibenzyloxycarbonyl-DL-lysine, commonly referred to as Z-DL-Lys(Z)-OH. This protected amino acid is a crucial building block in synthetic peptide chemistry, offering strategic advantages in the construction of complex peptide sequences. This document also outlines a representative experimental protocol for its application in peptide synthesis.

Chemical Structure and Nomenclature

This compound is a derivative of the amino acid DL-lysine where both the alpha-amino (Nα) and epsilon-amino (Nε) groups are protected by benzyloxycarbonyl (Cbz or Z) groups. This dual protection prevents unwanted side reactions at these amino groups during peptide synthesis.

Systematic IUPAC Name: (2RS)-2,6-bis[(phenylmethoxy)carbonylamino]hexanoic acid

Common Synonyms:

  • Nα,Nε-Di-Z-DL-lysine

  • N,N'-Dibenzyloxycarbonyl-DL-lysine

  • Cbz-DL-Lys(Cbz)-OH

Stereoisomers: It is important to note that this compound is a racemic mixture of the D- and L-isomers. The individual stereoisomers are also commercially available and commonly used in stereospecific peptide synthesis:

  • Z-L-Lys(Z)-OH: Nα,Nε-Dibenzyloxycarbonyl-L-lysine (CAS No: 405-39-0)

  • Z-D-Lys(Z)-OH: Nα,Nε-Dibenzyloxycarbonyl-D-lysine

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound and its L-isomer are summarized in the table below. These properties are essential for handling, storage, and application in experimental settings.

PropertyThis compoundZ-L-Lys(Z)-OH
CAS Number 55592-85-3[1]405-39-0
Molecular Formula C₂₂H₂₆N₂O₆[1]C₂₂H₂₆N₂O₆[2]
Molecular Weight 414.45 g/mol [1]414.45 g/mol
Appearance SolidWhite to off-white crystalline solid[2]
Melting Point 90-95 °C76-78 °C[3]
Solubility Limited solubility in water; soluble in polar organic solvents like DMF and DMSO.[2]Slightly soluble in DMSO and Methanol.[3]
Storage Room Temperature[3]Room Temperature, sealed in dry conditions[3]

Experimental Protocols

This compound is primarily utilized as a building block in solution-phase peptide synthesis. The benzyloxycarbonyl (Z) protecting groups are stable to the basic conditions used for Fmoc deprotection and the acidic conditions for Boc deprotection, providing orthogonality. The Z groups are typically removed by catalytic hydrogenation.

General Workflow for Peptide Synthesis using this compound

G start Start with resin-bound peptide or N-terminally protected amino acid coupling Couple this compound using activating agents (e.g., DCC/HOBt) start->coupling wash1 Wash to remove excess reagents and byproducts coupling->wash1 deprotection Continue peptide elongation (deprotection of N-terminal) wash1->deprotection wash2 Wash deprotection->wash2 cleavage Cleave peptide from resin (if applicable) wash2->cleavage final_deprotection Global deprotection: Remove Z groups via hydrogenation cleavage->final_deprotection purification Purify the final peptide (e.g., HPLC) final_deprotection->purification end Characterize the final peptide purification->end

Caption: General workflow for peptide synthesis.

Representative Protocol for Coupling Z-L-Lys(Z)-OH in Solution-Phase Synthesis

This protocol describes the coupling of Z-L-Lys(Z)-OH to an amino acid ester as a representative example.

Materials:

  • Z-L-Lys(Z)-OH

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Free Amine Preparation: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature to liberate the free amine.

  • Activation of Z-L-Lys(Z)-OH: In a separate flask, dissolve Z-L-Lys(Z)-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.

  • Cool the Z-L-Lys(Z)-OH solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled Z-L-Lys(Z)-OH solution and stir for 15 minutes.

  • Coupling Reaction: Add the free amine solution from step 1 to the activated acid mixture.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.

  • Work-up:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Deprotection of the Z-groups by Catalytic Hydrogenation

Materials:

  • Protected peptide containing Z-L-Lys(Z)-OH residue

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen source (balloon or Parr shaker)

  • Celite

Procedure:

  • Dissolve the protected peptide in MeOH.

  • Carefully add 10% Pd/C catalyst (approximately 10% by weight of the peptide).

  • Stir the suspension under a hydrogen atmosphere (using a hydrogen-filled balloon or a Parr shaker) overnight.

  • Work-up:

    • Monitor the deprotection by TLC or LC-MS.

    • Once complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate to obtain the deprotected peptide.

Applications

The primary application of this compound and its isomers is in peptide synthesis . The Z-protecting group is stable to a wide range of reaction conditions, making it suitable for the synthesis of complex peptides and peptidomimetics. Its use allows for the selective deprotection of other protecting groups (e.g., Boc, Fmoc) while the lysine side chain remains protected. This is particularly useful in the synthesis of branched or cyclic peptides where orthogonal protection strategies are essential.[]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn. It is classified as a combustible solid. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Enduring Guardian: An In-Depth Technical Guide to Benzyloxycarbonyl (Cbz) Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group stands as a foundational protecting group in the art of organic synthesis, particularly in the realm of peptide chemistry. Introduced in 1932 by Max Bergmann and Leonidas Zervas, its development was a pivotal moment that transformed the synthesis of peptides from an uncontrolled polymerization into a precise, stepwise science. Despite the advent of other protecting groups, the Cbz group's unique characteristics, including its robust stability and specific cleavage methods, ensure its continued relevance in the synthesis of complex molecules and active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of the Cbz protecting group, detailing its core chemical principles, mechanisms of introduction and removal, orthogonality, and applications. Detailed experimental protocols and quantitative data are presented to serve as a practical resource for laboratory professionals.

Core Principles of the Cbz Protecting Group

The primary function of the Cbz group is to temporarily mask the nucleophilic nature of primary and secondary amines by converting them into significantly less reactive carbamates. This protection is crucial in multi-step syntheses to prevent unwanted side reactions, most notably at the N-terminus of amino acids during peptide bond formation. The Cbz group can also be employed to protect other nucleophilic functional groups such as alcohols and thiols.

The utility of the Cbz group is defined by several key characteristics:

  • Robust Stability: Cbz-protected amines exhibit high stability across a wide range of reaction conditions, including basic and mildly acidic media. This stability allows for a broad scope of subsequent chemical transformations without compromising the protecting group.

  • Ease of Introduction: The protection of amines with benzyl chloroformate is typically a high-yielding reaction that proceeds under mild conditions.

  • Facile and Specific Removal: The Cbz group can be selectively cleaved under distinct conditions, most commonly through catalytic hydrogenolysis. This specific removal method is a cornerstone of its strategic use in synthesis.

  • Orthogonality: The unique cleavage conditions for the Cbz group make it orthogonal to other widely used amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality is critical for the selective deprotection of one amine in the presence of others, a common requirement in complex syntheses.

Mechanism of Cbz Protection

The introduction of the Cbz group, or Cbz-protection, is typically achieved by reacting an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_intermediate Mechanism Amine R-NH₂ (Amine) Attack Attack Amine->Attack CbzCl C₆H₅CH₂O(CO)Cl (Benzyl Chloroformate) CbzCl->Attack Intermediate Intermediate Attack->Intermediate Nucleophilic Attack Product R-NH-Cbz (Cbz-protected Amine) Intermediate->Product Loss of Cl⁻ HCl HCl Base Base (e.g., NaHCO₃) HCl->Base HCl_Neutralized Salt + H₂O Base->HCl_Neutralized Neutralization

Mechanism of Cbz Protection of an Amine.

Mechanism of Cbz Deprotection

The removal of the Cbz group, or deprotection, can be accomplished through several methods, with catalytic hydrogenolysis being the most common and mildest.

Catalytic Hydrogenolysis

This is the most widely used method for Cbz deprotection. The Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction results in the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts. An alternative to using hydrogen gas is transfer hydrogenolysis, which employs a hydrogen donor like ammonium formate or formic acid.

G cluster_catalyst Catalyst CbzAmine R-NH-Cbz (Cbz-protected Amine) PdC Pd/C CbzAmine->PdC Hydrogen H₂ (Hydrogen Gas) Hydrogen->PdC Amine R-NH₂ (Deprotected Amine) PdC->Amine Hydrogenolysis Toluene C₆H₅CH₃ (Toluene) PdC->Toluene CO2 CO₂ (Carbon Dioxide) PdC->CO2

Cbz Deprotection via Catalytic Hydrogenolysis.
Acidolysis

Strong acidic conditions can also be used to cleave the Cbz group. Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) are effective. This method is particularly useful when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes. The mechanism involves protonation of the carbamate followed by nucleophilic attack by the bromide ion.

Other Deprotection Methods

Other reductive methods, such as using sodium in liquid ammonia, can also remove the Cbz group. Additionally, certain Lewis acids have been shown to effectively deprotect Cbz-amines. More recently, nucleophilic cleavage methods have been developed for substrates that are sensitive to both hydrogenolysis and strong acids.

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid

This protocol describes a general procedure for the Cbz protection of an amino acid using benzyl chloroformate under basic aqueous conditions (Schotten-Baumann reaction).

Materials:

  • Amino acid (1.0 equivalent)

  • 1 M Sodium carbonate solution (2.5 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the amino acid in the 1 M aqueous sodium carbonate solution with cooling in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol outlines the standard procedure for the removal of a Cbz group using catalytic hydrogenation.

Materials:

  • Cbz-protected compound (1.0 equivalent)

  • 10% Palladium on carbon (Pd/C) (5-10 mol %)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Quantitative Data

The efficiency of Cbz protection and deprotection reactions is a critical factor in its widespread adoption. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines

Amine SubstrateReagents and ConditionsYield (%)
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90
AlanineCbz-Cl, aq. NaOH, 0 °C~95
PhenylalanineCbz-Cl, aq. NaHCO₃, rt> 90
BenzylamineCbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt~98
AnilineCbz-Cl, Pyridine, CH₂Cl₂, 0 °C~92

Table 2: Comparison of Cbz Deprotection Methods and Yields

Cbz-Protected SubstrateDeprotection Method and ReagentsYield (%)
Cbz-GlycineH₂ (1 atm), 10% Pd/C, MeOH, rt> 95
Cbz-AlanineH₂ (1 atm), 10% Pd/C, EtOH, rt> 95
Cbz-PhenylalanineHBr (33% in AcOH), rt~90
Cbz-LeucineTransfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux> 90
Cbz-Protected PeptideNa / liq. NH₃> 90

Applications in Peptide Synthesis

The Cbz group was instrumental in the early development of solution-phase peptide synthesis and continues to be a valuable tool. Its stability to the conditions of peptide coupling and its selective removal make it ideal for protecting the N-terminus of an amino acid while its carboxyl group is activated for reaction with the N-terminus of another.

G cluster_step1 Step 1: Protection cluster_step2 Step 2: Activation & Coupling cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Further Elongation AA1 Amino Acid 1 (H₂N-CHR₁-COOH) Protect Protect N-terminus with Cbz-Cl AA1->Protect Cbz_AA1 Cbz-HN-CHR₁-COOH Protect->Cbz_AA1 Activate Activate Carboxyl Group (e.g., with DCC) Cbz_AA1->Activate AA2 Amino Acid 2 (H₂N-CHR₂-COOR') Couple Peptide Bond Formation AA2->Couple Cbz_AA1_activated Cbz-HN-CHR₁-CO-X Activate->Cbz_AA1_activated Cbz_AA1_activated->Couple Dipeptide Cbz-HN-CHR₁-CO-NH-CHR₂-COOR' Couple->Dipeptide Deprotect Remove Cbz Group (e.g., H₂/Pd-C) Dipeptide->Deprotect Free_Dipeptide H₂N-CHR₁-CO-NH-CHR₂-COOR' Deprotect->Free_Dipeptide Elongate Repeat cycle for longer peptides Free_Dipeptide->Elongate

General Workflow for Peptide Synthesis using a Cbz Protecting Group.

Conclusion

The benzyloxycarbonyl protecting group, a classic tool in organic chemistry, remains a highly relevant and valuable option for researchers and drug development professionals. Its ease of introduction, stability to a wide range of conditions, and multiple deprotection pathways make it a versatile choice. The orthogonality of the Cbz group with other common protecting groups like Boc and Fmoc solid

An In-depth Technical Guide to Z-DL-Lys(Z)-OH (CAS 405-39-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nε-Bis(benzyloxycarbonyl)-L-lysine, commonly referred to as Z-Lys(Z)-OH, is a pivotal protected amino acid derivative utilized extensively in the field of peptide chemistry. Its CAS number is 405-39-0. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS). The dual protection of both the alpha and epsilon amino groups with the benzyloxycarbonyl (Z or Cbz) group makes it a valuable building block for the controlled synthesis of complex peptides and peptidomimetics. The Z group offers stability under various conditions and can be selectively removed, typically through hydrogenolysis, providing an orthogonal protection strategy in complex synthetic schemes. While the L-isomer (CAS 405-39-0) is most common in peptide synthesis, the DL-racemic mixture (CAS 55592-85-3) is also available.

Physicochemical Properties

The physical and chemical properties of Z-Lys(Z)-OH are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReferences
CAS Number 405-39-0[1]
Synonyms N,N′-Di-Cbz-L-lysine, Nα,Nε-Di-Z-L-lysine, N2,N6-Bis(benzyloxycarbonyl)-L-lysine[2]
Molecular Formula C22H26N2O6[2]
Molecular Weight 414.45 g/mol
Appearance White to off-white powder or crystalline solid.
Melting Point 90-95 °C
Solubility Soluble in DMF and DCM.
Purity ≥98.0% (TLC)

Synthesis

A general method for the synthesis of Z-Lys(Z)-OH involves the reaction of L-lysine with benzyl chloroformate in an aqueous alkaline solution. The pH of the reaction is carefully controlled to ensure the acylation of both the α- and ε-amino groups.

Experimental Protocol: Synthesis of Z-Lys(Z)-OH
  • Dissolution: Dissolve L-lysine monohydrochloride in water.

  • pH Adjustment: Adjust the pH of the lysine solution to approximately 11.5 with an aqueous solution of sodium hydroxide. This deprotonates both amino groups, making them nucleophilic.

  • Acylation: Cool the solution to 0°C in an ice bath. Slowly add benzyl chloroformate (at least 2 equivalents) dropwise while vigorously stirring. Maintain the pH at around 11.5 by the concurrent addition of aqueous sodium hydroxide.

  • Reaction Monitoring: Allow the reaction to proceed for several hours at 0°C to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture to a low pH with a strong acid, such as hydrochloric acid. This will precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and then dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Application in Solid-Phase Peptide Synthesis (SPPS)

Z-Lys(Z)-OH is a crucial reagent in SPPS, a technique that allows for the stepwise synthesis of peptides on a solid support (resin). The Z protecting groups on the lysine side chain prevent unwanted side reactions during the peptide chain elongation.

Experimental Protocol: Coupling of Z-Lys(Z)-OH in SPPS

This protocol outlines the manual coupling of Z-Lys(Z)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin with N-terminal deprotected peptide

  • Z-Lys(Z)-OH

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

Procedure:

  • Resin Preparation: If the N-terminus of the resin-bound peptide is protected (e.g., with Fmoc), deprotect it by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

  • Activation of Z-Lys(Z)-OH: In a separate reaction vessel, dissolve Z-Lys(Z)-OH (typically 2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 1.95 equivalents) in DMF. Add a base (e.g., DIPEA, 3-6 equivalents) to the solution and allow it to pre-activate for a few minutes.

  • Coupling Reaction: Add the activated Z-Lys(Z)-OH solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative Kaiser test (beads remain colorless) indicates that all primary amines have reacted.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

Deprotection of the Z-Group

The benzyloxycarbonyl (Z) protecting group is stable to the acidic and basic conditions commonly used in Fmoc- and Boc-based SPPS, respectively. It is typically removed by catalytic hydrogenolysis.

Experimental Protocol: Cleavage of the Z-Group
  • Resin Suspension: Swell the peptide-resin in a suitable solvent such as DMF or a mixture of DMF, water, and acetic acid.

  • Catalyst Addition: Add a palladium catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenation: Subject the suspension to an atmosphere of hydrogen gas (H2), either by bubbling the gas through the mixture or by using a balloon filled with H2. The reaction is typically carried out at room temperature and atmospheric pressure.

  • Reaction Monitoring: Monitor the progress of the deprotection by a suitable analytical method, such as HPLC-MS of a small cleaved sample.

  • Filtration and Washing: Once the reaction is complete, filter the mixture to remove the catalyst. Wash the resin thoroughly with the reaction solvent and then with DCM.

Safety and Handling

Z-DL-Lys(Z)-OH should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. Store the compound in a tightly sealed container in a cool, dry place.

Visualizing Workflows and Relationships

Diagram 1: Synthesis of Z-Lys(Z)-OH

G Figure 1: Synthesis of Z-Lys(Z)-OH lysine L-Lysine Monohydrochloride lysine_sol Aqueous Lysine Solution lysine->lysine_sol Dissolve in H2O activated_lysine Deprotonated Lysine (pH ~11.5) lysine_sol->activated_lysine Add NaOH reaction Acylation Reaction (0°C to RT) activated_lysine->reaction benzyl_chloroformate Benzyl Chloroformate (2 eq.) benzyl_chloroformate->reaction acidification Acidification (HCl) reaction->acidification product Z-Lys(Z)-OH (Precipitate) acidification->product purification Filtration & Recrystallization product->purification final_product Pure Z-Lys(Z)-OH purification->final_product G Figure 2: SPPS Cycle with Z-Lys(Z)-OH start Resin-Bound Peptide (N-terminally Protected) deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF for Fmoc) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling of Z-Lys(Z)-OH (with HBTU/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive next_cycle Proceed to Next Cycle or Final Cleavage kaiser_test->next_cycle Negative repeat_coupling->coupling

References

Z-DL-Lys(Z)-OH Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Z-DL-Lys(Z)-OH (Nα,Nε-Dibenzyloxycarbonyl-DL-lysine), a critical protected amino acid derivative utilized in peptide synthesis and other areas of chemical research. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the available qualitative information and presents a detailed experimental protocol for researchers to determine quantitative solubility in their specific applications.

Core Concepts and Properties

This compound is a synthetic derivative of the amino acid lysine where both the alpha-amino and epsilon-amino groups are protected by benzyloxycarbonyl (Z) groups. This protection strategy is fundamental in peptide synthesis to prevent unwanted side reactions and ensure controlled peptide chain elongation. The presence of these bulky, aromatic protecting groups significantly influences the molecule's solubility profile, rendering it more soluble in organic solvents compared to its unprotected lysine counterpart.

Qualitative Solubility Data

Published data and supplier information indicate that this compound, a white to off-white crystalline solid, exhibits enhanced solubility in polar aprotic organic solvents. The following table summarizes the available qualitative solubility information.

Organic SolventCommon AbbreviationQualitative SolubilitySource Citation(s)
DimethylformamideDMFEnhanced Solubility
Dimethyl sulfoxideDMSOEnhanced Solubility
MethanolMeOHSlightly Soluble

Note: "Enhanced Solubility" and "Slightly Soluble" are qualitative terms. Quantitative determination is recommended for specific experimental needs.

Experimental Protocol: Quantitative Solubility Determination

The following protocol outlines a reliable method for determining the quantitative solubility of this compound in a given organic solvent using the isothermal equilibrium method.

Principle

A supersaturated solution of this compound in the selected organic solvent is prepared and allowed to reach equilibrium at a constant temperature. The undissolved solid is then separated, and the concentration of the solute in the clear supernatant is determined, which represents the solubility at that temperature.

Materials and Equipment
  • This compound

  • Organic solvents of interest (e.g., DMF, DMSO, Methanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.

    • Vigorously mix the solution using a vortex mixer for 1-2 minutes.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Separation of Undissolved Solid:

    • After the equilibration period, centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a micropipette.

  • Concentration Determination:

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis spectrophotometer).

    • Analyze the diluted sample to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Vortex mix prep1->prep2 prep3 Equilibrate in thermostatic shaker prep2->prep3 sep1 Centrifuge to pellet solid prep3->sep1 sep2 Withdraw supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Analyze via HPLC/UV-Vis ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for Quantitative Solubility Determination.

Logical Relationship in Solubility Testing

The decision-making process for handling a new compound for solubility testing follows a logical progression.

G start Start: New Compound (this compound) qual_data Review Qualitative Data (e.g., soluble in polar aprotics) start->qual_data quant_needed Is Quantitative Data Needed? qual_data->quant_needed protocol Follow Experimental Protocol for Quantitative Determination quant_needed->protocol Yes end_qual End: Use with Qualitative Understanding quant_needed->end_qual No end_quant End: Use with Precise Solubility Data protocol->end_quant

Caption: Decision Tree for Solubility Assessment.

Concluding Remarks

Technical Guide: Physicochemical Properties of Nα,Nε-Dibenzyloxycarbonyl-DL-lysine (Z-DL-Lys(Z)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the melting point and appearance of Z-DL-Lys(Z)-OH, a key intermediate in peptide synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the physical properties, standard experimental protocols for their determination, and a logical workflow for its application in synthetic chemistry.

Physicochemical Properties

This compound, with the CAS Number 55592-85-3, is the racemic form of Nα,Nε-dibenzyloxycarbonyl-lysine.[1] It is a synthetic derivative of the amino acid lysine where both the alpha-amino and epsilon-amino groups are protected by the benzyloxycarbonyl (Z) group. This protection strategy is fundamental in peptide chemistry to ensure selective peptide bond formation.

Appearance and Solubility

At room temperature, this compound is typically a white to off-white crystalline solid or powder.[2][3][4] Some sources may also describe it as a white to light yellow crystalline powder. It generally has a minimal odor.[2]

Regarding solubility, it exhibits limited solubility in water but is more soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.[2][5]

Melting Point

The melting point is a critical parameter for identifying and assessing the purity of a compound. It is important to distinguish between the racemic (DL) form and the pure L-enantiomer (Z-L-Lys(Z)-OH, CAS 405-39-0), as they possess different melting points.

PropertyIsomerValue (°C)
Melting Point Z-DL -Lys(Z)-OH90 - 95[3]
Z-L -Lys(Z)-OH76 - 80[5]
Appearance Z-DL -Lys(Z)-OHWhite to off-white solid/crystalline powder.[2][3][4]

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the appearance and melting point of a chemical compound like this compound.

Determination of Physical Appearance

Objective: To visually inspect and record the physical state, color, and form of the substance at ambient conditions.

Materials:

  • Sample of this compound

  • Spatula

  • White viewing surface (e.g., weighing paper or a watch glass)

  • Adequate laboratory lighting

Procedure:

  • Place a small, representative sample of the compound onto a clean, dry, white viewing surface using a spatula.

  • Observe the sample under bright, neutral laboratory lighting. Avoid direct, harsh sunlight which can cause glare.

  • Record the physical state of the sample (e.g., crystalline, powder, amorphous solid).

  • Record the color of the sample (e.g., white, off-white, light yellow).

  • Note any additional characteristics, such as the presence of a distinct odor.

Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid. A narrow melting range typically indicates high purity.

Materials:

  • Sample of this compound

  • Melting point capillaries (thin-walled glass tubes, sealed at one end)

  • Digital melting point apparatus or a Thiele tube with a high-boiling point oil (e.g., mineral oil or silicone oil)

  • Calibrated thermometer

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Capillary Loading: Pack the dry powder into a melting point capillary to a height of 2-3 mm by tapping the sealed end of the capillary on a hard surface.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Heating:

    • Rapid Heating (Initial Run): Heat the sample rapidly to get an approximate melting point. Note the temperature at which the sample melts.

    • Slow Heating (Accurate Determination): Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with the sample. Heat rapidly until the temperature is 10-15°C below the approximate melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.

  • Observation and Recording:

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T1 - T2. For this compound, this range is expected to be around 90-95°C.[3]

Application Workflow in Peptide Synthesis

This compound is a building block used in solution-phase peptide synthesis.[3] The benzyloxycarbonyl (Z) groups on the amino functions prevent unwanted side reactions, while the free carboxylic acid is activated for coupling. The diagram below illustrates a generalized workflow for incorporating this compound into a peptide chain.

PeptideCouplingWorkflow start This compound activated Activated Lysine Intermediate (e.g., O-acylisourea ester) start->activated Carboxyl Activation reagents1 Activation Reagents (e.g., DCC, HOBt) reagents1->activated coupled Protected Dipeptide Z-Lys(Z)-AA-OR activated->coupled Peptide Bond Formation amino_component Peptide/Amino Acid Ester (H₂N-AA-OR) amino_component->coupled final_peptide Deprotected Peptide H₂N-Lys(H₂N)-AA-OH coupled->final_peptide Z-Group Removal deprotection Deprotection (e.g., H₂/Pd-C) deprotection->final_peptide

Caption: Workflow for this compound in peptide synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1H NMR Spectrum of Nα,Nε-Dibenzyloxycarbonyl-DL-lysine (Z-DL-Lys(Z)-OH)

This technical guide provides a detailed interpretation of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound. This analysis is crucial for the structural verification and purity assessment of this common building block in peptide synthesis and other areas of medicinal chemistry.

Molecular Structure and Proton Environments

This compound, with the chemical formula C22H26N2O6 and a molecular weight of 414.45, possesses several distinct proton environments that give rise to a characteristic 1H NMR spectrum.[1][2] The structure contains a lysine backbone and side chain, with both the alpha-amino and epsilon-amino groups protected by benzyloxycarbonyl (Z) groups.

The key to interpreting the spectrum lies in identifying the non-equivalent protons in the molecule. These include the protons of the lysine backbone (α-CH), the lysine side chain (β-CH2, γ-CH2, δ-CH2, and ε-CH2), the benzylic protons of the two Z groups, and the aromatic protons of the two phenyl rings.

Predicted 1H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for the various protons in this compound. These predictions are based on established chemical shift ranges for similar functional groups and data from related molecules.[3][4][5][6][7] The spectrum is typically recorded in a solvent like deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6). The exact chemical shifts can vary depending on the solvent and concentration.[8][9]

Proton Assignment Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (Z groups)Har7.2 - 7.4Multiplet10H
Benzylic Protons (Z groups)Hbenzyl~5.1Singlet4H
α-Amino NHNαH5.0 - 5.5 (broad)Singlet/Doublet1H
ε-Amino NHNεH4.8 - 5.2 (broad)Singlet/Triplet1H
α-CH4.2 - 4.4Multiplet1H
ε-CH23.1 - 3.3Multiplet2H
β-CH21.7 - 1.9Multiplet2H
δ-CH21.4 - 1.6Multiplet2H
γ-CH21.3 - 1.5Multiplet2H
Carboxylic Acid OHCOOH10 - 12 (very broad)Singlet1H

Detailed Spectral Interpretation

  • Aromatic Region (7.2 - 7.4 ppm): The ten protons on the two phenyl rings of the benzyloxycarbonyl groups are expected to appear as a complex multiplet in this region.[5][10] This is a characteristic signal for the Z protecting group.[11]

  • Benzylic Protons (~5.1 ppm): The four benzylic protons (CH2) of the two Z groups are chemically equivalent and are expected to appear as a sharp singlet. Their proximity to the electronegative oxygen atom causes a downfield shift.[12]

  • Amide Protons (NαH and NεH): The chemical shifts of the amide protons can be broad and are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][7][8] In some cases, coupling to adjacent protons may be observed. A D2O exchange experiment can confirm these peaks as they will disappear from the spectrum.[4][9]

  • α-Proton (4.2 - 4.4 ppm): The proton on the α-carbon is coupled to the α-NH proton and the two β-protons, resulting in a multiplet. Its chemical shift is significantly downfield due to the adjacent carboxylic acid and protected amino group.

  • Lysine Side Chain Protons (1.3 - 3.3 ppm):

    • ε-CH2 (3.1 - 3.3 ppm): These protons are adjacent to the protected ε-amino group, causing them to be the most downfield of the side chain methylene groups. They will appear as a multiplet due to coupling with the δ-CH2 protons and potentially the NεH proton.

    • β-CH2, γ-CH2, δ-CH2 (1.3 - 1.9 ppm): These methylene groups of the lysine side chain will appear as overlapping multiplets in the aliphatic region of the spectrum. Their signals are often complex due to coupling with each other.

  • Carboxylic Acid Proton (10 - 12 ppm): The carboxylic acid proton is highly deshielded and appears as a very broad singlet far downfield.[5] This signal is also subject to exchange and may not always be observed depending on the experimental conditions.

Experimental Protocol: 1H NMR Spectroscopy

Objective: To obtain a high-resolution 1H NMR spectrum of this compound for structural confirmation.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., CDCl3 or DMSO-d6)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-13 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm (or the residual solvent peak to its known chemical shift).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and integrals to confirm the structure of this compound.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the different proton environments labeled according to the data table.

Caption: Molecular structure of this compound with key proton groups labeled.

References

In-Depth Technical Guide: FT-IR Analysis and Peak Assignment of Z-DL-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Nα,Nε-dibenzyloxycarbonyl-DL-lysine (Z-DL-Lys(Z)-OH). This analysis is crucial for the structural confirmation and purity assessment of this protected amino acid, a key building block in peptide synthesis and drug development. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Core Principles of FT-IR Spectroscopy in Analyzing Protected Amino Acids

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule. The resulting spectrum is a unique fingerprint of the compound, revealing the presence of key functional groups. For this compound, FT-IR is instrumental in confirming the presence of the carboxylic acid, the benzyloxycarbonyl (Z) protecting groups, and the lysine backbone.

Data Presentation: FT-IR Peak Assignment for this compound

The following table summarizes the expected characteristic infrared absorption peaks for this compound. The assignments are based on established group frequencies for carboxylic acids, carbamates, and aromatic compounds.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3300 - 2500Broad, StrongO-H stretchCarboxylic Acid O-H
~3300MediumN-H stretchCarbamate N-H
3100 - 3000Medium-WeakC-H stretchAromatic C-H
3000 - 2850Medium-WeakC-H stretchAliphatic C-H (CH₂)
~1760 - 1690Strong, SharpC=O stretchCarboxylic Acid C=O[1][2]
~1720 - 1680Strong, SharpC=O stretchCarbamate C=O (Amide I)
~1600, ~1450Medium-WeakC=C stretchAromatic Ring
~1540MediumN-H bendCarbamate N-H (Amide II)
1440 - 1395MediumO-H bendCarboxylic Acid O-H[1]
1320 - 1210StrongC-O stretchCarboxylic Acid C-O[1]
~1250StrongC-O stretchCarbamate C-O
900 - 675Medium-StrongC-H "oop"Aromatic C-H out-of-plane bend

Experimental Protocol: FT-IR Analysis of Solid this compound

This section details a standard methodology for acquiring an FT-IR spectrum of a solid sample like this compound using the Potassium Bromide (KBr) pellet technique.

1. Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatula

  • This compound sample

  • Analytical balance

2. Sample Preparation (KBr Pellet Method):

  • Thoroughly dry the IR-grade KBr in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water, which has a strong IR absorption. Store in a desiccator.

  • Weigh approximately 1-2 mg of the this compound sample.

  • Weigh approximately 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Combine the sample and KBr in the agate mortar.

  • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.

  • Transfer a portion of the mixture into the pellet-forming die.

  • Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet. A transparent pellet indicates good sample dispersion and minimal scattering.

  • Carefully remove the KBr pellet from the die.

3. Spectral Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

4. Data Analysis:

  • Process the acquired spectrum to identify the wavenumbers of the absorption peaks.

  • Assign the observed peaks to the corresponding functional group vibrations based on the data presented in the table above and standard FT-IR correlation charts.

Mandatory Visualization: Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of an FT-IR analysis and the structural relationships within the this compound molecule.

FT_IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start: this compound Sample weigh_sample Weigh Sample (1-2 mg) start->weigh_sample weigh_kbr Weigh KBr (100-200 mg) start->weigh_kbr grind Grind Sample + KBr weigh_sample->grind weigh_kbr->grind press Press into Pellet grind->press place_pellet Place Pellet in Spectrometer press->place_pellet bg_scan Acquire Background Spectrum place_pellet->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan peak_id Identify Peak Wavenumbers sample_scan->peak_id peak_assign Assign Peaks to Functional Groups peak_id->peak_assign report Generate Report peak_assign->report

Caption: Workflow for FT-IR analysis of this compound.

Z_DL_Lys_Z_OH_Structure cluster_functional_groups Key Functional Groups cluster_vibrations Characteristic Vibrations (FT-IR Peaks) molecule This compound cooh Carboxylic Acid (-COOH) molecule->cooh gives rise to carbamate1 Nα-Carbamate (-NH-Z) molecule->carbamate1 contains carbamate2 Nε-Carbamate (-NH-Z) molecule->carbamate2 contains aliphatic Aliphatic Chain (-(CH₂)₄-) molecule->aliphatic backbone oh_stretch O-H Stretch (broad) cooh->oh_stretch co_stretch_acid C=O Stretch (acid) cooh->co_stretch_acid aromatic Aromatic Rings (Z-group) carbamate1->aromatic nh_stretch N-H Stretch carbamate1->nh_stretch co_stretch_carbamate C=O Stretch (carbamate) carbamate1->co_stretch_carbamate carbamate2->aromatic carbamate2->nh_stretch carbamate2->co_stretch_carbamate ch_stretch_aliph Aliphatic C-H Stretch aliphatic->ch_stretch_aliph ch_stretch_arom Aromatic C-H Stretch aromatic->ch_stretch_arom cc_stretch_arom Aromatic C=C Stretch aromatic->cc_stretch_arom

References

The Cornerstone of Peptide Synthesis: A Technical Guide to the Principles of Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide and protein synthesis, the precise assembly of amino acids in a defined sequence is paramount. The inherent reactivity of amino acid functional groups—the α-amino group, the C-terminal carboxyl group, and the various side chains—necessitates a strategy of temporary masking, or "protection," to prevent unwanted side reactions.[1][][3] This technical guide delves into the fundamental principles of using protected amino acids, a cornerstone of modern peptide chemistry and drug development. We will explore the strategic application of protecting groups, the logic of orthogonal protection schemes, and the detailed experimental workflows that enable the synthesis of complex peptides with high fidelity.

The Core Principle: Orthogonal Protection

The success of a multi-step chemical synthesis, such as building a peptide, relies on the ability to selectively unmask specific reactive sites while others remain protected. The concept of orthogonal protection is central to this challenge.[4][5] It involves the use of multiple, distinct classes of protecting groups within the same synthetic scheme. Each class is removable by a specific set of chemical conditions (e.g., acid, base, or catalytic hydrogenation) that do not affect the other classes of protecting groups.[6][7]

This strategy typically employs three categories of protecting groups in solid-phase peptide synthesis (SPPS):[4][5]

  • Temporary Nα-amino Protecting Groups: These shield the N-terminus of the growing peptide chain and are removed at every cycle to allow for the addition of the next amino acid.[8]

  • Permanent Side-Chain Protecting Groups: These mask the reactive functionalities of amino acid side chains throughout the synthesis and are only removed during the final step when the completed peptide is cleaved from the solid support.[3][9]

  • Auxiliary Orthogonal Protecting Groups: These are used for specific side-chain modifications, such as cyclization or branching, and can be removed without disturbing the temporary or permanent protecting groups.[5]

The ability to selectively deprotect functional groups in a predetermined order is what allows for the precise and controlled construction of complex peptide molecules.[4]

cluster_SPPS Orthogonal Protection in SPPS cluster_Deprotection Selective Deprotection Conditions Resin Solid Support (Resin) Peptide Growing Peptide Chain Resin->Peptide Covalent Linker N_Term Nα-Amino Group (Temporary Protection) Peptide->N_Term Side_Chain Side Chain (Permanent Protection) Peptide->Side_Chain C_Term C-Terminal (Anchored to Resin) Peptide->C_Term Condition1 Condition A (e.g., Base) N_Term->Condition1 Condition2 Condition B (e.g., Strong Acid) Side_Chain->Condition2 N_Term_Deprotect Free N-Terminus for Coupling Condition1->N_Term_Deprotect Removes only Temporary Group Side_Chain_Deprotect Free Peptide Side Chain Condition2->Side_Chain_Deprotect Removes Permanent Group

Caption: Logical relationship of orthogonal protecting groups in peptide synthesis.

Major Orthogonal Protection Strategies

Two primary orthogonal strategies dominate the landscape of solid-phase peptide synthesis: the Fmoc/tBu and the Boc/Bzl approaches.[6][10]

The Fmoc/tBu Strategy

This is currently the most widely used method due to its milder deprotection conditions.[11]

  • Nα-Protection: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[9]

  • Side-Chain Protection: Acid-labile groups, primarily based on tert-butyl (tBu) .[10]

The orthogonality arises from the distinct chemical conditions required for deprotection: the Fmoc group is removed by a base (typically piperidine), while the tBu-based groups are cleaved by a moderately strong acid (trifluoroacetic acid).[10][11]

The Boc/Bzl Strategy

This classic approach, pioneered by Merrifield, relies on graded acid lability.[7][10]

  • Nα-Protection: The acid-labile tert-butyloxycarbonyl (Boc) group.[12]

  • Side-Chain Protection: Benzyl (Bzl) -based protecting groups, which are also acid-labile but require much stronger acidic conditions for removal.[10]

Deprotection is controlled by the strength of the acid used. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the benzyl-based groups and cleavage from the resin require a very strong acid, such as hydrofluoric acid (HF).[10]

cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Fmoc Nα-Fmoc Fmoc_Deprotect Base (e.g., Piperidine) Fmoc->Fmoc_Deprotect Cleaved during each cycle tBu Side Chain-tBu tBu_Deprotect Strong Acid (TFA) tBu->tBu_Deprotect Cleaved only at the end Boc Nα-Boc Boc_Deprotect Moderate Acid (TFA) Boc->Boc_Deprotect Cleaved during each cycle Bzl Side Chain-Bzl Bzl_Deprotect Very Strong Acid (HF) Bzl->Bzl_Deprotect Cleaved only at the end

Caption: Comparison of the two major orthogonal protection strategies in SPPS.

Data on Common Protecting Groups

The selection of a protecting group is dictated by its stability and the specific conditions required for its removal. The following tables summarize key data for commonly used protecting groups.

Table 1: Nα-Amino Protecting Groups
Protecting GroupAbbreviationStructureCleavage ConditionsStability
tert-ButoxycarbonylBocBoc-NH-RModerate Acid (TFA)[13]Base, Nucleophiles, H₂/Pd
9-FluorenylmethyloxycarbonylFmocFmoc-NH-RBase (20% Piperidine/DMF)[9]Acid, H₂/Pd
BenzyloxycarbonylCbz or ZCbz-NH-RH₂/Pd, Strong Acid (HBr/AcOH)[9]Mild Acid/Base
Table 2: Side-Chain Protecting Groups (Fmoc/tBu Strategy)
Amino AcidSide Chain GroupProtecting GroupCleavage Conditions (Final)
Asp, GluCarboxylic Acidtert-Butyl ester (OtBu)TFA[9]
Lys, OrnAminotert-Butoxycarbonyl (Boc)TFA[9]
Ser, Thr, TyrHydroxyltert-Butyl ether (tBu)TFA[9]
CysThiolTrityl (Trt) or Acetamidomethyl (Acm)TFA (Trt); Hg²⁺ or I₂ (Acm)[9][14]
ArgGuanidinium2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)TFA[14]
HisImidazoleTrityl (Trt)TFA[15]
Table 3: Side-Chain Protecting Groups (Boc/Bzl Strategy)
Amino AcidSide Chain GroupProtecting GroupCleavage Conditions (Final)
Asp, GluCarboxylic AcidBenzyl ester (OBzl) or Cyclohexyl ester (OcHex)HF[9][16]
LysAmino2-Chlorobenzyloxycarbonyl (2-Cl-Z)HF[9]
Ser, ThrHydroxylBenzyl ether (Bzl)HF[15]
CysThiol4-Methylbenzyl (Meb)HF
ArgGuanidiniumTosyl (Tos)HF[15]
TyrHydroxyl2-Bromobenzyloxycarbonyl (2-Br-Z) or Benzyl ether (Bzl)HF[9]

Experimental Protocols

The following are generalized methodologies for key experiments in peptide synthesis using protected amino acids.

Protocol 1: N-Protection of an Amino Acid with (Boc)₂O

This protocol describes the general procedure for introducing the Boc protecting group.

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)[13]

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Solvent: 1,4-Dioxane/Water or THF/Water (1:1)[13]

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[13]

  • Add a base (e.g., NaOH, 1.5 eq) and stir until the amino acid is fully dissolved.[13]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining stirring.[13]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.

  • Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Cool the remaining aqueous solution and acidify to pH 2-3 with 1M HCl.[13]

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[13]

Protocol 2: A Single Cycle of Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the deprotection and coupling steps for adding one amino acid to a growing peptide chain on a solid support.[5][11]

Materials:

  • Peptide-resin from the previous cycle

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% (v/v) piperidine in DMF[5]

  • Fmoc-protected amino acid (3-5 eq)

  • Coupling reagents: e.g., HBTU (3-5 eq) and HOBt (3-5 eq)[17]

  • Base: N,N-Diisopropylethylamine (DIPEA) (6-10 eq)[17]

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling & Washing: Place the peptide-resin in a suitable reaction vessel. Wash thoroughly with DMF (3 x 1 min).[5]

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate the mixture for 5-10 minutes at room temperature. Drain the solution. Repeat this step once.[5]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid, HBTU, and HOBt in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.[17]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents. The resin is now ready for the next cycle.

Start Start: Peptide-Resin (Fmoc-Protected) Wash1 Wash (DMF) Start->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash (DMF) Deprotect->Wash2 Free N-terminus Couple Coupling: Activated Fmoc-AA + HBTU/DIPEA Wash2->Couple Wash3 Wash (DMF/DCM) Couple->Wash3 Peptide bond formed End End: Peptide-Resin (n+1) (Fmoc-Protected) Wash3->End Next_Cycle Start Next Cycle End->Next_Cycle Next_Cycle->Wash1

Caption: Experimental workflow for a single SPPS cycle using the Fmoc/tBu strategy.
Protocol 3: Final Cleavage and Deprotection (Fmoc/tBu Strategy)

This protocol describes the final step to release the synthesized peptide from the resin and remove all side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage Reagent Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours. The exact time depends on the specific side-chain protecting groups used (e.g., Pbf on Arginine may require longer).[14]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by HPLC.

Conclusion

The principle of orthogonal protection using amino acids with temporarily masked functional groups is fundamental to the success and versatility of modern peptide synthesis.[4] By allowing for the selective and sequential formation of peptide bonds, this strategy empowers researchers to construct highly complex and novel peptide molecules. A thorough understanding of the major protection schemes, the chemical properties of different protecting groups, and the detailed experimental protocols is essential for professionals in biochemistry, drug discovery, and materials science to harness the full potential of synthetic peptides.

References

Stability of Z-DL-Lys(Z)-OH: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Nα,Nε-dibenzyloxycarbonyl-DL-lysine (Z-DL-Lys(Z)-OH) under various conditions. Due to a lack of specific, publicly available stability studies on this compound, this document extrapolates data from studies on analogous molecules, the constituent chemical groups, and established principles of chemical kinetics and degradation pathways. The information herein is intended to serve as a robust predictive resource for the handling, formulation, and storage of this compound.

Introduction to the Stability of this compound

This compound is a protected amino acid derivative commonly used as a building block in peptide synthesis.[1] Its stability is a critical parameter that influences its purity, reactivity in coupling reactions, and the overall quality of the resulting peptides. The primary points of potential degradation are the two benzyloxycarbonyl (Z) protecting groups and the lysine backbone itself. Degradation is primarily influenced by pH, temperature, and the solvent system.

Under standard conditions, this compound is a white to off-white crystalline solid and is generally stable when stored in a cool, dry, and dark environment.[1] However, deviations from these conditions can lead to degradation, primarily through hydrolysis of the carbamate linkages.

Physicochemical Properties and Storage

A summary of the key physicochemical properties and recommended storage conditions for this compound is provided in the table below.

PropertyValueReference
Molecular Formula C22H26N2O6[2]
Molecular Weight 414.45 g/mol [2]
Appearance White to off-white crystalline solid[1]
Solubility Limited in water; soluble in polar organic solvents (e.g., DMF, DMSO)[1]
Recommended Storage (Solid) Cool, dry, well-ventilated, protected from light and moisture. Long-term at -20°C.[3][4]
Incompatible Materials Strong acids, strong bases, oxidizing agents[1]

Predicted Stability Profile under Various Conditions

The stability of this compound is critically dependent on environmental factors. The following sections and tables summarize the predicted stability under different pH, temperature, and solvent conditions based on general principles of organic chemistry and data from similar compounds.

pH Stability

The hydrolysis of the benzyloxycarbonyl (Z) group is the most probable degradation pathway under aqueous conditions and is subject to both acid and base catalysis. The predicted pH-rate profile for the degradation of this compound is expected to be a U-shaped curve, with the highest stability in the neutral to slightly acidic pH range.

pH RangePredicted StabilityPredominant Degradation MechanismPotential Degradation Products
< 3 (Strongly Acidic) LowAcid-catalyzed hydrolysis of the carbamate bond.DL-Lysine, Benzyl alcohol, Carbon dioxide, Toluene
3 - 6 (Acidic to Neutral) HighMinimal hydrolysis.-
6 - 8 (Neutral to Mildly Basic) ModerateSlow base-catalyzed hydrolysis.DL-Lysine, Benzyl alcohol, Carbon dioxide
> 8 (Strongly Basic) LowRapid base-catalyzed hydrolysis of the carbamate bond.DL-Lysine, Benzyl alcohol, Carbon dioxide

Note: This data is predictive and based on the known behavior of benzyloxycarbonyl-protected amines.

Thermal Stability

The benzyloxycarbonyl group is known to be relatively stable to heat in the solid state.[5] However, at elevated temperatures, particularly in solution, degradation can occur.

Temperature RangePredicted Stability (Solid)Predicted Stability (in Solution)Potential Degradation Products
-20°C to 4°C Very HighVery High-
25°C (Room Temperature) HighModerate (solvent dependent)Trace hydrolysis products
40°C - 60°C ModerateLowIncreased rate of hydrolysis and potential for other side reactions.
> 100°C LowVery LowDecarboxylation, formation of benzylamine, and other complex degradation products.

Note: This data is predictive. Actual thermal stability in solution is highly dependent on the solvent and pH.

Stability in Common Solvents

The choice of solvent can significantly impact the stability of this compound, primarily by influencing the rate of solvolysis of the protecting groups.

SolventPredicted StabilityRemarks
Dimethylformamide (DMF) GoodA common solvent for peptide synthesis. Should be amine-free to prevent aminolysis.
Dimethyl sulfoxide (DMSO) GoodA polar aprotic solvent, generally considered stable for storage of Z-protected amino acids.
Dichloromethane (DCM) GoodA common solvent for peptide synthesis.
Methanol / Ethanol Fair to GoodProtic solvents may participate in slow solvolysis, especially at elevated temperatures or in the presence of acidic/basic impurities.
Water (buffered at pH 4-6) FairHydrolysis can occur over time, accelerated by non-neutral pH and higher temperatures.

Predicted Degradation Pathways

The primary degradation pathways for this compound are expected to be the cleavage of the Nα and Nε-benzyloxycarbonyl (Z) groups under acidic or basic conditions.

Acid-Catalyzed Degradation

Under strong acidic conditions, the carbamate linkage is protonated, making it susceptible to nucleophilic attack by water or other nucleophiles present. This leads to the release of benzyl alcohol, carbon dioxide, and the free amine of lysine. The benzyl alcohol can further react to form a stable benzyl cation, which can then be trapped by nucleophiles or eliminate a proton to form toluene.

Z_Lys_Z This compound Protonated_Carbamate Protonated Carbamate Intermediate Z_Lys_Z->Protonated_Carbamate H+ Lysine DL-Lysine Protonated_Carbamate->Lysine H2O CO2 CO2 Protonated_Carbamate->CO2 Benzyl_Cation Benzyl Cation Protonated_Carbamate->Benzyl_Cation Benzyl_Alcohol Benzyl Alcohol Benzyl_Cation->Benzyl_Alcohol H2O Toluene Toluene Benzyl_Cation->Toluene -H+

Caption: Predicted Acid-Catalyzed Degradation Pathway.

Base-Catalyzed Degradation

In the presence of a strong base, the carbamate is susceptible to nucleophilic attack by hydroxide ions. This leads to the formation of an unstable intermediate that breaks down to liberate the free amine of lysine, benzyl alcohol, and carbonate, which is in equilibrium with carbon dioxide in aqueous solutions.

Z_Lys_Z This compound Intermediate Tetrahedral Intermediate Z_Lys_Z->Intermediate OH- Lysine DL-Lysine Intermediate->Lysine Benzyl_Alcohol Benzyl Alcohol Intermediate->Benzyl_Alcohol Carbonate Carbonate/CO2 Intermediate->Carbonate

Caption: Predicted Base-Catalyzed Degradation Pathway.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound would involve forced degradation studies under various stress conditions. The following are representative protocols based on general guidelines for pharmaceutical stress testing.

General Experimental Workflow

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidative Thermal Thermal Stress (e.g., 60°C in solution) Prep->Thermal Photolytic Photolytic Stress (ICH Q1B guidelines) Prep->Photolytic Sampling Sample at various time points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Neutralize Neutralize acid/base samples Sampling->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Neutralize->HPLC Characterize Characterize degradation products by MS/MS and NMR HPLC->Characterize

Caption: General Workflow for Forced Degradation Studies.

Protocol for Hydrolytic Stability Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution at room temperature.

    • Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Mix equal volumes of the stock solution and water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol for Oxidative Stability Study
  • Preparation of Solution: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Oxidative Stress:

    • Mix equal volumes of the solution and 6% hydrogen peroxide to achieve a final concentration of 0.5 mg/mL in 3% H2O2.

    • Incubate the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial to separate and quantify this compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

Example HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 215 nm and 254 nm
Injection Volume 10 µL

Note: This is a starting point, and the method must be validated for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways

As this compound is a protected amino acid used as a chemical intermediate in synthesis, it is not expected to have direct interactions with biological signaling pathways. Its biological effects would be primarily related to its degradation products, namely DL-lysine, which is an essential amino acid involved in numerous metabolic pathways. However, the intact protected molecule is not designed for biological activity.

Conclusion

References

The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carboxybenzyl (Cbz or Z) protecting group holds a foundational place in the art of organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals.[1] Introduced in the 1930s by Leonidas Zervas and Max Bergmann, it was the first widely utilized Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides.[1] Despite the advent of other prominent protecting groups like Boc and Fmoc, the Cbz group remains a valuable and frequently employed tool in the synthetic chemist's arsenal due to its unique stability, reliability, and diverse deprotection methods.[1][2] This technical guide provides a comprehensive overview of the Cbz protecting group, from its core function and reaction mechanisms to detailed experimental protocols and quantitative data.

Core Function and Mechanism

The primary role of the Cbz group is to temporarily render the highly nucleophilic and basic amino group of a molecule unreactive to prevent unwanted side reactions during subsequent synthetic transformations.[1] This is achieved by converting the amine into a significantly less nucleophilic carbamate.[1] The Cbz group is lauded for its stability across a wide range of reaction conditions, including basic and mildly acidic media, yet it can be selectively removed under specific and relatively mild conditions.[1][3]

Protection of Amines

The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[1][4][5] The reaction is a nucleophilic acyl substitution, proceeding via the attack of the amine's lone pair on the electrophilic carbonyl carbon of benzyl chloroformate.[6] The presence of a base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[1][6]

G Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Base Base (e.g., NaHCO₃) HCl HCl Base->HCl Neutralization ProtectedAmine Cbz-Protected Amine Intermediate->ProtectedAmine Collapse & Chloride Elimination Intermediate->HCl Salt Salt (e.g., NaCl) HCl->Salt H2O H₂O HCl->H2O G CbzProtectedAmine Cbz-Protected Amine CarbamicAcid Carbamic Acid (Unstable) CbzProtectedAmine->CarbamicAcid Hydrogenolysis H2 H₂ H2->CarbamicAcid PdC Pd/C Catalyst PdC->CarbamicAcid Catalyst FreeAmine Free Amine (R-NH₂) CarbamicAcid->FreeAmine Spontaneous Decarboxylation Toluene Toluene CarbamicAcid->Toluene CO2 Carbon Dioxide CarbamicAcid->CO2 G cluster_protection Cbz Protection Workflow cluster_deprotection Cbz Deprotection Workflow (Hydrogenolysis) P1 Dissolve Amine in Basic Solution P2 Add Cbz-Cl Dropwise at Low Temperature P1->P2 P3 Stir at Room Temperature P2->P3 P4 Aqueous Work-up P3->P4 P5 Extract with Organic Solvent P4->P5 P6 Dry and Concentrate P5->P6 P7 Purify (if necessary) P6->P7 D1 Dissolve Cbz-Protected Amine D2 Add Pd/C Catalyst D1->D2 D3 Introduce H₂ Atmosphere D2->D3 D4 Stir at Room Temperature D3->D4 D5 Filter through Celite D4->D5 D6 Concentrate Filtrate D5->D6 D7 Purify (if necessary) D6->D7

References

Methodological & Application

Application Note and Protocol: Solution-Phase Synthesis of a Dipeptide using Z-DL-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the production of peptides, particularly for large-scale synthesis and for peptides that are difficult to assemble on a solid support. This technique allows for the purification of intermediates at each step, ensuring high purity of the final product. The benzyloxycarbonyl (Z or Cbz) group is a classic and robust protecting group for amines, widely used in solution-phase synthesis due to its stability and the specific conditions required for its removal.[1][2] This application note provides a detailed protocol for the synthesis of a dipeptide using Nα,Nε-dibenzyloxycarbonyl-DL-lysine (Z-DL-Lys(Z)-OH) as the N-terminal amino acid. This protocol details the coupling of the protected lysine to an amino acid ester, followed by purification and deprotection steps.

Data Summary

The following table summarizes representative yields for di- and oligopeptides synthesized using Z-protected lysine in solution-phase protocols. Yields can vary based on the specific amino acid sequence, coupling reagents, and purification methods employed.

Peptide SequenceCoupling MethodReported Yield (%)
Boc-Lys(Z)-Gly-OHDCC85%
Z-Arg(Z,Z)-Lys(Z)-Asp(OBzl)-Val-Tyr(Bzl)-OHNot Specified92%

Table 1: Representative yields of peptides containing Z-protected lysine synthesized in solution-phase. Data sourced from related synthetic procedures.[3]

Experimental Workflow

The overall workflow for the solution-phase synthesis of a dipeptide using this compound involves three main stages: activation and coupling, work-up and purification, and finally, deprotection to yield the free dipeptide.

Peptide_Synthesis_Workflow cluster_coupling 1. Activation & Coupling cluster_purification 2. Work-up & Purification cluster_deprotection 3. Deprotection A This compound + Amino Acid Ester (H-AA-OR) B Add Coupling Reagents (e.g., DCC/HOBt) A->B In anhydrous DCM/DMF C Formation of Protected Dipeptide Z-DL-Lys(Z)-AA-OR B->C Stir at 0°C to RT D Filter DCU byproduct C->D E Aqueous Washes (Acid, Base, Brine) D->E F Dry & Concentrate E->F G Column Chromatography F->G H Saponification (optional) Removes Ester (OR) group G->H Purified Protected Dipeptide I Catalytic Hydrogenation (H₂, Pd/C) H->I Removes Z groups J Final Dipeptide H-DL-Lys-AA-OH I->J

Caption: Workflow for dipeptide synthesis using this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of a generic dipeptide, Z-DL-Lys(Z)-AA-OR, where 'AA-OR' represents any amino acid protected as an ester (e.g., Glycine methyl ester, H-Gly-OMe).

Part 1: Peptide Coupling Reaction

Materials:

  • Nα,Nε-Di-Z-DL-lysine (this compound) (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Liberate Free Amine: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.0 eq) to neutralize the salt and stir for 15-20 minutes at room temperature to generate the free amine.

  • Prepare Activated Acid: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.[4]

  • Activate Carboxylic Acid: Cool the this compound solution to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous DCM. Stir the mixture at 0 °C for 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.

  • Couple Amino Acids: Add the free amine solution from step 1 to the activated acid mixture at 0 °C.[4]

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Part 2: Work-up and Purification
  • Remove Byproduct: Once the reaction is complete, filter the mixture through a sintered glass funnel or Celite to remove the precipitated DCU byproduct.[4]

  • Aqueous Washes: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with:

    • 1 M HCl (2x)

    • Saturated NaHCO₃ solution (2x)

    • Brine (1x)[4]

  • Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel. The appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis. Protected peptides are often non-polar and suitable for normal-phase chromatography.[4][6]

Part 3: Deprotection of Z-groups

The benzyloxycarbonyl (Z) groups are typically removed by catalytic hydrogenation.

Materials:

  • Purified, protected dipeptide (Z-DL-Lys(Z)-AA-OR)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the peptide)

  • Hydrogen (H₂) gas (from a balloon or hydrogenation apparatus)

Procedure:

  • Dissolve Peptide: Dissolve the purified protected dipeptide in methanol.

  • Add Catalyst: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (a balloon filled with H₂ is often sufficient for small-scale reactions) at room temperature.[4]

  • Reaction Time: The reaction is typically complete within a few hours to overnight. Monitor the reaction by TLC or LC-MS to confirm the removal of the Z groups.

  • Isolate Product: Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Concentrate: Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide ester (H-DL-Lys-AA-OR).

Note on Final Deprotection: If the final product requires a free carboxylic acid, the ester group can be removed via saponification (e.g., using 1 M NaOH in MeOH) prior to or after hydrogenation, depending on the overall protection strategy.[4] The final free dipeptide can be purified by methods such as reverse-phase HPLC if necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DCC is a potent sensitizer; avoid skin contact.

  • Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry on the filter paper.

  • Anhydrous solvents are required for the coupling reaction to prevent hydrolysis of the activated ester.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Z-Protected Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine construction of complex peptide chains. A key principle in SPPS is the use of protecting groups to prevent unwanted side reactions at reactive amino acid side chains. For lysine, the ε-amino group (Nε) is highly nucleophilic and requires robust protection. While the tert-butyloxycarbonyl (Boc) group is the standard for lysine side-chain protection in Fmoc-based SPPS, the benzyloxycarbonyl (Z or Cbz) group represents a classical alternative with distinct chemical properties.

These application notes provide a detailed overview and protocols for the use of Z-protected lysine (Fmoc-Lys(Z)-OH) in Fmoc-SPPS. We will explore its characteristics in comparison to other common protecting groups, outline detailed experimental procedures, and discuss its potential applications.

Comparative Analysis of Lysine Side-Chain Protecting Groups

The choice of a protecting group for the lysine side chain is critical and depends on the overall synthetic strategy, including the desired orthogonality and the final cleavage conditions. The Z-group, while historically significant, is less common in modern Fmoc-SPPS due to the harsh conditions required for its removal.

Protecting GroupAbbreviationDeprotection ConditionsOrthogonality in Fmoc-SPPSKey Characteristics
tert-ButyloxycarbonylBocStrong acid (e.g., >50% TFA)[1]YesStandard in Fmoc-SPPS; stable to base.[1]
BenzyloxycarbonylZ (Cbz)Catalytic Hydrogenation or strong acids (e.g., HBr/AcOH, HF)[1]PartialStable to TFA, but removal conditions can be harsh and not fully compatible with all other protecting groups and the peptide itself.[1]
TritylTrtMild acid (e.g., 1-5% TFA in DCM)[1]YesHighly acid-labile, bulky, enables orthogonal strategies for on-resin modifications.[1]
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[1]YesProvides an alternative orthogonal protection strategy to acid- and base-labile groups.[1]
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMF[2]YesUseful for on-resin synthesis of branched peptides.[2]

Quantitative Performance Data:

Direct quantitative comparisons of Fmoc-Lys(Z)-OH with other protecting groups in terms of coupling efficiency and final peptide purity under identical SPPS conditions are not extensively reported in the literature. The performance of a given protected amino acid is highly sequence-dependent. However, studies comparing other protecting groups have shown that the choice can significantly impact the crude peptide purity. For instance, in one study, the use of a Dde protecting group in a minimal protection strategy resulted in a threefold increase in crude purity compared to the standard Boc group in a conventional approach for the synthesis of a peptide-drug conjugate.[2]

Experimental Protocols

I. General Fmoc-SPPS Cycle with Fmoc-Lys(Z)-OH

This protocol outlines the standard steps for incorporating a Fmoc-Lys(Z)-OH residue into a peptide chain on a solid support.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-amino acids (including Fmoc-Lys(Z)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Kaiser test kit

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

    • Confirm the presence of a free amine using the Kaiser test.

  • Amino Acid Coupling (Fmoc-Lys(Z)-OH or other amino acids):

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using the Kaiser test (a negative result indicates completion). If the test is positive, a second coupling may be necessary.

    • Wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

SPPS_Workflow Start Start with Resin Swell Resin Swelling in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Kaiser1 Kaiser Test (Positive) Wash1->Kaiser1 Coupling Amino Acid Coupling (e.g., Fmoc-Lys(Z)-OH + HBTU/DIPEA) Kaiser1->Coupling Free Amine Confirmed Wash2 DMF Wash Coupling->Wash2 Kaiser2 Kaiser Test (Negative) Wash2->Kaiser2 Kaiser2->Coupling Incomplete Recouple Repeat Repeat Cycle for Next Amino Acid Kaiser2->Repeat Coupling Complete Repeat->Deprotection Final Final Peptide on Resin Repeat->Final Sequence Complete

General SPPS workflow for incorporating an amino acid.

II. Cleavage and Z-Group Deprotection

The removal of the Z-group requires conditions that are harsher than the standard TFA cleavage used in Fmoc-SPPS. This presents a challenge for compatibility with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). Therefore, the choice of cleavage method must be carefully considered based on the overall peptide sequence and protection scheme.

Option A: Catalytic Hydrogenation (On-Resin)

This method is suitable for peptides that do not contain sulfur-containing amino acids (Cys, Met) or other groups susceptible to reduction.

Materials:

  • Peptide-resin with Z-protected lysine

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol (MeOH)

  • Formic acid

  • Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Protocol:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, then with DCM, and finally with MeOH. Dry the resin under vacuum.

  • Hydrogenolysis Setup: Swell the resin in 10% formic acid in MeOH. Add an equal mass of 10% Pd/C catalyst relative to the mass of the peptide-resin.

  • Deprotection: Gently warm the mixture until gas evolution is observed. Stir the mixture vigorously, ensuring it remains acidic (add more formic acid if necessary). Monitor the reaction progress by taking small aliquots of the resin, cleaving with TFA, and analyzing by HPLC-MS.

  • Catalyst Removal: Once deprotection is complete, filter the resin to remove the Pd/C catalyst and wash thoroughly with MeOH.

  • Final Cleavage: Dry the resin and proceed with the standard TFA cleavage protocol to remove the peptide from the resin and cleave other acid-labile side-chain protecting groups.

Option B: Strong Acid Cleavage (HBr/AcOH)

This is a harsh method and should be used with caution, as it can lead to side reactions. It is generally performed after the peptide is cleaved from the resin if the resin linker is not stable to these conditions.

Materials:

  • Peptide-resin with Z-protected lysine

  • 30% HBr in acetic acid

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., pentamethylbenzene, thioanisole)

  • Cold diethyl ether

Protocol:

  • Resin Preparation: Wash and dry the peptide-resin as described above.

  • Cleavage Cocktail Preparation: In a round-bottom flask, mix the dried resin with scavengers (e.g., pentamethylbenzene and thioanisole) and TFA.

  • Cleavage and Deprotection: To this suspension, add 30% HBr in acetic acid and stir for 60-90 minutes.

  • Peptide Precipitation: Filter the resin and evaporate the filtrate under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the peptide.

  • Peptide Isolation: Centrifuge to pellet the peptide, wash with cold ether, and dry.

Cleavage_Options Start Protected Peptide on Resin (with Lys(Z)) OptionA Catalytic Hydrogenation (On-Resin) Start->OptionA OptionB Strong Acid Cleavage (HBr/AcOH) Start->OptionB StepA1 1. Swell Resin in 10% HCOOH/MeOH OptionA->StepA1 StepB1 1. Prepare Cleavage Cocktail (TFA, Scavengers) OptionB->StepB1 StepA2 2. Add Pd/C Catalyst StepA1->StepA2 StepA3 3. Hydrogenolysis StepA2->StepA3 StepA4 4. Filter Catalyst StepA3->StepA4 StepA5 5. Standard TFA Cleavage StepA4->StepA5 FinalPeptide Crude Peptide StepA5->FinalPeptide StepB2 2. Add 30% HBr/AcOH StepB1->StepB2 StepB3 3. Cleavage & Deprotection StepB2->StepB3 StepB4 4. Precipitate Peptide in Ether StepB3->StepB4 StepB4->FinalPeptide

Decision workflow for Z-group deprotection and peptide cleavage.

Applications of Z-Protected Lysine

While less common in routine Fmoc-SPPS for the synthesis of linear peptides due to the deprotection challenges, Fmoc-Lys(Z)-OH can be strategically employed in specific applications:

  • Synthesis of Protected Peptide Fragments: The stability of the Z-group to TFA allows for the synthesis of peptide fragments that remain protected at the lysine side chain after cleavage from very acid-sensitive resins (e.g., 2-chlorotrityl chloride resin). These protected fragments can then be used in solution-phase segment condensation to build larger proteins.

  • Orthogonal Protection Schemes: In complex syntheses requiring multiple levels of orthogonal protection, the Z-group, in combination with other protecting groups like Alloc and Dde, can provide an additional layer of selectivity.

  • Synthesis of Cyclic Peptides: The Z-group can be used in combination with an appropriate carboxyl protecting group (e.g., an allyl ester) on another residue (e.g., Asp or Glu) to facilitate on-resin lactam bridge formation. After selective deprotection of the carboxyl group and the N-terminal Fmoc group, the Z-protected lysine side chain can be deprotected on-resin via catalytic hydrogenation to allow for cyclization.

Conclusion

The use of Z-protected lysine in modern Fmoc-SPPS is a specialized technique that requires careful consideration of the deprotection strategy. While the harsh conditions for Z-group removal limit its widespread use in routine synthesis, its unique stability profile offers advantages for specific applications such as the synthesis of protected peptide fragments and in complex orthogonal protection schemes. The protocols outlined in these notes provide a foundation for researchers to explore the utility of Fmoc-Lys(Z)-OH in their peptide synthesis endeavors. As with any SPPS strategy, optimization of coupling and deprotection times may be necessary depending on the specific peptide sequence.

References

Application Notes and Protocols for Coupling Methods of Z-DL-Lys(Z)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-DL-Lys(Z)-OH, or Nα,Nε-dibenzyloxycarbonyl-DL-lysine, is a protected amino acid derivative frequently utilized in peptide synthesis. The benzyloxycarbonyl (Z) groups on both the alpha and epsilon amino groups provide robust protection, which is removable under specific conditions such as catalytic hydrogenation. The use of the DL-racemic mixture can be pertinent in specific research contexts, such as the synthesis of peptide libraries or compounds not intended for stereospecific biological interactions.

The efficient formation of a peptide bond (coupling) is a critical step in peptide synthesis. The choice of coupling method for this compound significantly impacts the overall yield and purity of the resulting peptide. This document provides detailed application notes and protocols for several common and effective coupling methods for this compound in both solid-phase and solution-phase peptide synthesis.

Key Coupling Methods and Reagents

The selection of an appropriate coupling reagent is crucial for achieving high efficiency and minimizing side reactions. For this compound, several classes of reagents are widely used, including carbodiimides, phosphonium salts, and aminium/uronium salts. These are often used in conjunction with additives that can enhance coupling efficiency and suppress racemization, although racemization is not a concern when using a DL-amino acid.

Common Coupling Reagents and Additives:

  • Carbodiimides:

    • DCC (N,N'-Dicyclohexylcarbodiimide): A widely used, cost-effective coupling reagent. A major drawback is the formation of a dicyclohexylurea (DCU) byproduct that is largely insoluble in common organic solvents, making purification challenging in solution-phase synthesis.[1][2]

    • DIC (N,N'-Diisopropylcarbodiimide): An alternative to DCC that forms a diisopropylurea byproduct which is more soluble in organic solvents, simplifying purification.[2]

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, making it easy to remove the urea byproduct through aqueous extraction in solution-phase synthesis.[3][4]

  • Phosphonium Salts:

    • PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly efficient coupling reagent that avoids the formation of the carcinogenic byproduct HMPA, which can be generated by its predecessor, BOP.[5] It is known for its high coupling efficiency and is suitable for sterically hindered amino acids.

  • Aminium/Uronium Salts:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A popular and highly efficient coupling reagent known for rapid reaction kinetics and suppression of racemization.[6][7] The byproducts are generally water-soluble, which facilitates purification.[7]

  • Additives:

    • HOBt (1-Hydroxybenzotriazole): Commonly used with carbodiimides to form an active ester, which reduces side reactions and can increase coupling rates.[1]

    • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective additive that can enhance coupling efficiency and is considered a non-explosive alternative to HOBt.

Data Presentation

The following table summarizes the typical conditions and expected outcomes for the coupling of this compound using various methods. The data is compiled from established protocols for similar Z-protected amino acids.

Coupling MethodReagent Equivalents (vs. Amine)Additive EquivalentsBase EquivalentsSolventTypical Reaction TimeExpected YieldKey Considerations
DIC/HOBt 1.1 eq DIC1.1 eq HOBt1.0 eq DIPEA (for salt)DMF, DCM2-4 hoursGood to ExcellentDiisopropylurea byproduct is soluble in organic solvents.[3]
EDC/HOBt 1.2 eq EDC1.1 eq HOBt1.0 eq DIPEA (for salt)DCM, DMF12-24 hoursGood to ExcellentWater-soluble urea byproduct allows for easy removal by aqueous workup.[3][8]
HBTU 1.0 eq HBTU-2.0 eq DIPEADMF30-60 minutesExcellentRapid coupling kinetics.[6][7] Potential for guanidinylation of the N-terminus if excess reagent is used.[7]
PyBOP 1.1 eq PyBOP1.1 eq HOBt (optional)2.2 eq DIPEADMF10-60 minutesExcellentAvoids formation of carcinogenic HMPA.[5] Suitable for sterically hindered couplings.[3]

Experimental Protocols

The following are detailed protocols for the coupling of this compound in both solution-phase and solid-phase peptide synthesis.

Protocol 1: Solution-Phase Coupling using EDC/HOBt

This protocol describes the coupling of this compound to an amino acid ester hydrochloride in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Add the amino acid ester hydrochloride (1.0 eq) to the solution.

  • Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by flash column chromatography or recrystallization.

EDC_HOBt_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification start Dissolve this compound, HOBt, and Amine·HCl in DCM/DMF add_dipea Add DIPEA (1.0 eq) start->add_dipea cool Cool to 0°C add_dipea->cool add_edc Add EDC·HCl (1.2 eq) cool->add_edc react Stir at RT (12-24h) add_edc->react monitor Monitor by TLC react->monitor dilute Dilute with Ethyl Acetate monitor->dilute Reaction Complete wash Aqueous Wash (HCl, NaHCO₃, Brine) dilute->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify Crude Peptide dry->purify

Caption: Workflow for solution-phase coupling of this compound using EDC/HOBt.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HBTU

This protocol outlines the coupling of this compound to a resin-bound peptide using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue color) indicates successful deprotection.

  • Coupling of this compound: a. Pre-activation: In a separate vial, dissolve this compound (3 eq relative to resin loading), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. b. Add the pre-activated amino acid solution to the resin. c. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow color) indicates complete coupling. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-7 for the subsequent Fmoc-protected amino acids in the sequence.

HBTU_SPPS_Workflow cluster_deprotection Fmoc Deprotection cluster_coupling Coupling cluster_post_coupling Post-Coupling start Start with Fmoc-Peptide-Resin deprotect Treat with 20% Piperidine/DMF start->deprotect wash_deprotect Wash with DMF deprotect->wash_deprotect kaiser_deprotect Kaiser Test wash_deprotect->kaiser_deprotect preactivate Pre-activate this compound with HBTU/DIPEA in DMF kaiser_deprotect->preactivate Positive (Blue) add_to_resin Add Activated Amino Acid to Resin preactivate->add_to_resin react Agitate at RT (1-2h) add_to_resin->react kaiser_coupling Kaiser Test react->kaiser_coupling kaiser_coupling->react Positive (Blue) Recouple wash_coupling Wash with DMF and DCM kaiser_coupling->wash_coupling Negative (Yellow) next_cycle Proceed to Next Amino Acid Coupling wash_coupling->next_cycle

Caption: Workflow for solid-phase peptide synthesis (SPPS) using HBTU for coupling.

Conclusion

The choice of coupling method for this compound depends on several factors, including the scale of the synthesis, the nature of the peptide sequence, and the desired purification strategy. For solution-phase synthesis, EDC/HOBt offers a convenient method with easy purification. In solid-phase synthesis, aminium/uronium reagents like HBTU or phosphonium reagents like PyBOP provide rapid and highly efficient coupling. The protocols provided herein serve as a comprehensive guide for researchers to effectively incorporate this compound into peptide chains, ensuring high yield and purity of the final product.

References

The Role of Z-DL-Lys(Z)-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Nα,Nε-dibenzyloxycarbonyl-DL-lysine (Z-DL-Lys(Z)-OH) in the synthesis of bioactive peptides. The focus is on providing practical guidance, quantitative data, and a clear understanding of the underlying biochemical pathways to facilitate research and development in peptide-based therapeutics.

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the amino acid lysine where both the alpha-amino and epsilon-amino groups are protected by the benzyloxycarbonyl (Z or Cbz) group. This dual protection is critical in peptide synthesis to prevent unwanted side reactions at these nucleophilic sites during the coupling of amino acids. The Z group is stable under a variety of conditions but can be readily removed by catalytic hydrogenation, providing a valuable tool for orthogonal protection strategies in the synthesis of complex peptides. The use of the DL-racemic mixture allows for its application in the synthesis of peptides where the specific stereochemistry at the lysine position is not critical or is the subject of investigation.

Bioactive peptides, short chains of amino acids, play crucial roles in a myriad of physiological processes and are of significant interest in drug development for their high potency and specificity.[1] Lysine residues are frequently found in bioactive peptides and are often key to their biological function, contributing to charge, solubility, and interaction with receptors.[2]

Application: Synthesis of Tuftsin, an Immunomodulatory Peptide

A prime example of a bioactive peptide containing lysine is Tuftsin , a tetrapeptide with the sequence Threonine-Lysine-Proline-Arginine (Thr-Lys-Pro-Arg). Tuftsin is a naturally occurring immunomodulatory peptide that stimulates phagocytosis by macrophages and other phagocytic cells.[3][4] Its synthesis provides an excellent case study for the application of lysine derivatives with side-chain protection. While various protection strategies can be employed, the use of a Z-protected lysine is a classic and effective approach.

Biological Activity and Signaling Pathway of Tuftsin

Tuftsin exerts its immunomodulatory effects by binding to the Neuropilin-1 (Nrp1) receptor on the surface of immune cells, such as microglia and macrophages.[3] Upon binding, Tuftsin initiates a signaling cascade through the canonical Transforming Growth Factor-beta (TGF-β) pathway. This pathway involves the recruitment and phosphorylation of TGF-β receptors (TβRI and TβRII). The activated receptors then phosphorylate Smad2 and Smad3 proteins. These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor, regulating the expression of genes involved in the anti-inflammatory M2 phenotype of microglia.[3][5]

Tuftsin_Signaling_Pathway cluster_intracellular Intracellular Space Tuftsin Tuftsin Nrp1 Nrp1 Receptor Tuftsin->Nrp1 TGFbR TGF-β Receptor (TβRI/TβRII) Nrp1->TGFbR Activates Smad23 Smad2/3 TGFbR->Smad23 pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Gene Expression (Anti-inflammatory) Smad_complex->Gene_expression Regulates

Tuftsin Signaling Pathway

Experimental Protocols

The following protocols provide a general framework for the synthesis of a lysine-containing peptide like Tuftsin using a Z-group for side-chain protection of lysine. These protocols are based on established solid-phase peptide synthesis (SPPS) methodologies.

Materials and Reagents
  • Resin: Wang resin or 2-chlorotrityl chloride resin

  • Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Lys(Z)-OH (or this compound), Fmoc-Thr(tBu)-OH

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA), Methanol

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

  • Deprotection (Z group): Palladium on carbon (Pd/C), Hydrogen (H₂) gas, Methanol/Acetic Acid

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Tuftsin (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of Tuftsin on a solid support.

SPPS_Workflow start Start: Resin Swelling resin_prep 1. Resin Preparation (Swelling in DMF) start->resin_prep deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) resin_prep->deprotection1 coupling1 3. Amino Acid Coupling (Fmoc-Arg(Pbf)-OH + HBTU/HOBt/DIPEA) deprotection1->coupling1 wash1 4. Washing (DMF and DCM) coupling1->wash1 deprotection2 5. Fmoc Deprotection wash1->deprotection2 coupling2 6. Amino Acid Coupling (Fmoc-Pro-OH) deprotection2->coupling2 wash2 7. Washing coupling2->wash2 deprotection3 8. Fmoc Deprotection wash2->deprotection3 coupling3 9. Amino Acid Coupling (Fmoc-Lys(Z)-OH) deprotection3->coupling3 wash3 10. Washing coupling3->wash3 deprotection4 11. Fmoc Deprotection wash3->deprotection4 coupling4 12. Amino Acid Coupling (Fmoc-Thr(tBu)-OH) deprotection4->coupling4 wash4 13. Washing coupling4->wash4 cleavage 14. Cleavage from Resin (TFA/TIS/Water) wash4->cleavage precipitation 15. Precipitation & Purification (Cold Ether & HPLC) cleavage->precipitation deprotect_Z 16. Z-group Deprotection (Catalytic Hydrogenation) precipitation->deprotect_Z final_product Final Product: Tuftsin deprotect_Z->final_product

SPPS Workflow for Tuftsin

1. Resin Preparation and First Amino Acid Loading:

  • Swell the resin (e.g., 2-chlorotrityl chloride resin, 100-200 mesh) in DCM in a reaction vessel for 30 minutes.

  • Dissolve Fmoc-Arg(Pbf)-OH (2 equivalents) and DIPEA (4 equivalents) in DCM.

  • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

  • Cap any unreacted sites by adding a small amount of methanol and agitating for 15 minutes.

  • Wash the resin with DCM and DMF.

2. Peptide Chain Elongation (Iterative Cycles):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (Fmoc-Pro-OH, Fmoc-Lys(Z)-OH, Fmoc-Thr(tBu)-OH; 3 equivalents) with HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

3. Cleavage and Side-Chain Deprotection (tBu and Pbf groups):

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide, which will be H-Thr-Lys(Z)-Pro-Arg-OH.

4. Z-Group Deprotection (Catalytic Hydrogenation):

  • Dissolve the crude peptide in a mixture of methanol and acetic acid.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) until the reaction is complete (monitored by HPLC).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Lyophilize the filtrate to obtain the final Tuftsin peptide.

5. Purification and Analysis:

  • Purify the final peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) to confirm its molecular weight.

Quantitative Data

The following table summarizes typical quantitative data expected from the synthesis of a short peptide like Tuftsin using the described SPPS protocol. Actual results may vary based on the specific conditions and scale of the synthesis.

ParameterExpected Result
Synthesis Scale 0.1 - 0.5 mmol
Crude Peptide Yield 70 - 85%
Purity after RP-HPLC > 95%
Final Purified Yield 30 - 50%
Molecular Weight (Expected) ~500.6 g/mol
Molecular Weight (Observed by MS) Within 0.5 Da of expected

Conclusion

The use of this compound and its stereoisomers provides a robust method for the incorporation of lysine into bioactive peptides. The benzyloxycarbonyl protecting group offers stability during chain elongation and can be selectively removed under mild conditions, making it a valuable tool in both solid-phase and solution-phase peptide synthesis. The synthesis of Tuftsin serves as a practical example of how this chemistry can be applied to produce biologically active peptides for research and therapeutic development. The detailed protocols and understanding of the associated signaling pathways provided in this document are intended to equip researchers with the necessary information to successfully synthesize and evaluate lysine-containing bioactive peptides.

References

Applications of Z-DL-Lys(Z)-OH in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-DL-Lys(Z)-OH, also known as Nα,Nε-bis(benzyloxycarbonyl)-DL-lysine, is a protected amino acid derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The benzyloxycarbonyl (Z or Cbz) protecting groups on both the alpha (α) and epsilon (ε) amino groups of the lysine backbone offer orthogonal protection, allowing for selective deprotection and modification. This characteristic makes it a versatile tool in peptide synthesis and the development of small molecule therapeutics. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in drug discovery, with a particular focus on its application in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.

Key Applications of this compound in Drug Discovery

The primary application of this compound in drug discovery lies in its use as a protected building block for introducing a lysine moiety into a target molecule. The Z-protecting groups are stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, providing a clean and efficient deprotection step.[1]

Key application areas include:

  • Peptide Synthesis: this compound is utilized in solution-phase peptide synthesis to incorporate lysine residues into peptide chains.[2] The protected amino groups prevent unwanted side reactions during coupling steps.

  • Synthesis of Small Molecule Drugs: It serves as a key intermediate in the synthesis of non-peptide drugs where a lysine scaffold is required. A prominent example is in the synthesis of ACE inhibitors like lisinopril.

  • Development of Peptidomimetics: This derivative is used to create modified peptides with improved stability and pharmacological properties.[3]

  • Linker Chemistry: The lysine backbone can be functionalized to act as a linker in more complex drug modalities, such as Antibody-Drug Conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs), although other lysine derivatives are more commonly employed for this purpose.

Featured Application: Synthesis of a Key Intermediate for ACE Inhibitors

A significant application of this compound is in the synthesis of the dipeptide backbone of lisinopril, a widely used ACE inhibitor for the treatment of hypertension and heart failure. The following sections provide a detailed protocol for the synthesis of a key intermediate, 1-(N6-(phenylmethoxy)carbonyl-(L)-lysyl)-(L)-proline, derived from Z-L-Lys(Z)-OH.

Experimental Protocol: Solution-Phase Synthesis of 1-(N6-(phenylmethoxy)carbonyl-(L)-lysyl)-(L)-proline

This protocol is adapted from established methods for the synthesis of lisinopril intermediates.[1]

Materials:

  • Nα,Nε-bis((phenylmethoxy)carbonyl)-L-lysine (Z-L-Lys(Z)-OH)

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Acetone, anhydrous

  • L-proline

  • Potassium carbonate

  • Toluene

  • Hydrochloric acid (37%)

  • Sodium hydroxide

  • Water

  • Standard laboratory glassware and equipment (round-bottom flasks, dropping funnel, magnetic stirrer, rotary evaporator, etc.)

Procedure:

Step 1: Synthesis of N6-((phenylmethoxy)carbonyl)-L-lysine,N-carboxyanhydride

  • Dissolve Nα,Nε-bis((phenylmethoxy)carbonyl)-L-lysine (assuming 0.574 moles, based on the patent example) in anhydrous dichloromethane (280 ml).

  • Add anhydrous dimethylformamide (4.4 ml; 0.0574 moles).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add oxalyl chloride (86.8 g; 0.684 moles) dropwise over 1 hour while maintaining the temperature at 0°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour, and then at 10°C for 4 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N6-((phenylmethoxy)carbonyl)-L-lysine,N-carboxyanhydride as an oil.

Step 2: Coupling with L-proline

  • Dissolve the oil obtained from Step 1 in anhydrous acetone (98 ml) and cool the solution to -8°C.

  • In a separate reactor, dissolve potassium carbonate (231.5 g) in water (520 ml), cool to -8°C, and stir until complete dissolution.

  • Add L-proline (78.3 g; 0.68 moles) and acetone (390 ml) to the potassium carbonate solution.

  • Slowly add the acetone solution of N6-((phenylmethoxy)carbonyl-L-lysine,N-carboxyanhydride to the proline-containing mixture over 1 hour, allowing the temperature to rise to 0°C.

  • Stir the reaction mixture for an additional 30 minutes after the addition is complete.

  • Filter the inorganic salts and wash the filter cake.

  • Adjust the pH of the filtrate to 6.5 with 37% hydrochloric acid.

  • Extract the aqueous phase twice with toluene.

  • Adjust the pH of the collected organic phases to 10.7 with 30% sodium hydroxide.

Step 3: Work-up and a Step Towards Lisinopril

The resulting product in the organic phase is 1-(N6-(phenylmethoxy)carbonyl-(L)-lysyl)-(L)-proline. This intermediate can then be further processed through reductive amination with ethyl 2-oxo-4-phenylbutyrate and subsequent deprotection to yield lisinopril. The phenylmethoxycarbonyl (Z) protecting group is typically removed via catalytic hydrogenation.[1]

Quantitative Data

The following table summarizes the yield for the synthesis of the key intermediate as described in the patent literature.

StepProductStarting MaterialYieldReference
Synthesis of Nα,Nε-bis((phenylmethoxy)carbonyl)-L-lysineNα,Nε-bis((phenylmethoxy)carbonyl)-L-lysineL-lysine96.0%[1]
Coupling and Work-up1-(N6-(phenylmethoxy)carbonyl-(L)-lysyl)-(L)-prolineL-lysine55.8%[1]

Note: The yields are as reported in the patent and may vary depending on the specific experimental conditions and scale.

Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors, the class of drugs for which this compound is a key synthetic precursor, act on the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the key components and steps in the RAAS pathway and the point of intervention for ACE inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels causes Renin Renin (from Kidney) Renin->Angiotensinogen ACE Angiotensin-Converting Enzyme (ACE) (in Lungs and Kidneys) ACE->Angiotensin_I Aldosterone Aldosterone Adrenal_Gland->Aldosterone releases Kidney Kidney Aldosterone->Kidney acts on Kidney->Aldosterone Na+ and H2O reabsorption, K+ excretion Blood_Vessels->Angiotensin_II Vasoconstriction ACE_Inhibitor ACE Inhibitor (e.g., Lisinopril) ACE_Inhibitor->ACE inhibits

References

The Strategic Use of Z-DL-Lys(Z)-OH in Bioconjugation Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation is continually evolving, demanding precise and controllable methods for linking biomolecules with therapeutic agents, imaging probes, or other functional moieties. Among the various strategies, targeting lysine residues on proteins is a common approach due to their abundance and surface accessibility. However, the lack of selectivity can lead to heterogeneous products. The use of protected amino acid derivatives, such as Nα,Nε-dibenzyloxycarbonyl-DL-lysine (Z-DL-Lys(Z)-OH), offers a strategic advantage by enabling controlled, stepwise conjugation, thereby enhancing the homogeneity and functionality of the final bioconjugate.

This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation chemistry, with a particular focus on its application in the development of Antibody-Drug Conjugates (ADCs).

Principle of this compound in Bioconjugation

This compound is a derivative of the amino acid lysine where both the alpha (α) and epsilon (ε) amino groups are protected by the benzyloxycarbonyl (Z or Cbz) group. This dual protection is crucial for its application as a linker or spacer in bioconjugation. The carboxylic acid group of this compound can be activated to react with primary amines on a biomolecule, such as the lysine residues on an antibody. Following this initial conjugation, the Z-protecting groups can be removed under specific conditions to reveal the two primary amines. These newly exposed amino groups can then be used for the attachment of payloads, such as cytotoxic drugs or imaging agents.

This two-step approach provides a powerful tool for creating well-defined bioconjugates with a precise drug-to-antibody ratio (DAR), which is a critical quality attribute for therapeutic ADCs.

Data Presentation: Comparative Analysis of Lysine Conjugation Strategies

The choice of conjugation strategy significantly impacts the characteristics of the resulting bioconjugate. Below is a comparative summary of key parameters for different lysine-targeted conjugation methods.

FeatureNHS Ester ConjugationSite-Specific Enzymatic ConjugationThis compound (with EDC/NHS)
Specificity Low (targets multiple accessible lysines)High (targets specific recognition sequences)Moderate (can be controlled by stoichiometry)
Homogeneity (DAR) Heterogeneous (mixture of DARs 0-8+)[1]Homogeneous (typically DAR 2 or 4)More homogeneous than NHS esters (stepwise control)
Process Complexity Simple one-step reactionRequires specific enzymes and recognition tagsMulti-step (activation, conjugation, deprotection)
Typical Yield Variable, depends on stoichiometry and proteinGenerally high (>90%)Good, with optimization at each step
Linker Stability Stable amide bondStable amide/peptide bondStable amide bond
Antibody Engineering Not requiredRequired (introduction of enzyme recognition site)Not required
Payload Attachment Direct conjugation of activated payload-linkerConjugation to enzyme-modified siteStepwise, after deprotection of lysine amines
Potential for Aggregation Higher, due to hydrophobicity of payload[1]Lower, due to homogeneityCan be mitigated by controlled conjugation

Experimental Protocols

Protocol for Activation of this compound and Conjugation to an Antibody

This protocol describes the activation of the carboxylic acid of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) followed by conjugation to the lysine residues of a monoclonal antibody (mAb).

Materials:

  • This compound

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Prepare a fresh solution of this compound in an organic co-solvent like DMSO or DMF at a concentration of 10 mg/mL.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound solution (e.g., 5-10 molar excess over the antibody), EDC solution (e.g., 2 mM final concentration), and NHS solution (e.g., 5 mM final concentration) in Activation Buffer.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester of this compound.

  • Conjugation to the Antibody:

    • Adjust the pH of the antibody solution to 7.2-7.5 with Conjugation Buffer if necessary.

    • Add the activated this compound solution to the antibody solution. The molar ratio of the activated linker to the antibody will determine the degree of labeling and should be optimized.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size-exclusion chromatography using a desalting column equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the antibody-linker conjugate.

  • Characterization:

    • Determine the concentration of the purified conjugate using a protein assay (e.g., BCA or A280).

    • Analyze the degree of labeling using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker has a chromophore.

Protocol for Deprotection of Z (Cbz) Groups from the Antibody-Linker Conjugate

This protocol describes the removal of the benzyloxycarbonyl (Z or Cbz) protecting groups from the conjugated lysine linker to expose the primary amines for subsequent payload attachment. Catalytic hydrogenation is the most common method.

Materials:

  • Antibody-Z-Lys(Z) conjugate from the previous step

  • Palladium on carbon (Pd/C) catalyst (e.g., 10% w/w)

  • Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)

  • Reaction solvent (e.g., a mixture of PBS and an organic co-solvent like methanol or THF to ensure solubility)

  • Syringe filter (0.22 µm) to remove the catalyst

Procedure:

  • Reaction Setup:

    • In a reaction vessel suitable for hydrogenation, dissolve the antibody-Z-Lys(Z) conjugate in the reaction solvent.

    • Carefully add the Pd/C catalyst to the solution (typically 10-20% by weight of the conjugate).

    • Purge the vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas.

  • Hydrogenation:

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.

    • Monitor the progress of the deprotection reaction by a suitable analytical method (e.g., mass spectrometry to observe the mass shift corresponding to the removal of the Z groups). The reaction time can vary from a few hours to overnight.

  • Catalyst Removal:

    • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove the hydrogen.

    • Remove the Pd/C catalyst by filtering the reaction mixture through a syringe filter.

  • Purification:

    • If necessary, purify the deprotected antibody-linker conjugate by dialysis or size-exclusion chromatography to remove any residual solvent or byproducts.

  • Characterization:

    • Confirm the complete removal of the Z groups by mass spectrometry.

    • The deprotected conjugate is now ready for the attachment of a payload.

Visualizations

Experimental_Workflow_for_ADC_Synthesis cluster_0 Step 1: Linker Activation & Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Payload Attachment mAb Monoclonal Antibody (mAb) mAb_Linker mAb-Linker Conjugate mAb->mAb_Linker Conjugation Z_Lys_OH This compound Activated_Lys Activated Z-Lys(Z)-OSu Z_Lys_OH->Activated_Lys Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Lys Activated_Lys->mAb_Linker H2_PdC H2, Pd/C Deprotected_mAb_Linker Deprotected mAb-Linker mAb_Linker->Deprotected_mAb_Linker Hydrogenolysis H2_PdC->Deprotected_mAb_Linker Payload Activated Cytotoxic Payload ADC Antibody-Drug Conjugate (ADC) Deprotected_mAb_Linker->ADC Final Conjugation Payload->ADC ADC_Mechanism_of_Action cluster_pathway Downstream Signaling Inhibition ADC HER2-Targeted ADC HER2_Receptor HER2 Receptor on Cancer Cell ADC->HER2_Receptor 1. Binding Internalization Internalization via Endocytosis HER2_Receptor->Internalization 2. Receptor-Mediated PI3K_AKT PI3K/AKT Pathway HER2_Receptor->PI3K_AKT Blocks Dimerization RAS_MAPK RAS/MAPK Pathway HER2_Receptor->RAS_MAPK Blocks Dimerization Lysosome Lysosomal Trafficking Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage DNA_Damage DNA Damage / Microtubule Disruption Payload_Release->DNA_Damage 5. Cytotoxic Effect Apoptosis Cellular Apoptosis DNA_Damage->Apoptosis 6. Programmed Cell Death Cell_Survival Inhibition of Cell Proliferation & Survival PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival

References

Application Notes and Protocols for the Deprotection of the Z-Group from Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis and other areas of organic chemistry. Its stability under various conditions and its susceptibility to specific deprotection methods make it a valuable tool for chemists. This document provides detailed protocols for the removal of the Z-group from the side chain of lysine residues, a critical step in the synthesis of peptides and other lysine-containing molecules. The choice of deprotection method is crucial and depends on the overall synthetic strategy and the presence of other sensitive functional groups in the molecule. This guide outlines the most common and effective methods for Z-group deprotection, including catalytic hydrogenation, transfer hydrogenation, and acidic cleavage.

Core Concepts and Strategic Considerations

The Z-group's utility is particularly evident in orthogonal protection strategies, where multiple protecting groups are selectively removed without affecting others. For instance, the Z-group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal, allowing for its use as a side-chain protecting group in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Conversely, its removal conditions are orthogonal to the acid-labile Boc group under certain circumstances.

Logical Workflow for Selecting a Deprotection Method

The selection of an appropriate deprotection protocol is contingent on the substrate's compatibility with the required reagents and conditions. The following diagram illustrates a decision-making workflow.

Deprotection_Decision_Tree Start Z-Protected Lysine Substrate Acid_Sensitive Are other groups acid-sensitive (e.g., Boc, Trt)? Start->Acid_Sensitive Metal_Sensitive Is the substrate sensitive to heavy metals (e.g., contains sulfur)? Acid_Sensitive->Metal_Sensitive No Acid_Cleavage Acidic Cleavage (e.g., HBr/AcOH, HF) Acid_Sensitive->Acid_Cleavage Yes Hydrogenolysis Catalytic Hydrogenolysis or Transfer Hydrogenation Metal_Sensitive->Hydrogenolysis No Alternative Consider alternative methods (e.g., TMSI) Metal_Sensitive->Alternative Yes Catalytic_Hydrogenation_Workflow cluster_procedure Catalytic Hydrogenation Procedure A Dissolve Z-Lysine peptide in a suitable solvent (e.g., MeOH, EtOH, AcOH) B Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate) A->B C Purge the reaction vessel with N₂ or Ar, then introduce H₂ (balloon or Parr shaker) B->C D Stir vigorously at room temperature for 2-16 hours C->D E Monitor reaction by TLC or LC-MS D->E F Filter the mixture through Celite to remove the Pd/C catalyst E->F G Concentrate the filtrate under reduced pressure F->G H Purify the crude product (e.g., column chromatography) G->H

References

Application Notes: Synthesis of Lysine-Containing Peptides with Z-DL-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine is a fundamental proteinogenic amino acid characterized by a primary amine on its ε-carbon, which is typically protonated and positively charged at physiological pH. This side chain is crucial for protein structure and function, participating in electrostatic interactions, post-translational modifications, and serving as a key site for chemical conjugation.

In peptide synthesis, the reactive α-amino and ε-amino groups of lysine must be protected to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.[1][2] A variety of protecting groups have been developed for this purpose, with the choice depending on the overall synthetic strategy. The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group, removable by catalytic hydrogenation or strong acids like HBr in acetic acid.[2]

This document provides detailed application notes and protocols for the use of Nα,Nε-dibenzyloxycarbonyl-DL-lysine (Z-DL-Lys(Z)-OH) in peptide synthesis. A critical consideration when using this reagent is its racemic nature (DL), which will result in the synthesis of a mixture of diastereomeric peptides. This approach may be suitable for applications such as creating peptide libraries for screening or when the stereochemistry at the lysine position is not critical for the intended biological activity. However, it presents significant challenges for purification and characterization.[3][4]

Data Presentation

Table 1: Comparison of Common Lysine Protecting Groups

The selection of a protecting group strategy is critical for a successful synthesis. The Z-group offers orthogonality with the widely used Fmoc/tBu strategy under specific conditions.

Protecting GroupStructureAbbreviationCommon Nα-StrategyCleavage ConditionsOrthogonal?
BenzyloxycarbonylBenzyl-O-(C=O)-Z or CbzBocH₂/Pd, HBr/AcOH, Na/liq. NH₃Yes (to Fmoc)
tert-Butoxycarbonyl(CH₃)₃C-O-(C=O)-BocFmocTrifluoroacetic Acid (TFA)Yes (to Fmoc/Z)
9-Fluorenyl- methoxycarbonylFmoc-FmocBoc20% Piperidine in DMFYes (to Boc/Z)
2-Chlorobenzyloxy- carbonyl2-Cl-Benzyl-O-(C=O)-2-Cl-ZBocHF, TFMSOTf (Stronger Acid)Yes (to Fmoc)

Data compiled from references[1][2].

Table 2: Illustrative Analytical Data for a Diastereomeric Peptide Mixture

Synthesizing a peptide (e.g., Ac-Ala-DL-Lys-NH₂) using this compound will yield two diastereomers: Ac-Ala-L-Lys-NH₂ and Ac-Ala-D-Lys-NH₂. These isomers have identical masses but can often be separated by reverse-phase HPLC.[3]

Analysis TechniqueExpected ResultInterpretation
Mass Spectrometry (ESI-MS) Single major peak at the expected molecular weight (e.g., [M+H]⁺).Confirms the correct mass for the peptide but does not distinguish between diastereomers.
Reverse-Phase HPLC (RP-HPLC) Two distinct, closely eluting peaks with approximately equal area.Indicates the presence of two diastereomeric products. Resolution depends on the peptide sequence and chromatographic conditions.[3][4]
Chiral Amino Acid Analysis After hydrolysis, analysis would show the presence of both D-Lysine and L-Lysine.Confirms the incorporation of the racemic mixture.

Experimental Protocols & Visualizations

Logical Workflow for Peptide Synthesis

The general process for solid-phase peptide synthesis (SPPS) is a cyclical process of deprotection, washing, coupling, and washing, repeated for each amino acid in the sequence.[1]

spss_workflow cluster_cycle Synthesis Cycle (Repeated) Deprotection Nα-Deprotection (e.g., 20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Final Final Cleavage & Global Deprotection Wash2->Final Start Start: Resin-bound Amino Acid Start->Deprotection

Figure 1. General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Incorporation of this compound via SPPS (Fmoc Strategy)

This protocol details the manual synthesis of a simple tripeptide, Fmoc-Gly-DL-Lys-Ala-Resin, to illustrate the incorporation of the racemic lysine derivative.

Materials:

  • Fmoc-Ala-Wang Resin (or other suitable resin)

  • Fmoc-Gly-OH

  • This compound

  • Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: Methanol (MeOH)

Procedure:

  • Resin Preparation:

    • Place Fmoc-Ala-Wang resin (e.g., 0.1 mmol scale) in a peptide synthesis vessel.

    • Swell the resin in DMF for 30 minutes, then drain.[5]

  • Fmoc Deprotection (Cycle 1 - Alanine):

    • Add the deprotection solution to the resin and agitate for 5 minutes. Drain.

    • Add fresh deprotection solution and agitate for 20 minutes. Drain.[6]

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

    • Optional: Perform a Kaiser test to confirm the presence of free primary amines (a positive blue result).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in DMF.

    • Allow the mixture to pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Drain the vessel and wash the resin with DMF (5x), DCM (3x), and DMF (3x).

    • Note: The Z-group on the α-amine of lysine prevents further chain elongation. This peptide sequence is now terminated at the N-terminus with the Z-group.

coupling_scheme Resin Fmoc-Ala-Resin Deprotect 1. 20% Piperidine/DMF 2. Wash Resin->Deprotect FreeAmine H₂N-Ala-Resin Deprotect->FreeAmine Coupled Z-DL-Lys(Z)-Ala-Resin FreeAmine->Coupled Activate This compound + HBTU/DIPEA Activate->Coupled

Figure 2. Reaction scheme for the coupling of this compound onto a resin-bound alanine.
Protocol 2: Cleavage and Z-Group Deprotection

The Z groups are stable to the TFA used for cleaving most peptides from Wang or Rink amide resins. Therefore, a separate deprotection step using catalytic hydrogenation is required.

Materials:

  • Peptide-resin (e.g., Z-DL-Lys(Z)-Ala-Resin)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Palladium on Carbon (Pd/C, 10% w/w) catalyst

  • Hydrogen source (H₂ gas balloon or Parr hydrogenator)

  • Solvent: Methanol (MeOH) or Acetic Acid (AcOH)

  • Diethyl ether (cold)

Procedure:

  • Cleavage from Resin (if applicable):

    • Wash the dried peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide. At this stage, the peptide is still Z-protected: Z-DL-Lys(Z)-Ala-OH.

  • Catalytic Hydrogenation for Z-Group Removal:

    • Dissolve the Z-protected peptide in a suitable solvent like methanol or acetic acid.

    • Carefully add 10% Pd/C catalyst (approx. 10-20% by weight relative to the peptide) under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C is flammable in the presence of solvents and air.

    • Purge the reaction vessel with H₂ gas and maintain a positive pressure (e.g., with a balloon) or use a Parr hydrogenation apparatus.

    • Stir the reaction vigorously at room temperature. Monitor the reaction progress by HPLC or TLC (disappearance of starting material). This may take several hours to overnight.[7][8]

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst filter cake to dry in the air.

    • Evaporate the solvent from the filtrate to obtain the final deprotected peptide (H-DL-Lys-Ala-OH).

    • Purify the resulting diastereomeric mixture by RP-HPLC.

deprotection_scheme Start Z-DL-Lys(Z)-Peptide Process H₂, 10% Pd/C Solvent (MeOH or AcOH) Start->Process Product H-DL-Lys-Peptide (Diastereomeric Mixture) Process->Product Byproduct Toluene + CO₂ Process->Byproduct

Figure 3. Deprotection of Z-groups via catalytic hydrogenation.

References

Application Notes and Protocols for Large-Scale Peptide Synthesis Using Z-DL-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα,Nε-Di-Z-DL-Lysine, commonly abbreviated as Z-DL-Lys(Z)-OH, is a protected amino acid derivative utilized in peptide synthesis.[1][2] In this compound, both the alpha (α) and epsilon (ε) amino groups of a DL-lysine racemic mixture are protected by the benzyloxycarbonyl (Z or Cbz) group.[1] This dual protection prevents unwanted side reactions at these sites during peptide bond formation.[1]

The Z protecting group is stable under a variety of reaction conditions but can be selectively removed via hydrogenolysis, making this compound particularly suitable for solution-phase peptide synthesis (SPPS) .[1][3][4] While solid-phase synthesis is common, solution-phase methods remain highly relevant for large-scale industrial production due to factors like scalability, easier purification of intermediates, and potentially lower costs for specific sequences.[4][5]

A critical consideration when using this compound is its racemic nature. The use of a DL-amino acid will result in the synthesis of a mixture of peptide diastereomers, which will require subsequent purification if a specific stereoisomer is desired.[1] This methodology is therefore applicable for the synthesis of peptide libraries, racemic peptide mixtures, or as a foundational scaffold for further chemical modification where stereochemistry at the lysine position is not critical.

Key Applications & Features

  • Scalable Production: Well-suited for multi-gram to kilogram-scale synthesis campaigns using standard chemical reactors.[6]

  • Stable Intermediate: The Z-protected lysine is chemically robust, facilitating handling and purification of peptide intermediates.

  • Orthogonal Protection: The Z group is removed under conditions (hydrogenolysis) that are orthogonal to many other protecting groups, such as the acid-labile Boc group or base-labile Fmoc group.[1][4]

  • Scaffold Synthesis: Can be used to create peptide backbones where the lysine unit serves as a point for divergent synthesis after deprotection.

Experimental Workflow for Peptide Synthesis

The following diagram outlines the general workflow for incorporating this compound into a peptide chain via solution-phase synthesis, followed by deprotection and purification.

G General Workflow for Solution-Phase Peptide Synthesis cluster_synthesis Peptide Synthesis & Work-up cluster_purification Purification & Deprotection start Starting Materials (this compound, Amino Acid Ester) coupling 1. Peptide Coupling (e.g., DCC/HOBt in DMF/DCM) start->coupling filtration 2. Filtration (Remove DCU byproduct) coupling->filtration extraction 3. Aqueous Work-up (Acid/Base Washes) filtration->extraction drying 4. Drying & Concentration (Dry over MgSO4, Evaporate Solvent) extraction->drying crude Crude Z-Protected Peptide drying->crude chromatography 5. Chromatography (e.g., Flash Column) (Optional, for intermediates) crude->chromatography deprotection 6. Z-Group Deprotection (Hydrogenolysis: H2, Pd/C) crude->deprotection Direct to Deprotection chromatography->deprotection final_purification 7. Final Purification (RP-HPLC) deprotection->final_purification final_product Purified Peptide final_purification->final_product G cluster_protection Protection Phase cluster_synthesis Synthesis Phase cluster_deprotection Deprotection Phase Lys DL-Lysine (Two reactive -NH2 groups) Z_Lys_Z This compound (Both -NH2 groups protected) Lys->Z_Lys_Z Add Z-Cl Coupled_Peptide Z-Protected Peptide Z_Lys_Z->Coupled_Peptide Peptide Coupling Peptide_Chain Growing Peptide Chain Peptide_Chain->Coupled_Peptide Final_Peptide Final Peptide (Free -NH2 groups) Coupled_Peptide->Final_Peptide Hydrogenolysis (H2, Pd/C)

References

Application Notes and Protocols for Z-DL-Lys(Z)-OH in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nα,Nε-dibenzyloxycarbonyl-DL-lysine (Z-DL-Lys(Z)-OH) as a crucial intermediate in pharmaceutical and peptide synthesis. Detailed protocols for its application in solution-phase peptide synthesis are outlined, along with data presentation and visualizations to aid in experimental design and execution.

Introduction

This compound is a derivative of the amino acid lysine where both the alpha (α) and epsilon (ε) amino groups are protected by benzyloxycarbonyl (Z or Cbz) groups. This dual protection makes it a valuable building block in peptide synthesis, preventing unwanted side reactions at the lysine's amino groups during peptide bond formation. The use of the Z protecting group is advantageous as it is stable under a variety of conditions but can be readily removed by catalytic hydrogenation, providing an orthogonal deprotection strategy to acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups. These characteristics allow for the controlled and stepwise synthesis of complex peptides, which are often key components of pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 55592-85-3[1]
Molecular Formula C₂₂H₂₆N₂O₆[1]
Molecular Weight 414.45 g/mol [1]
Appearance White to off-white crystalline solid
Solubility Soluble in polar organic solvents such as DMF and DMSO

Application in Solution-Phase Peptide Synthesis

This compound is frequently utilized in solution-phase peptide synthesis (SPPS), a versatile method that allows for the purification of intermediates at each step, ensuring high purity of the final peptide. The following sections detail a general protocol for the coupling of this compound with another amino acid ester.

The overall workflow for the synthesis of a dipeptide using this compound is depicted in the following diagram.

G Z_Lys_OH This compound Coupling_Reagents Coupling Reagents (e.g., DCC/HOBt) Z_Lys_OH->Coupling_Reagents Reacts with Activated_Ester Activated Intermediate Coupling_Reagents->Activated_Ester Forms Amino_Acid_Ester Amino Acid Ester (e.g., H-Gly-OMe) Dipeptide Protected Dipeptide Amino_Acid_Ester->Dipeptide Nucleophilic attack Crude_Product Crude Dipeptide Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Dipeptide Pure Protected Dipeptide Purification->Pure_Dipeptide

Caption: Workflow for dipeptide synthesis using this compound.

This protocol details the synthesis of a dipeptide, Z-DL-Lys(Z)-Gly-OMe, using this compound and glycine methyl ester hydrochloride (H-Gly-OMe·HCl) via a dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) mediated coupling reaction.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature to liberate the free amine.

  • Activation of the Carboxylic Acid Component:

    • In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled this compound solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Add the free amine solution from step 1 to the activated acid mixture at 0 °C.

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure Z-DL-Lys(Z)-Gly-OMe.

The following table provides representative yields for the synthesis of various protected peptides using Z-protected lysine derivatives, based on literature data. Actual yields may vary depending on the specific amino acids being coupled and the reaction conditions.

Peptide SequenceCoupling MethodYield (%)Reference
Boc-Lys(Z)-Gly-OHDCC85[2]
Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH-95[2]
Z-Arg(Z,Z)-Lys(Z)-Asp(OBzl)-Val-Tyr(Bzl)-OH-92[2]

Deprotection of the Z-groups

The benzyloxycarbonyl (Z) protecting groups can be removed via catalytic hydrogenation to yield the free peptide.

The deprotection process involves the catalytic cleavage of the C-O bond of the carbamate, releasing the free amine, toluene, and carbon dioxide.

G Z_Protected Z-Protected Amine Catalyst H₂, Pd/C Z_Protected->Catalyst Reacts with Intermediate Unstable Intermediate Catalyst->Intermediate Forms Free_Amine Free Amine Intermediate->Free_Amine Decomposes to Byproducts Toluene + CO₂ Intermediate->Byproducts and

Caption: Catalytic hydrogenation for Z-group deprotection.

Materials:

  • Z-DL-Lys(Z)-Gly-OMe

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the protected dipeptide, Z-DL-Lys(Z)-Gly-OMe, in methanol.

  • Add 10% Pd/C catalyst (approximately 10% by weight of the dipeptide).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide, H-DL-Lys-Gly-OMe.

Conclusion

This compound is a versatile and effective intermediate for the synthesis of peptides, particularly in a research and development setting. Its use in solution-phase synthesis, coupled with a straightforward deprotection strategy, allows for the controlled construction of complex peptide structures. The protocols and data presented here provide a solid foundation for the successful application of this compound in pharmaceutical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Z-Group Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the removal of the carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation for Cbz deprotection is slow or incomplete. What are the potential causes and solutions?

A1: Sluggish or stalled catalytic hydrogenation is one of the most common issues in Cbz deprotection. The problem often lies with the catalyst, the reaction conditions, or the substrate itself. A systematic approach is the best way to identify and solve the issue.

Key factors include catalyst activity, hydrogen availability, and reaction kinetics. Catalyst poisoning by sulfur or phosphorus-containing compounds is a primary suspect.[1] Additionally, the amine product can coordinate to the palladium catalyst, causing inhibition.[2]

Troubleshooting Guide for Catalytic Hydrogenation
Observation Potential Cause Recommended Solution & Parameters
Reaction is slow or stalls Catalyst Poisoning Ensure the substrate is free of sulfur or phosphorus impurities.[2] If the substrate contains these moieties, consider alternative methods.[2] For mild poisoning, increase catalyst loading to 10-20 mol%.[3]
Poor Catalyst Activity Use a fresh, high-quality catalyst. For challenging substrates, consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[4]
Product Inhibition The newly formed amine can inhibit the Pd catalyst.[2] Add a small amount of weak acid (e.g., 1-2% acetic acid) to protonate the amine and reduce coordination.[3]
No or minimal reaction Insufficient Hydrogen For atmospheric pressure reactions, ensure the system is leak-proof. For more robust reactions, increase H₂ pressure to 50 psi or higher.[2]
Inadequate Mixing This is a heterogeneous reaction; vigorous stirring is crucial for substrate-catalyst interaction. Ensure the stir rate is sufficient to keep the catalyst suspended.[4]
Reaction starts but does not go to completion Poor Substrate Solubility The substrate must be fully dissolved. Test different solvents like MeOH, EtOH, or EtOAc, or consider solvent mixtures (e.g., MeOH/water).[3]
Peptide Aggregation Alanine-rich or hydrophobic peptides can aggregate, hindering access to the catalyst.[3] Try different solvents or add structure-breaking additives.
Experimental Protocol: General Procedure for Catalytic Hydrogenation
  • Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a flask equipped with a magnetic stir bar.[4]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution. The typical loading is 5-10 mol% of palladium relative to the substrate.[5]

  • Inerting: Purge the flask with an inert gas like nitrogen or argon. Then, evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced by hydrogen.[2]

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon is often sufficient for atmospheric pressure).[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once complete, carefully purge the system with inert gas. Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

G Troubleshooting Workflow: Incomplete Catalytic Hydrogenation start Incomplete Deprotection catalyst Check Catalyst start->catalyst h2 Check H2 Source & Mixing catalyst->h2 sol_catalyst Use Fresh/More Catalyst Add Weak Acid catalyst->sol_catalyst Inactive/Poisoned solubility Check Solubility & Substrate h2->solubility sol_h2 Increase H2 Pressure Improve Stirring h2->sol_h2 Insufficient sol_solubility Change Solvent Consider Aggregation solubility->sol_solubility Poor alt_method Switch to Alternative Method (e.g., Acidolysis) solubility->alt_method OK / Still Fails

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Q2: My substrate contains reducible groups (e.g., alkynes, nitro groups) or catalyst poisons. What are my alternatives to standard hydrogenation?

A2: When standard H₂/Pd/C is not viable due to chemoselectivity issues or catalyst poisoning, several robust alternative methods are available. The choice depends on the specific functional groups present in your molecule.

  • Catalytic Transfer Hydrogenation: This method is often milder and more selective than using hydrogen gas.[3] It uses a hydrogen donor like ammonium formate or formic acid.[3]

  • Acid-Mediated Cleavage: Strong acids like HBr in acetic acid can cleave the Cbz group. Milder Lewis acids such as AlCl₃ in hexafluoroisopropanol (HFIP) are also effective and can be compatible with many reducible groups.[6]

  • Nucleophilic Cleavage: For highly sensitive substrates, a nucleophilic approach using reagents like 2-mercaptoethanol provides an orthogonal strategy that avoids both reductive and strongly acidic conditions.[6][7]

Comparison of Cbz Deprotection Methods
Method Reagents Pros Cons Compatible With... Incompatible With...
Catalytic Hydrogenation H₂, Pd/CClean byproducts (toluene, CO₂), efficient.[3]Reduces many other functional groups.[5]Esters, ethers, Boc groups.Alkenes, alkynes, nitro groups, aryl halides, sulfur compounds.[5]
Catalytic Transfer Hydrogenation NH₄⁺HCO₂⁻, Pd/CMilder, avoids H₂ gas, often more selective.[3]Requires removal of the hydrogen donor.Some alkenes, aryl halides.Nitro groups, some sensitive functionalities.
Acidolysis HBr/AcOH or AlCl₃/HFIPEffective for sulfur-containing substrates, metal-free.[2]HBr is highly corrosive; can cleave other acid-labile groups (e.g., Boc).Reducible groups (alkenes, alkynes), benzyl ethers.[6]Boc, Trityl, and other acid-sensitive protecting groups.
Nucleophilic Cleavage 2-Mercaptoethanol, BaseHighly selective, orthogonal to reductive and acidic methods.[7][8]Requires heating, thiol reagents can be malodorous.Most reducible groups, acid-sensitive groups, benzyl ethers.[7]Electrophilic groups that may react with the nucleophile.
Experimental Protocol: Catalytic Transfer Hydrogenation
  • Setup: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., Methanol).[3]

  • Catalyst: Add 10% Pd/C catalyst (10-20% by weight).[3]

  • Hydrogen Donor: Add the hydrogen donor, such as formic acid or ammonium formate (5-10 equivalents), to the stirred suspension.[3]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 30 minutes.

  • Monitoring & Work-up: Monitor by TLC/LC-MS. Upon completion, filter through Celite® to remove the catalyst and concentrate the filtrate.[3]

Q3: My acid-catalyzed deprotection with HBr in Acetic Acid is not working. What could be the issue?

A3: Incomplete acidolysis is typically due to insufficient acid strength, inadequate reaction time, or the presence of water, which can interfere with the reaction.[3] Additionally, the benzyl cation generated during the reaction can lead to side products if not properly scavenged.[5]

Troubleshooting Guide for Acidolysis (HBr/AcOH)
Observation Potential Cause Recommended Solution
Incomplete Reaction Insufficient Acid Strength Use a higher concentration of HBr in acetic acid (e.g., 33% vs. 16%).[3]
Short Reaction Time Extend the reaction time and continue to monitor by TLC or HPLC.[3]
Presence of Water Ensure anhydrous conditions and use fresh, dry reagents and solvents.
Side Product Formation Alkylation by Benzyl Cation Add a cation scavenger like thioanisole or pentamethylbenzene to the reaction mixture.[5][9]
Acetylation of Product If the product amine is acetylated by the acetic acid solvent, switch to a non-nucleophilic solvent system, such as HCl in dioxane.[5][10]
Experimental Protocol: Acidolysis with HBr in Acetic Acid
  • Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in glacial acetic acid.[4]

  • Reagent Addition: Add a solution of 33% (w/w) HBr in acetic acid to the mixture.

  • Reaction: Stir the reaction at room temperature. Reaction time can vary from minutes to several hours.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether and collect the solid by filtration.[4]

G Decision Tree for Cbz Deprotection Method Selection start Substrate Analysis q_sulfur Sulfur Present? start->q_sulfur q_reducible Reducible Groups? (Alkene, NO2) q_sulfur->q_reducible No q_acid_sensitive Acid Sensitive? (Boc, Trt) q_sulfur->q_acid_sensitive Yes hydrog Catalytic Hydrogenation q_reducible->hydrog No transfer_hydrog Transfer Hydrogenation q_reducible->transfer_hydrog Yes acid Acidolysis (HBr/AcOH, AlCl3) q_acid_sensitive->acid No nucleo Nucleophilic Cleavage q_acid_sensitive->nucleo Yes

Caption: Selecting the appropriate Cbz deprotection method.

Q4: Are there any particularly safe and selective deprotection methods for late-stage synthesis?

A4: Yes. For late-stage synthesis, especially of active pharmaceutical ingredients (APIs), avoiding harsh reagents and potentially genotoxic byproducts is critical.

  • Nucleophilic Cleavage with 2-Mercaptoethanol: This method is highly selective and avoids strong acids, bases, and heavy metals. It proceeds via an Sₙ2 attack at the benzylic carbon and does not generate highly reactive byproducts, making it a safer alternative.[7]

  • Lewis Acid with Scavenger (AlCl₃/HFIP): This is a metal-free acidic method that is much milder than HBr/AcOH and avoids the use of reducible metals.[5][6]

Using reagents like TMS-iodide should be avoided in late-stage synthesis as it can generate benzyl iodide, a potent and genotoxic alkylating agent.[2]

Experimental Protocol: Nucleophilic Cleavage
  • Setup: To a solution of the Cbz-protected amine (1.0 equiv) in N,N-Dimethylacetamide (DMAC), add potassium phosphate (2-4 equiv).[2]

  • Reagent Addition: Add 2-mercaptoethanol (2.0 equiv).[2]

  • Reaction: Heat the reaction mixture to 75 °C and stir until complete as monitored by TLC or LC-MS.[2][6]

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry, and concentrate.[2]

References

common side reactions with Z-protected amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Z-protected (Benzyloxycarbonyl-protected) amino acids in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of Z-protected amino acids?

A1: The three most prevalent methods for removing the Z-group are:

  • Catalytic Hydrogenation: This method involves the use of a catalyst, typically Palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). It is known for its clean byproducts (toluene and carbon dioxide).[1]

  • Catalytic Transfer Hydrogenation: This approach uses a hydrogen donor, such as formic acid or ammonium formate, with a palladium catalyst. It is often considered milder and avoids the need for flammable hydrogen gas.[2][3]

  • Acidolysis: Strong acids like hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) can cleave the Z-group.

Q2: Which amino acid residues are particularly problematic during Z-group deprotection?

A2: Certain amino acid residues can present challenges:

  • Histidine (His): The imidazole side chain can poison the palladium catalyst used in hydrogenation, leading to incomplete reactions.[4]

  • Cysteine (Cys) and Methionine (Met): Sulfur-containing amino acids are known catalyst poisons in catalytic hydrogenation.

  • Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr): These residues have nucleophilic side chains that are susceptible to alkylation by carbocations generated during acidolytic deprotection.[5][6]

Q3: What causes racemization during the coupling of Z-protected amino acids, and how can it be minimized?

A3: Racemization, the loss of stereochemical integrity at the alpha-carbon, is a significant side reaction during peptide coupling. The primary mechanism is the formation of a 5(4H)-oxazolone intermediate, which can be deprotonated by a base to form an achiral intermediate.[4][7] To minimize racemization:

  • Choice of Base: Use weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[8]

  • Coupling Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress oxazolone formation.[9][10]

  • Lower Temperature: Performing the coupling reaction at a lower temperature (e.g., 0°C) can reduce the rate of racemization.

Troubleshooting Guides

Issue 1: Incomplete or Slow Z-Group Deprotection by Catalytic Hydrogenation

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting material after the expected reaction time.

  • The reaction appears to stall before reaching completion.

Workflow for Troubleshooting Incomplete Catalytic Hydrogenation

start Incomplete Hydrogenolysis cause1 Catalyst Poisoning? (e.g., His, Cys, Met residues) start->cause1 cause2 Poor Catalyst Activity? start->cause2 cause3 Insufficient Hydrogen Supply? start->cause3 cause4 Product Inhibition? start->cause4 solution1 Use alternative deprotection (Acidolysis) or increase catalyst loading. cause1->solution1 solution2 Use fresh catalyst. Increase catalyst loading. cause2->solution2 solution3 Increase H2 pressure. Ensure vigorous stirring. cause3->solution3 solution4 Add a weak acid (e.g., acetic acid) to protonate the product amine. cause4->solution4

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

Issue 2: Side Product Formation During Acidolytic Z-Group Deprotection

Symptoms:

  • HPLC or LC-MS analysis reveals unexpected peaks, often with mass shifts corresponding to the addition of protecting group fragments to the peptide.

Workflow for Troubleshooting Side Product Formation in Acidolysis

start Side Product Formation During Acidolysis cause Reactive carbocations from Z-group cleavage alkylating nucleophilic side chains (Trp, Met, Cys, Tyr)? start->cause solution Add scavengers to the cleavage cocktail. cause->solution scavengers Common Scavengers: - Triisopropylsilane (TIS) - Ethanedithiol (EDT) - Phenol - Thioanisole solution->scavengers

Caption: Troubleshooting workflow for acidolysis side reactions.

Issue 3: High Levels of Racemization During Coupling

Symptoms:

  • Chiral HPLC or GC analysis shows the presence of the D-enantiomer in the product.

  • The biological activity of the synthesized peptide is lower than expected.

Workflow for Troubleshooting High Racemization

start High Racemization cause Oxazolone formation promoted by strong base or high temperature? start->cause solution_base Switch to a weaker or sterically hindered base (e.g., NMM, 2,4,6-collidine). cause->solution_base solution_additive Add a racemization suppressant (e.g., HOBt, HOAt). cause->solution_additive solution_temp Lower the reaction temperature (e.g., to 0°C). cause->solution_temp

Caption: Troubleshooting workflow for high racemization during coupling.

Quantitative Data

Table 1: Comparison of Z-Deprotection Methods and Reported Yields

Deprotection MethodReagentsSubstrate ExampleConditionsYieldReference
Catalytic Hydrogenation10% Pd/C, H₂Z-dipeptideTrifluoroacetic acid, 50°C, 24 hr, 8 atm99%[11]
Catalytic Hydrogenation10% Pd/C, H₂Z-dipeptideTrifluoroacetic acid, RT, 24 hr, balloon90%[11]
Transfer Hydrogenation10% Pd-C, Ammonium formateN-benzyl amino acidsMethanol, refluxNot specified[2]
Transfer Hydrogenation10% Pd-C, Formic acidZ-GlyNot specified95%[3]
AcidolysisHBr in Acetic AcidGeneralNot specifiedNot specified

Table 2: Influence of Base on Racemization in Peptide Coupling

Coupling ReactionBase% Racemic Product
Z-Phe-Val-OH + H-Ala-OMeTriethylamine (TEA)High
Z-Phe-Val-OH + H-Ala-OMeN,N-diisopropylethylamine (DIPEA)Moderate
Z-Phe-Val-OH + H-Ala-OMeN-methylmorpholine (NMM)Low
Z-Phe-Val-OH + H-Ala-OMe2,4,6-collidine (TMP)Least

Note: Specific percentages can vary significantly based on the amino acids being coupled, the coupling reagent, and reaction conditions.[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation for Z-Group Removal
  • Preparation: Dissolve the Z-protected amino acid or peptide in a suitable solvent (e.g., methanol, ethanol, or trifluoroacetic acid) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 10-30 wt% relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-8 atm) or use a hydrogen-filled balloon for atmospheric pressure reactions.

  • Reaction: Stir the mixture vigorously at the desired temperature (room temperature to 50°C) for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Wash the celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product.

Protocol 2: Racemization Analysis by HPLC
  • Sample Preparation: Prepare a solution of the crude peptide product after the coupling reaction.

  • Derivatization (if necessary): For analysis of individual amino acids after hydrolysis, derivatization with a chiral reagent (e.g., Marfey's reagent, L-FDAA) may be required to separate the enantiomers on a standard HPLC column.

  • HPLC Analysis:

    • Column: Use a chiral stationary phase column or a standard C18 reversed-phase column for derivatized samples.

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA) is typically used.

    • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm for peptides, or a specific wavelength for the derivatizing agent).

  • Quantification: The L- and D-enantiomers (or diastereomers after derivatization) should elute as separate peaks. Integrate the peak areas to determine the ratio and calculate the percentage of racemization.[4]

References

preventing side reactions during Z-DL-Lys(Z)-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Z-DL-Lys(Z)-OH in peptide synthesis. Our goal is to help you mitigate side reactions and optimize your coupling protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and side reactions associated with the coupling of this compound?

The coupling of this compound presents several key challenges primarily stemming from its nature as a racemic (DL) and doubly Z-protected amino acid. The main side reactions include:

  • Diastereomer Formation: Since the starting material is a racemic mixture of D- and L-lysine, coupling it to a chiral peptide chain will result in the formation of two diastereomeric peptides (e.g., L-peptide-D-Lys and L-peptide-L-Lys). These diastereomers will have different physicochemical properties, which can complicate purification and analysis.[1]

  • Racemization: The benzyloxycarbonyl (Z) group, like other urethane-type protecting groups, generally provides good protection against racemization of the alpha-carbon during activation.[2] However, the risk is not entirely eliminated, especially under harsh coupling conditions. Racemization can occur via the formation of an oxazolone intermediate or through direct enolization.[3][4]

  • Incomplete Coupling: The bulky Z-protecting groups on both the α- and ε-amino groups can cause steric hindrance, potentially leading to slower or incomplete coupling reactions.

  • Side Reactions related to Coupling Reagents: The choice of coupling reagent can introduce its own set of side reactions. For instance, carbodiimides can lead to the formation of N-acylurea byproducts, and uronium/aminium reagents can cause guanidinylation of the N-terminus if used in excess.[5]

Q2: What is the most critical side reaction to consider when using this compound?

The formation of diastereomers is the most significant and unavoidable consequence of using a racemic starting material like this compound. Unlike other side reactions that can be minimized or suppressed, diastereomer formation is inherent to the process. These diastereomers may exhibit different biological activities and chromatographic behaviors, making their separation and characterization crucial for the final application of the peptide.[1]

Q3: How can I minimize racemization during the coupling of this compound?

While Z-protecting groups are relatively robust against racemization, certain precautions should be taken to maintain stereochemical integrity:

  • Choice of Coupling Reagent and Additives: The use of carbodiimides like DCC or DIC in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended.[6] These additives form active esters that are less prone to racemization.[2]

  • Control of Reaction Temperature: Performing the coupling reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of racemization.[2]

  • Base Selection: If a base is required, opt for a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine, as stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can promote racemization.[3]

  • Minimize Pre-activation Time: The activated amino acid is the species most susceptible to racemization. Therefore, it is advisable to minimize the time between activation and the addition of the amine component.

Q4: How can I separate the diastereomers formed during the coupling of this compound?

The separation of the resulting diastereomeric peptides is typically achieved using high-performance liquid chromatography (HPLC).[1]

  • Reversed-Phase HPLC (RP-HPLC): Often, diastereomers can be separated on standard achiral RP-HPLC columns (e.g., C18) by carefully optimizing the mobile phase conditions (e.g., gradient, organic modifier, ion-pairing agent).[7][8][9]

  • Chiral HPLC: If separation on an achiral column is unsuccessful, the use of a chiral stationary phase (CSP) is recommended. Various chiral columns are commercially available that can effectively separate peptide diastereomers.[10][11]

Method development for diastereomer separation often involves screening different columns and mobile phase compositions to achieve baseline resolution.

Troubleshooting Guides

Issue 1: Presence of Two Major Products in HPLC Analysis
  • Probable Cause: Formation of diastereomers due to the use of racemic this compound.

  • Troubleshooting Steps:

    • Confirm Identity: Use mass spectrometry to confirm that both peaks correspond to the expected mass of the final peptide.

    • Optimize HPLC Separation: Develop an HPLC method to achieve baseline separation of the two diastereomers. This may involve:

      • Trying different gradients with acetonitrile or methanol as the organic modifier.

      • Screening different C18 columns from various manufacturers.

      • If necessary, employing a chiral HPLC column.

    • Characterize Each Diastereomer: Once separated, characterize each diastereomer individually to determine their respective biological activities and other properties.

Issue 2: Low Coupling Efficiency or Incomplete Reaction
  • Probable Cause: Steric hindrance from the two Z-protecting groups.

  • Troubleshooting Steps:

    • Increase Coupling Time: Extend the reaction time and monitor the progress by a suitable method (e.g., TLC or a small-scale test cleavage and HPLC analysis).

    • Double Coupling: If a single coupling is incomplete, filter and wash the resin, and then repeat the coupling step with a fresh solution of the activated amino acid.

    • Use a More Potent Coupling Reagent: Consider using a more powerful coupling reagent, such as a phosphonium-based (e.g., PyBOP) or a uronium/aminium-based reagent (e.g., HBTU, HATU). Be mindful that these may require careful optimization to avoid increased racemization.

Quantitative Data Summary

Coupling Reagent/AdditiveBaseTemperature (°C)Expected Level of RacemizationReference
DCC/HOBtNMM0Low[6][12]
DIC/HOBtDIPEARoom TempLow to Moderate[13]
HBTUDIPEARoom TempModerate[6]
HATUCollidineRoom TempLow[3]
EDC/OxymaPureN/ARoom TempVery Low[14]

Note: The extent of racemization is highly dependent on the specific amino acid sequence and reaction conditions.

Experimental Protocols

Protocol 1: General Solution-Phase Coupling of this compound using DCC/HOBt

This protocol describes a general procedure for the solution-phase coupling of this compound to an amino acid ester (e.g., H-Xaa-OMe·HCl).

Materials:

  • This compound

  • Amino acid ester hydrochloride (H-Xaa-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amine Component Preparation: Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. Add NMM (1.0 eq) to neutralize the salt and stir for 15 minutes at room temperature to obtain the free amine.

  • Acid Component Preparation: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.

  • Activation: Cool the acid component solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled solution and stir for 15 minutes at 0 °C.

  • Coupling: Add the free amine solution from step 1 to the activated acid mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by flash chromatography on silica gel to separate the product from any remaining starting materials and byproducts. The two diastereomers may or may not separate at this stage.

Protocol 2: HPLC Method Development for Diastereomer Separation

This protocol provides a starting point for developing an analytical or preparative HPLC method to separate the diastereomeric peptides.

Materials:

  • Crude peptide mixture containing the diastereomers

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Chiral HPLC column (if necessary)

Procedure:

  • Initial Screening with a Standard Gradient:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: 5-95% B over 30 minutes

    • Flow Rate: 1 mL/min

    • Detection: 220 nm

    • Analyze the chromatogram for the separation of the two major peaks.

  • Optimization of the Gradient:

    • If partial separation is observed, flatten the gradient around the elution time of the diastereomers to improve resolution. For example, if the peaks elute at 40% B, try a gradient of 35-45% B over a longer period.

  • Screening of Organic Modifier:

    • Repeat the analysis using methanol as the organic modifier (Mobile Phase B: 0.1% TFA in MeOH). Methanol can sometimes provide different selectivity for diastereomers compared to acetonitrile.[8]

  • Temperature and pH Adjustment:

    • Varying the column temperature (e.g., between 25 °C and 40 °C) can influence the separation.

    • Adjusting the pH of the mobile phase (if not using TFA) can also alter the retention and selectivity.

  • Chiral Chromatography:

    • If baseline separation cannot be achieved on an achiral column, switch to a chiral stationary phase. Consult the column manufacturer's guidelines for appropriate mobile phases. Common chiral phases for peptides include those based on macrocyclic glycopeptides.[11]

Visualizations

Side_Reactions_Z_DL_Lys_Z_OH cluster_input Inputs cluster_output Outputs This compound This compound Peptide Coupling Peptide Coupling This compound->Peptide Coupling Amino Component (Peptide-NH2) Amino Component (Peptide-NH2) Amino Component (Peptide-NH2)->Peptide Coupling Coupling Reagents Coupling Reagents Coupling Reagents->Peptide Coupling Desired Diastereomeric Peptides Desired Diastereomeric Peptides Peptide Coupling->Desired Diastereomeric Peptides Main Reaction Racemized Products Racemized Products Peptide Coupling->Racemized Products Side Reaction Incomplete Coupling Products Incomplete Coupling Products Peptide Coupling->Incomplete Coupling Products Side Reaction Reagent-Related Byproducts Reagent-Related Byproducts Peptide Coupling->Reagent-Related Byproducts Side Reaction

Caption: Overview of potential outcomes in this compound coupling.

Diastereomer_Formation cluster_reactants Racemic Starting Material cluster_products Diastereomeric Products Z-L-Lys(Z)-OH Z-L-Lys(Z)-OH Coupling Coupling Z-L-Lys(Z)-OH->Coupling Z-D-Lys(Z)-OH Z-D-Lys(Z)-OH Z-D-Lys(Z)-OH->Coupling L-Peptide-NH2 L-Peptide-NH2 L-Peptide-NH2->Coupling L-Peptide-L-Lys(Z)-Z L-Peptide-L-Lys(Z)-Z Coupling->L-Peptide-L-Lys(Z)-Z L-Peptide-D-Lys(Z)-Z L-Peptide-D-Lys(Z)-Z Coupling->L-Peptide-D-Lys(Z)-Z

Caption: Formation of diastereomers from a racemic lysine derivative.

Troubleshooting_Workflow start Start: Analyze Crude Product by HPLC/MS q1 Two major peaks with correct mass? start->q1 a1_yes Yes: Diastereomers formed q1->a1_yes Yes a1_no No: Check for other issues q1->a1_no No q2 Baseline separation achieved? a1_yes->q2 q3 Low yield or incomplete reaction? a1_no->q3 a2_yes Yes: Proceed to purification/characterization q2->a2_yes Yes a2_no No: Optimize HPLC method q2->a2_no No optimize 1. Modify gradient 2. Change organic modifier 3. Use chiral column a2_no->optimize a3_yes Yes: Optimize coupling conditions q3->a3_yes Yes a3_no No: Problem solved q3->a3_no No optimize_coupling 1. Increase reaction time 2. Perform double coupling 3. Use stronger coupling reagent a3_yes->optimize_coupling

Caption: Troubleshooting workflow for this compound coupling.

References

Technical Support Center: Optimizing Catalytic Hydrogenolysis of Z-Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the catalytic hydrogenolysis of the benzyloxycarbonyl (Cbz or Z) protecting group. Here you will find troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during Cbz deprotection in a question-and-answer format.

Question 1: My Cbz deprotection by catalytic hydrogenation is slow or incomplete. What are the possible causes and solutions?

Answer: Slow or incomplete hydrogenation is a frequent issue with several potential causes. A systematic approach to troubleshooting is recommended.[1]

  • Catalyst Inactivation (Poisoning): The palladium catalyst is highly sensitive to poisoning, particularly by sulfur-containing functional groups (e.g., thiols, thioethers) or impurities.[1][2]

    • Solution: Ensure your starting material is highly pure and free from sulfur-containing contaminants. If your substrate contains sulfur, consider an alternative deprotection method not susceptible to poisoning, such as acidic or nucleophilic cleavage.[1][2] In some cases, increasing the catalyst loading may help.[3]

  • Poor Catalyst Quality: The activity of Pd/C can vary between batches and decrease with age.[2][4]

    • Solution: Use a fresh, high-quality catalyst. For particularly difficult deprotections, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be more effective.[4][5][6]

  • Insufficient Hydrogen Pressure: Atmospheric pressure from a hydrogen balloon may not be sufficient for challenging substrates.[1][2]

    • Solution: Increase the hydrogen pressure. Reactions are often successfully performed at pressures of 50 psi or higher.[1][2]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial to ensure the substrate has access to the catalyst's surface.[1][2]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1][2]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1][7]

    • Solution: Adding a small amount of a weak acid, such as acetic acid, can protonate the product amine, reducing its coordination to the catalyst and facilitating the reaction.[1][6]

Question 2: I am observing side products from the reduction of other functional groups. How can I improve selectivity?

Answer: The non-selective reduction of other functional groups is a common challenge with catalytic hydrogenation.

  • Competing Reductions: Functional groups such as alkenes, alkynes, nitro groups, benzyl ethers, and some aryl halides can also be reduced under standard hydrogenation conditions.[2][5]

    • Solution 1: Use Transfer Hydrogenation. This method, which uses a hydrogen donor like ammonium formate or formic acid, is often milder and can offer better selectivity.[3][5]

    • Solution 2: Use Additives. For substrates containing benzyl ethers, adding inhibitors like ammonia, pyridine, or ammonium acetate can completely suppress the cleavage of the benzyl ether while allowing the smooth hydrogenolysis of the Cbz group.[8]

    • Solution 3: Choose an Alternative Method. For highly sensitive substrates, non-reductive methods like acidic cleavage (e.g., HBr/AcOH or AlCl₃/HFIP) or nucleophilic cleavage (e.g., 2-mercaptoethanol) are excellent alternatives.[2][9][10]

Question 3: My substrate contains a histidine residue, and the deprotection is failing. What should I do?

Answer: The imidazole side chain of histidine presents unique challenges.

  • Catalyst Poisoning: The imidazole moiety can coordinate to the palladium catalyst, leading to deactivation and incomplete reactions.[3]

    • Solution: Increasing the catalyst loading or performing the reaction in a slightly acidic medium can sometimes overcome this issue.[3]

  • Side Reactions: The benzyl cation formed during acidic deprotection (e.g., with HBr/AcOH) can potentially alkylate the imidazole ring.[3]

    • Solution: Employ milder methods like catalytic transfer hydrogenation at room temperature to avoid this side reaction.[3]

Question 4: I am using HBr in acetic acid for deprotection and notice an unexpected acylated byproduct. How can I prevent this?

Answer: This is a known side reaction where the deprotected amine is acetylated by the acetic acid solvent.[2]

  • Solution: Use a non-nucleophilic acid/solvent system. Consider using HCl in a non-acetylating solvent like dioxane or isopropanol. Milder Lewis acid conditions, such as AlCl₃ in hexafluoroisopropanol (HFIP), are also an excellent alternative to avoid this side reaction.[2][10]

Frequently Asked Questions (FAQs)

What is the most common method for Cbz deprotection? The most common and widely used method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst with hydrogen gas.[2] This method is generally clean and efficient, with volatile byproducts (toluene and carbon dioxide) that are easily removed.[2][5]

How do I choose the best Cbz deprotection method for my substrate? The choice depends on the other functional groups present in your molecule:[2]

  • For simple substrates without other reducible groups: Standard catalytic hydrogenation is usually the best choice.

  • For substrates with reducible groups (e.g., alkenes, benzyl ethers): Catalytic transfer hydrogenation often provides better selectivity.[5] Alternatively, non-reductive methods like acidic or nucleophilic cleavage should be considered.[2]

  • For substrates with sulfur-containing groups: Avoid palladium catalysts. Acidic or nucleophilic cleavage methods are recommended.[2]

What are the main advantages of transfer hydrogenation over using hydrogen gas? Transfer hydrogenation, which uses a hydrogen donor like ammonium formate, avoids the need for handling flammable hydrogen gas and specialized high-pressure equipment.[3][5] The reactions are often faster and can be more selective.[5][11]

Can the Pd/C catalyst be recycled? Yes, solid heterogeneous catalysts like Pd/C can be recovered by simple filtration and potentially reused, which is a key advantage of heterogeneous catalysis.[12] However, catalyst activity may decrease with each cycle due to poisoning or metal leaching.

What are some safer alternatives to methods that generate genotoxic byproducts? Methods like using TMS-iodide can generate benzyl iodide, a potent and potentially genotoxic alkylating agent.[13] Safer alternatives include:

  • Catalytic Hydrogenation: Produces benign byproducts.[2]

  • Nucleophilic Cleavage: Using 2-mercaptoethanol produces a less reactive benzylated thiol byproduct.[11][13]

  • Mild Lewis Acid Conditions: The AlCl₃/HFIP method is performed at room temperature and avoids harsh reagents.[2][10]

Data Presentation: Comparison of Cbz Deprotection Methods

The following table summarizes the performance and characteristics of various catalytic systems for Cbz deprotection.

Catalyst SystemHydrogen Source / ReagentTypical ConditionsReaction TimeTypical Yield (%)Key Advantages & Disadvantages
5-10% Pd/C H₂ (gas, 1 atm - 50+ psi)MeOH, EtOH, or EtOAc, Room Temp1 - 72 hours>95Advantages: Well-established, mild, clean byproducts.[2][5] Disadvantages: Can be slow, catalyst quality varies, pyrophoric when dry, may reduce other functional groups.[5][11]
20% Pd(OH)₂/C (Pearlman's Catalyst)H₂ (gas)Various Solvents4 hours - 6 days57 - 66%Advantages: More active than Pd/C for difficult substrates.[5][6] Disadvantages: Can be slower for some substrates.[11]
Pd/C (Transfer) Ammonium Formate (HCOONH₄)i-PrOH or MeOH, RT - Reflux0.5 - 3 hoursHighAdvantages: Avoids H₂ gas, often faster and more selective.[5][11] Disadvantages: May require elevated temperatures for some substrates.[3]
Pd/C + Nb₂O₅/C H₂ (gas, 1 atm)MeOH, Room TempSignificantly ShorterExcellentAdvantages: Niobic acid co-catalyst drastically shortens reaction times.[7][11] Disadvantages: Requires preparation of a co-catalyst.[11]
Nickel Boride (in situ) NaBH₄ + NiCl₂·6H₂OMeOH, Room TempNot specifiedHighAdvantages: Chemoselective; unaffected by chloro, bromo, ester, and amide groups.[11] Disadvantages: Requires in situ generation of the active reagent.[11]
Acidic Cleavage HBr in Acetic AcidRoom TempMinutes to hoursGood to HighAdvantages: Effective and fast, metal-free.[2][9] Disadvantages: Harsh conditions, potential for side reactions (acylation, alkylation).[2][3]
Nucleophilic Cleavage 2-Mercaptoethanol + K₃PO₄DMAc, 75 °CNot specifiedHighAdvantages: Ideal for substrates that poison Pd catalysts (e.g., sulfur-containing).[11][13] Disadvantages: Requires elevated temperature and basic conditions.[11]

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis using Pd/C and H₂ Gas [1][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected amine (1.0 equiv.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of ~0.1 M.

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C (typically 5-10 mol% or 10% by weight of the substrate). Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For lab-scale reactions, a balloon filled with hydrogen is often sufficient. Repeat this evacuation/backfill cycle 3-5 times.

  • Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The filtered catalyst can ignite upon drying in air. Keep the filter cake wet.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the product by standard methods (e.g., chromatography or crystallization).

Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate [5]

  • Reaction Setup: Dissolve the Cbz-protected substrate (1.0 equiv.) in a suitable solvent (e.g., methanol or isopropanol) in a round-bottom flask with a stir bar.

  • Reagent Addition: Add ammonium formate (2-5 equiv.) to the solution and stir until dissolved.

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (10-20% by weight of the substrate).

  • Reaction: Stir the mixture at room temperature. For less reactive substrates, the mixture can be heated to reflux.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 30 minutes to 3 hours.

  • Work-up: Upon completion, cool the reaction to room temperature if it was heated.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by standard techniques.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting slow or incomplete catalytic hydrogenolysis reactions.

G start Slow or Incomplete Hydrogenolysis cause1 Potential Cause: Catalyst Poisoning? start->cause1 cause2 Potential Cause: Poor Catalyst Activity? cause1->cause2 No sol1a Purify Substrate (Remove Sulfur) cause1->sol1a Yes cause3 Potential Cause: Insufficient H₂ / Mixing? cause2->cause3 No sol2 Use Fresh Catalyst or More Active Catalyst (e.g., Pearlman's) cause2->sol2 Yes cause4 Potential Cause: Product Inhibition? cause3->cause4 No sol3 Increase H₂ Pressure & Ensure Vigorous Stirring cause3->sol3 Yes sol4 Add Weak Acid (e.g., Acetic Acid) cause4->sol4 Yes sol1b Use Alternative Method (e.g., Acidic Cleavage) sol1a->sol1b

Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Deprotection Method Selection Guide

This decision tree helps in selecting an appropriate Cbz deprotection strategy based on the substrate's key features.

G start Select Cbz Deprotection Method q1 Substrate contains Sulfur or other catalyst poisons? start->q1 q2 Substrate contains other reducible groups? (e.g., Alkenes, Bn-ethers) q1->q2 No q3 Substrate sensitive to strong acid? q1->q3 Yes method1 Standard Hydrogenolysis (H₂, Pd/C) q2->method1 No method2 Transfer Hydrogenolysis (Ammonium Formate, Pd/C) q2->method2 Yes method3 Acidic Cleavage (HBr/AcOH) q3->method3 No q4 q4 q3->q4 Yes method4 Nucleophilic Cleavage (Thiol-based) method5 Mild Acidic Cleavage (AlCl₃/HFIP) q4->method4 q4->method5

Decision tree for selecting a Cbz deprotection method.

References

solubility issues of Z-DL-Lys(Z)-OH in DMF and DCM

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Z-DL-Lys(Z)-OH. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on solubility issues in Dimethylformamide (DMF) and Dichloromethane (DCM).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as Nα,Nε-Di-Z-DL-lysine, is a protected amino acid derivative of lysine.[1] The "Z" or "Cbz" group (benzyloxycarbonyl) serves as a protecting group for the amine functionalities, which is crucial in peptide synthesis to ensure selective bond formation.[2][3] Its primary application is as a building block in solution-phase peptide synthesis.[3][4]

Q2: What are the general solubility characteristics of this compound?

Q3: Why am I experiencing difficulty dissolving this compound in DMF?

A3: While this compound is generally considered to have enhanced solubility in DMF, several factors can contribute to dissolution problems:

  • Concentration: The intended concentration might exceed the solubility limit of the compound in DMF at the given temperature.

  • Solvent Quality: The presence of impurities or water in the DMF can negatively impact solubility. Using anhydrous, high-purity DMF is recommended.

  • Temperature: Dissolution may be slow at room temperature.

  • Compound Purity: Impurities in the this compound lot can affect its solubility characteristics.

Q4: Is this compound soluble in Dichloromethane (DCM)?

A4: The solubility of this compound in DCM is generally expected to be lower than in highly polar aprotic solvents like DMF. Protected amino acids often exhibit moderate solubility in DCM, which may necessitate larger solvent volumes or the use of co-solvents to achieve complete dissolution.[5]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in DMF and DCM.

Issue 1: this compound does not fully dissolve in DMF.

Troubleshooting Workflow:

start Start: Incomplete dissolution in DMF concentration Reduce Concentration (Increase solvent volume) start->concentration sonication Apply Sonication (5-15 minutes) concentration->sonication If not successful success Success: Clear Solution concentration->success Success warming Gentle Warming (30-40°C) sonication->warming If not successful sonication->success Success co_solvent Consider a Co-solvent (e.g., small % of DMSO) warming->co_solvent If not successful warming->success Success co_solvent->success Success fail Issue Persists: Consult further technical support co_solvent->fail If not successful

Caption: Troubleshooting workflow for this compound in DMF.

Issue 2: this compound has poor solubility in DCM.

Troubleshooting Workflow:

start_dcm Start: Poor solubility in DCM increase_vol Increase Solvent Volume start_dcm->increase_vol co_solvent_dcm Add a Co-solvent (e.g., DMF, NMP) increase_vol->co_solvent_dcm If not successful success_dcm Success: Clear Solution increase_vol->success_dcm Success sonicate_warm Apply Sonication and/or Gentle Warming co_solvent_dcm->sonicate_warm If not successful co_solvent_dcm->success_dcm Success alt_solvent Consider Alternative Solvent System sonicate_warm->alt_solvent If not successful sonicate_warm->success_dcm Success fail_dcm Issue Persists: Consult further technical support alt_solvent->fail_dcm

Caption: Troubleshooting workflow for this compound in DCM.

Data Presentation

Table 1: Qualitative Solubility of this compound and Structurally Related Compounds

SolventThis compound SolubilityObservations and Recommendations
Dimethylformamide (DMF) Enhanced Solubility[2]Recommended as a primary solvent. Use of anhydrous grade is advised. Sonication and gentle warming can aid dissolution.
Dichloromethane (DCM) Moderate to PoorMay require larger solvent volumes. Often used in combination with other solvents in peptide synthesis.[5]
Dimethyl Sulfoxide (DMSO) Slightly Soluble[6]Can be used as a co-solvent to enhance solubility in other systems. Note that DMSO can be difficult to remove.[5]
Methanol Slightly Soluble[6]May be useful for certain applications, but solubility is limited.
Water Limited Solubility[2]The hydrophobic protecting groups significantly reduce aqueous solubility.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

This protocol is designed to empirically determine the approximate solubility of this compound in a given solvent before proceeding with a larger scale reaction.

Materials:

  • This compound

  • Solvent of interest (e.g., anhydrous DMF, DCM)

  • Vortex mixer

  • Sonicator bath

  • Heating block or water bath

  • Calibrated micropipettes

  • Small, clear vials (e.g., 1.5 mL microcentrifuge tubes)

Methodology:

  • Preparation: Weigh a small, precise amount of this compound (e.g., 5 mg) into a clean, dry vial.

  • Initial Solvent Addition: Add a calculated volume of the solvent to achieve a high target concentration (e.g., 100 mg/mL).

  • Mixing: Vigorously vortex the vial for 1-2 minutes. Observe for dissolution.

  • Sonication: If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Check for dissolution.

  • Gentle Warming: If solubility is still an issue, gently warm the vial to 30-40°C using a heating block or water bath, while intermittently vortexing. Caution: Be mindful of the solvent's boiling point and volatility, especially with DCM.

  • Incremental Dilution: If the compound remains undissolved, add a known volume of solvent in a stepwise manner, vortexing and observing after each addition, until a clear solution is obtained.

  • Calculation: Record the total volume of solvent required to dissolve the initial mass of this compound to determine the approximate solubility at that temperature.

Logical Relationship of Solubility Factors:

Solubility Solubility Compound Compound Properties (Polarity, Purity) Compound->Solubility Solvent Solvent Properties (Polarity, Purity) Solvent->Solubility Conditions External Conditions (Temperature, Pressure) Conditions->Solubility Concentration Concentration Concentration->Solubility

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Z-DL-Lys(Z)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of Z-DL-Lys(Z)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

The main challenges in coupling this compound stem from a combination of factors:

  • Steric Hindrance: The benzyloxycarbonyl (Z) groups on both the α-amino and ε-amino groups, along with the lysine side chain, create significant steric bulk. This can impede the approach of the activated amino acid to the N-terminus of the peptide chain, slowing down the reaction rate.

  • Reduced Nucleophilicity: The electron-withdrawing nature of the Z group on the α-amino group can decrease the nucleophilicity of the amine, making it less reactive towards the activated carboxyl group of the incoming amino acid.

  • Potential for Racemization: As with many amino acid couplings, there is a risk of racemization, especially under harsh conditions.[1][2] Additives are often necessary to minimize this side reaction.[1][3][4]

  • Solubility Issues: Protected amino acids can sometimes have limited solubility in standard coupling solvents, which can affect reaction kinetics.

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended.[5] Onium-salt-based reagents are often the preferred choice.[1]

  • Uronium/Aminium Reagents: Reagents like HBTU, HATU, and TBTU are highly effective.[1][6] They rapidly form active esters with the carboxylic acid, leading to efficient coupling, even for challenging sequences.[6]

  • Phosphonium Reagents: PyBOP and PyAOP are excellent choices, known for high efficiency and low racemization levels, particularly in difficult couplings.[1][6]

  • Carbodiimides: While reagents like DCC and DIC can be used, they are generally less potent and are almost always used with an additive like HOBt or OxymaPure to minimize racemization.[1][3][7]

Q3: What is the role of additives like HOBt and OxymaPure?

Additives such as 1-Hydroxybenzotriazole (HOBt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization during the coupling reaction.[4] They react with the activated amino acid to form an active ester that is less prone to racemization.[4] HOAt and OxymaPure are generally considered superior to HOBt in this regard.[1]

Q4: How does the choice of base affect the coupling reaction?

The choice and amount of base are critical, especially in Fmoc-based solid-phase peptide synthesis.

  • N,N-Diisopropylethylamine (DIPEA): A commonly used base, but it is also a strong base that can increase the risk of racemization.[4]

  • N-Methylmorpholine (NMM) or Collidine: These are weaker bases and may be preferred in cases with a high risk of racemization.[1][2][4]

Q5: What are the recommended solvents for coupling this compound?

  • N,N-Dimethylformamide (DMF): The most commonly used solvent for solid-phase peptide synthesis.

  • N-Methyl-2-pyrrolidone (NMP): Can be a better solvent for aggregating peptide sequences and may improve coupling efficiency.[6]

  • Dichloromethane (DCM): Also used, but DMF and NMP are generally preferred for their better solvating properties for peptides.

Ensure all solvents are anhydrous, as water can hydrolyze the activated ester and reduce coupling efficiency.[7]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Possible Causes & Solutions

Possible CauseRecommended Solution
Insufficiently Potent Coupling Reagent Switch to a more powerful uronium or phosphonium-based reagent like HATU, HBTU, or PyBOP.[6][7]
Steric Hindrance Double Couple: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated this compound to the resin and react again.[6][8]
Increase Reaction Time: Extend the coupling time to allow the sterically hindered components to react. Monitor the reaction progress using a ninhydrin test.[5]
Elevated Temperature: Cautiously increase the reaction temperature (e.g., to 40-50°C) to overcome the activation energy barrier. This should be done carefully to avoid increased racemization.[8]
Peptide Aggregation on Resin Switch to a more polar solvent like NMP or add a chaotropic salt like LiCl to the coupling reaction to disrupt secondary structures.[6]
Suboptimal Reagent Concentration Increase the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) to drive the reaction forward.[6]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is a general guideline for solid-phase peptide synthesis and may require optimization.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes in a reaction vessel.

  • Fmoc-Deprotection (if applicable):

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the vessel.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[6]

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), in DMF.

    • Add DIPEA (6 equivalents) to the solution to pre-activate the amino acid for 1-2 minutes.[6]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a ninhydrin (Kaiser) test on a small sample of resin beads. A blue/purple color indicates incomplete coupling.[8]

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF to remove excess reagents.[5]

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Coupling Efficiency

G cluster_0 Start: Low Coupling Yield cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Outcome start Low Coupling Yield (Positive Ninhydrin Test) reagent_quality Check Reagent Quality (Fresh Solvents & Reagents?) start->reagent_quality dcha_removal Ensure Complete DCHA Salt Removal (if applicable) reagent_quality->dcha_removal double_couple Perform Double Coupling dcha_removal->double_couple change_reagent Switch to More Potent Coupling Reagent (e.g., HATU) double_couple->change_reagent success Successful Coupling (Negative Ninhydrin Test) double_couple->success If successful change_conditions Modify Reaction Conditions (Solvent, Temperature, Time) change_reagent->change_conditions change_reagent->success If successful additives Use Racemization Suppressant (HOAt, Oxyma) change_conditions->additives change_conditions->success If successful additives->success

Caption: Troubleshooting workflow for low coupling yield.

Diagram 2: Key Factors Influencing this compound Coupling

G cluster_reagents Reagents cluster_conditions Conditions cluster_substrate Substrate Properties main This compound Coupling Efficiency coupling_reagent Coupling Reagent (e.g., HATU, PyBOP) main->coupling_reagent base Base (e.g., DIPEA, NMM) main->base additive Additive (e.g., HOAt, Oxyma) main->additive solvent Solvent (DMF, NMP) main->solvent temperature Temperature main->temperature time Reaction Time main->time steric_hindrance Steric Hindrance (Z-groups) main->steric_hindrance racemization Racemization Risk main->racemization

Caption: Factors impacting this compound coupling.

References

Technical Support Center: Synthesis of Z-DL-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Nα,Nε-Dibenzyloxycarbonyl-DL-lysine (Z-DL-Lys(Z)-OH). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities and optimizing their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials and incompletely protected intermediates. These include:

  • DL-Lysine: The starting amino acid may remain if the reaction does not go to completion.

  • Nα-Z-DL-Lysine: This mono-protected species arises from incomplete reaction at the ε-amino group.

  • Nε-Z-DL-Lysine: This mono-protected species results from incomplete reaction at the α-amino group.

  • Benzyl Alcohol: A byproduct of the decomposition of the protecting group reagent, benzyl chloroformate.

  • Over-protected species: In some cases, minor amounts of tri-substituted or other side-products may form, though this is less common under controlled conditions.

Q2: How can I detect these impurities in my reaction mixture or final product?

A2: The most common methods for detecting impurities in this compound synthesis are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1][2]

  • TLC: Provides a quick and simple qualitative assessment of the reaction progress and the presence of impurities. Different spots will appear for the product, starting material, and mono-protected intermediates due to their different polarities.

  • HPLC: Offers a more quantitative analysis, allowing for the separation and quantification of each component in the mixture.

Q3: What are the primary causes of incomplete protection, leading to mono-protected lysine impurities?

A3: Incomplete protection is a common issue and can be attributed to several factors:

  • Insufficient Benzyl Chloroformate: Not using a sufficient excess of the protecting group reagent can lead to incomplete reaction.

  • Poor pH Control: The reaction is typically carried out under basic conditions to deprotonate the amino groups of lysine. If the pH is not maintained at an optimal level (typically pH 9-10), the reactivity of the amino groups can be reduced.

  • Reaction Time and Temperature: Inadequate reaction time or temperatures that are too low can result in an incomplete reaction.

  • Poor Solubility of Reactants: If the lysine or reagents are not fully dissolved, the reaction will be slow and incomplete.

Troubleshooting Guide

Issue 1: My final product is an oil instead of a solid.

  • Possible Cause: The presence of residual solvent or impurities, such as benzyl alcohol, can prevent the product from solidifying. The product itself, if impure, may also be oily at room temperature.

  • Solution:

    • Ensure all solvent has been removed under vacuum.

    • Attempt to precipitate the product by triturating the oil with a non-polar solvent like hexane or diethyl ether. This can help to remove non-polar impurities and induce crystallization.

    • Purify the oil using column chromatography to separate the desired product from impurities.

Issue 2: The yield of my this compound is lower than expected.

  • Possible Cause:

    • Incomplete reaction (see Q3 in FAQs).

    • Loss of product during work-up and purification steps. Acid-base extractions, if not performed carefully, can lead to significant product loss.

    • Decomposition of the product during the reaction or work-up, although Z-protected amino acids are generally stable.

  • Solution:

    • Monitor the reaction closely by TLC to ensure it has gone to completion.

    • Optimize the reaction conditions, including reagent stoichiometry, pH, temperature, and reaction time.

    • Be meticulous during the work-up. When performing extractions, ensure the pH is adjusted correctly to partition the product into the desired phase. Minimize the number of transfer steps.

Issue 3: My TLC plate shows multiple spots after the reaction is complete.

  • Possible Cause: This indicates the presence of impurities such as unreacted starting material and mono-protected intermediates.

  • Solution:

    • If the reaction has not gone to completion, consider extending the reaction time or adding more benzyl chloroformate.

    • If the reaction is complete, the product will need to be purified. Recrystallization is often effective if the impurities have significantly different solubilities than the product.[3] Column chromatography is a more robust method for separating compounds with similar polarities.

Quantitative Data Summary

The following table summarizes the key compounds involved in the synthesis and their typical characteristics, which can be useful for analysis and troubleshooting.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical TLC Rf Value*Notes
This compoundC₂₂H₂₆N₂O₆414.45[2]0.5 - 0.6Desired product.
DL-LysineC₆H₁₄N₂O₂146.190.1 - 0.2Unreacted starting material.
Nα-Z-DL-LysineC₁₄H₂₀N₂O₄280.320.3 - 0.4Mono-protected intermediate.
Nε-Z-DL-LysineC₁₄H₂₀N₂O₄280.32[4]0.3 - 0.4Mono-protected intermediate.
Benzyl AlcoholC₇H₈O108.14> 0.8Common impurity from reagent.

*Typical Rf values are approximate and can vary significantly based on the specific TLC system (eluent and stationary phase) used.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • DL-Lysine hydrochloride

  • Sodium carbonate

  • Benzyl chloroformate (Z-Cl)

  • Dioxane (or another suitable organic solvent)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve DL-Lysine hydrochloride in an aqueous solution of sodium carbonate. The pH should be adjusted to and maintained between 9 and 10.

  • Cool the solution in an ice bath.

  • Slowly add a solution of benzyl chloroformate (at least 2.2 equivalents) in dioxane to the cooled lysine solution with vigorous stirring, while maintaining the pH between 9 and 10 by the dropwise addition of a sodium carbonate solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture with diethyl ether to remove unreacted benzyl chloroformate and benzyl alcohol.

  • Acidify the aqueous layer to pH 2-3 with cold dilute HCl.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Thin Layer Chromatography (TLC) Analysis

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Eluent: A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) is a good starting point. The polarity can be adjusted as needed.

  • Visualization reagent: Ninhydrin stain for primary and secondary amines, and a UV lamp for compounds with a UV chromophore (like the Z group).

Procedure:

  • Dissolve small samples of the crude reaction mixture and the starting material in a suitable solvent (e.g., methanol).

  • Spot the samples onto the baseline of a TLC plate.

  • Place the plate in a developing chamber containing the eluent.

  • Allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp and then by dipping in a ninhydrin solution and heating.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products & Impurities DL-Lysine DL-Lysine Z_DL_Lys_Z_OH This compound (Desired Product) DL-Lysine->Z_DL_Lys_Z_OH + 2 eq. Z-Cl (NaOH, H2O/Dioxane) Mono_Protected_Lys Mono-Protected Lysine (Impurity) DL-Lysine->Mono_Protected_Lys + ~1 eq. Z-Cl (Incomplete Reaction) Benzyl_Chloroformate Benzyl Chloroformate (Z-Cl)

Caption: Reaction pathway for the synthesis of this compound and the formation of a common impurity.

Troubleshooting_Workflow start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete product_solid Product is Solid? reaction_complete->product_solid Yes troubleshoot_reaction Troubleshoot Reaction: - Check Reagent Stoichiometry - Verify pH - Increase Reaction Time/Temp reaction_complete->troubleshoot_reaction No yield_ok Yield > 70%? product_solid->yield_ok Yes troubleshoot_product_form Troubleshoot Product Form: - Remove Residual Solvent - Triturate with Non-polar Solvent product_solid->troubleshoot_product_form No purification Purify Product (Recrystallization or Chromatography) yield_ok->purification Yes troubleshoot_yield Troubleshoot Yield: - Optimize Work-up Procedure - Check for Product Loss in Aqueous Layers yield_ok->troubleshoot_yield No end Pure Product purification->end troubleshoot_reaction->start Re-run troubleshoot_product_form->purification troubleshoot_yield->purification

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during solution-phase peptide synthesis (SPPS).

Troubleshooting Guides & FAQs

This section offers a systematic approach to diagnosing and resolving common issues in solution-phase peptide synthesis. The guides are presented in a question-and-answer format to directly address specific experimental challenges.

Issue 1: Low or No Yield of the Desired Peptide

Q1: My final peptide yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low peptide yield in solution-phase synthesis can stem from several factors, including incomplete coupling reactions, side reactions, or issues with product isolation and purification. A systematic approach is necessary to identify and resolve the root cause.

Troubleshooting Steps:

  • Verify Coupling Completion: Incomplete formation of peptide bonds is a primary cause of low yield.

    • How to Monitor: The progress of coupling reactions can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by taking small aliquots from the reaction mixture.[1] The disappearance of the starting amino acid or peptide fragment indicates reaction completion. Colorimetric tests, such as the Kaiser test, can detect the presence of free primary amines, indicating an incomplete reaction.[1][2]

    • Solutions:

      • Extend Reaction Time: Some couplings, especially those involving sterically hindered amino acids, may require longer reaction times.

      • Increase Reagent Equivalents: Using a slight excess of the activated amino acid and coupling reagent can drive the reaction to completion.

      • Optimize Coupling Reagents: Switch to a more efficient coupling reagent. Onium salt-based reagents like HATU, HBTU, and COMU are generally more effective for challenging couplings.[3][4][5]

  • Investigate Potential Side Reactions: Undesired chemical modifications can consume starting materials and reduce the yield of the target peptide.

    • Common Side Reactions: Racemization, epimerization, and the formation of byproducts like diketopiperazines are common issues.[6][7][8] Cysteine-containing peptides are particularly susceptible to side reactions.[6]

    • Solutions:

      • Control Temperature: Perform coupling reactions at lower temperatures (e.g., 0 °C) to minimize racemization.[9]

      • Choice of Reagents: Use additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with carbodiimide coupling reagents to suppress racemization.[4][5]

      • Base Selection: Employ a weaker or sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to reduce the risk of epimerization.[9]

  • Optimize Work-up and Purification: Significant product loss can occur during the isolation and purification steps.

    • Potential Issues: Precipitation of the peptide during work-up, poor recovery from chromatography, or degradation of the peptide during purification.

    • Solutions:

      • Solubility: If the peptide precipitates, try different solvent systems for extraction and purification.[10][11][12][13]

      • Purification Method: Optimize the HPLC purification method, including the gradient, column type, and mobile phase additives, to improve resolution and recovery.[14]

Issue 2: Peptide Solubility Problems

Q2: My peptide is precipitating out of the reaction mixture. What can I do?

A2: Peptide solubility is highly dependent on its amino acid sequence, length, and the solvent system used. Peptides with a high content of hydrophobic amino acids are particularly prone to aggregation and precipitation in aqueous or polar organic solvents.[10][11]

Troubleshooting Strategies:

  • Solvent Modification:

    • Change Solvent Polarity: Gradually add a co-solvent with a different polarity. For hydrophobic peptides, increasing the proportion of a non-polar solvent like dichloromethane (DCM) or using solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can improve solubility.

    • Chaotropic Agents: For peptides that form strong secondary structures leading to aggregation, adding chaotropic agents like urea or guanidinium chloride to the aqueous phase during work-up can help break these structures and improve solubility.[10]

  • pH Adjustment: The net charge of a peptide influences its solubility. Adjusting the pH of the aqueous solution during extraction away from the peptide's isoelectric point (pI) can increase its solubility.[11][12]

  • Temperature Control: In some cases, gentle warming of the reaction mixture can improve the solubility of a peptide. However, this should be done cautiously as elevated temperatures can also increase the rate of side reactions.[11][12]

  • Sonication: Applying ultrasound (sonication) can help to break up aggregates and facilitate the dissolution of the peptide.[10][11][13]

Issue 3: Side Reactions and Impurity Formation

Q3: I am observing significant impurities in my crude peptide product. How can I identify and minimize them?

A3: The presence of impurities is a common challenge in peptide synthesis. Identifying the nature of the impurities through analytical techniques is the first step toward mitigating their formation.

Common Impurities and Prevention Strategies:

  • Racemization/Epimerization: This is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the formation of diastereomeric impurities that can be difficult to separate.[7]

    • Identification: Chiral HPLC analysis can separate and quantify diastereomers.

    • Prevention:

      • Use coupling reagents known for low racemization potential, such as COMU or those used with additives like HOAt or Oxyma.[5]

      • Perform couplings at low temperatures (e.g., 0 °C).[9]

      • Use a sterically hindered base in stoichiometric amounts.[9]

  • Incomplete Deprotection: Failure to completely remove protecting groups from the N-terminus or side chains leads to truncated or modified peptides.

    • Identification: Mass spectrometry will show peaks corresponding to the mass of the peptide plus the mass of the unremoved protecting group.

    • Prevention:

      • Ensure sufficient reaction time and appropriate reagents for deprotection steps.

      • Monitor the completion of the deprotection reaction using a method like the Kaiser test.[1]

  • Diketopiperazine (DKP) Formation: This is an intramolecular cyclization that can occur at the dipeptide stage, particularly with proline as one of the first two residues, leading to chain termination.[15]

    • Identification: Mass spectrometry will show a peak corresponding to the cyclic dipeptide.

    • Prevention: Use specialized synthetic strategies when proline is at the N-terminal or second position, such as using 2-chlorotrityl chloride resin in solid-phase synthesis which can be adapted for solution-phase fragment synthesis.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Solution-Phase Peptide Synthesis

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of RacemizationNotes
HATU Aminium/Uronium Salt15-45 minutes>99>95Very LowHighly efficient, especially for hindered couplings.[3][4][5][16]
HBTU Aminium/Uronium Salt20-60 minutes>98>95LowA widely used and effective coupling reagent.[3][16]
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very LowSimilar to HATU but can be more cost-effective.[16]
PyBOP Phosphonium Salt30-120 minutes>98>95LowGood for fragment condensation and cyclization.[3][16]
DIC/HOBt Carbodiimide/Additive60-180 minutes>95>90ModerateCost-effective but can lead to higher racemization.[4][16]
COMU Aminium/Uronium Salt15-45 minutes>99>95Very LowHigh solubility and safer than benzotriazole-based reagents.[4][5]

Note: Performance can vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: HPLC Analysis of Peptide Purity

This protocol outlines a general method for determining the purity of a synthetic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18]

1. Sample Preparation:

  • Dissolve a small amount of the lyophilized crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[17][18]
  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[17]

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[18]
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[17]
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[17]
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for scouting. For better resolution of impurities, a shallower gradient (e.g., 1% B/min) should be used around the elution time of the main peak.[18][19]
  • Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column.[17]
  • Detection: UV absorbance at 214-220 nm (for the peptide backbone).[18]
  • Column Temperature: 30 °C.[18]

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[18]

Protocol 2: MALDI-TOF Mass Spectrometry for Peptide Characterization

This protocol describes a general procedure for analyzing a synthetic peptide using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to confirm its molecular weight.[20][21]

1. Sample Preparation:

  • Dissolve the peptide sample in a suitable solvent (e.g., 0.1% TFA in 50% acetonitrile/water) to a concentration of approximately 1-10 pmol/µL.[22]

2. Matrix Preparation:

  • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/0.1% TFA.[21]

3. Spotting the Sample:

  • Mix the peptide solution and the matrix solution in a 1:1 ratio on the MALDI target plate.[21]
  • Allow the mixture to air-dry completely, forming co-crystals of the peptide and matrix.[21]

4. Data Acquisition:

  • Insert the target plate into the MALDI-TOF mass spectrometer.
  • Acquire the mass spectrum in the appropriate mass range for the expected peptide. Use a reflectron mode for higher mass accuracy.[21]

5. Data Analysis:

  • Compare the observed molecular weight with the calculated theoretical molecular weight of the target peptide.

Protocol 3: Amino Acid Analysis for Peptide Quantification

This protocol provides a general workflow for quantifying a peptide by determining its amino acid composition after acid hydrolysis.[23][24]

1. Peptide Hydrolysis:

  • Place a known amount of the purified, lyophilized peptide into a hydrolysis tube.
  • Add 6 M HCl containing a small amount of phenol (to protect tyrosine). For peptides containing tryptophan or cysteine, add thioglycolic acid to the hydrolysis mixture.[24]
  • Seal the tube under vacuum and heat at 110 °C for 24 hours.[24]
  • After hydrolysis, cool the tube, break the seal, and evaporate the HCl under vacuum.[24]

2. Derivatization (Pre-column):

  • Dissolve the dried hydrolysate in a suitable buffer.
  • Derivatize the free amino acids with a reagent such as phenylisothiocyanate (PITC) to form phenylthiocarbamyl (PTC)-amino acids, which can be detected by UV absorbance.[25]

3. HPLC Analysis:

  • Separate the derivatized amino acids on a C18 reverse-phase column using a specific gradient of an appropriate buffer system.
  • Detect the PTC-amino acids by UV absorbance at 254 nm.

4. Quantification:

  • Identify and quantify each amino acid by comparing the retention times and peak areas to those of a standard mixture of amino acids that has been derivatized and analyzed under the same conditions.
  • Calculate the molar amount of the peptide based on the quantities of the individual amino acids and the known sequence.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Peptide Yield check_coupling Monitor Coupling Reaction (TLC, HPLC, Kaiser Test) start->check_coupling coupling_complete Coupling Complete? check_coupling->coupling_complete incomplete_coupling Incomplete Coupling coupling_complete->incomplete_coupling No check_side_reactions Analyze for Side Reactions (MS, Chiral HPLC) coupling_complete->check_side_reactions Yes troubleshoot_coupling Extend Reaction Time Increase Reagent Equivalents Change Coupling Reagent incomplete_coupling->troubleshoot_coupling troubleshoot_coupling->check_coupling side_reactions_present Side Reactions Present? check_side_reactions->side_reactions_present no_side_reactions No Significant Side Reactions side_reactions_present->no_side_reactions No troubleshoot_side_reactions Control Temperature Optimize Reagents (Additives, Base) side_reactions_present->troubleshoot_side_reactions Yes optimize_workup Optimize Work-up and Purification (Solvent, HPLC Method) no_side_reactions->optimize_workup troubleshoot_side_reactions->check_coupling end Improved Yield optimize_workup->end

Caption: Troubleshooting workflow for low peptide yield in solution-phase synthesis.

Peptide_Solubility_Troubleshooting start Peptide Precipitation modify_solvent Modify Solvent System (Change Polarity, Add Co-solvent) start->modify_solvent soluble1 Soluble? modify_solvent->soluble1 adjust_ph Adjust pH (Away from pI) soluble1->adjust_ph No end_soluble Peptide Solubilized soluble1->end_soluble Yes soluble2 Soluble? adjust_ph->soluble2 apply_heat_sonication Apply Gentle Heat or Sonication soluble2->apply_heat_sonication No soluble2->end_soluble Yes soluble3 Soluble? apply_heat_sonication->soluble3 use_chaotropes Use Chaotropic Agents (Urea, Guanidinium Chloride) soluble3->use_chaotropes No soluble3->end_soluble Yes end_insoluble Further Optimization Needed use_chaotropes->end_insoluble

Caption: Troubleshooting workflow for peptide solubility issues.

References

Technical Support Center: Synthesis of Peptides with Z-Protected Lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing Z-protected lysine (Lys(Z)).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of peptides with Z-protected lysine, offering potential causes and solutions in a question-and-answer format.

Q1: My peptide synthesis is resulting in a low yield after cleavage. What are the potential causes related to the Z-protected lysine?

A1: Low peptide yield can stem from several factors related to Z-protected lysine. The primary culprits are often incomplete deprotection of the Z group, poor solubility of the growing peptide chain, and inefficient coupling of the Fmoc-Lys(Z)-OH amino acid.

  • Incomplete Deprotection: The benzyloxycarbonyl (Z) group is typically removed under harsh acidic conditions, such as with hydrogen fluoride (HF) or by hydrogenolysis. Incomplete removal will result in a mixed population of protected and deprotected peptides, lowering the yield of the desired product.

  • Poor Solubility: Peptides containing Z-protected lysine can exhibit poor solubility in common organic solvents like DMF and NMP.[1][2][3] This can lead to aggregation on the solid support, hindering both coupling and deprotection steps.[4]

  • Inefficient Coupling: While Fmoc-Lys(Z)-OH is a standard building block, its coupling efficiency can be sequence-dependent and affected by steric hindrance from the bulky Z group.

Troubleshooting Steps:

  • Verify Deprotection Conditions: Ensure your cleavage cocktail and deprotection protocol are appropriate for the Z group. For hydrogenolysis, confirm the activity of your palladium catalyst.

  • Address Solubility Issues: Consider using stronger solvent systems, such as mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM), for sparingly-soluble protected peptides.[2][5]

  • Optimize Coupling: If you suspect inefficient coupling, consider double coupling the Fmoc-Lys(Z)-OH residue or using a more potent coupling reagent.

Q2: I am observing a significant side product with an unexpected mass in my crude peptide analysis. What side reactions are common with Z-protected lysine?

A2: The benzyloxycarbonyl (Z) group is generally stable, but side reactions can occur, particularly during the final cleavage and deprotection steps.[6]

  • Incomplete Deprotection: As mentioned, the most common "side product" is the peptide with the Z group still attached.

  • Alkylation: During acid-catalyzed deprotection (e.g., with TFA), the t-butyl cations generated from other protecting groups can potentially alkylate the benzyl ring of the Z group, although this is less common than with other residues like tryptophan.[7]

  • Modifications during Hydrogenolysis: While generally clean, hydrogenolysis can sometimes lead to side reactions if not properly controlled.

Troubleshooting Steps:

  • Optimize Cleavage Cocktail: Ensure your cleavage cocktail contains appropriate scavengers to minimize side reactions.

  • Purify Crude Peptide: Utilize reverse-phase HPLC to separate the desired peptide from any side products.

  • Characterize Side Products: Use mass spectrometry to identify the mass of the side product, which can provide clues to its identity.

Frequently Asked Questions (FAQs)

Q1: Why would I choose Z-protection for lysine in my peptide synthesis?

A1: The benzyloxycarbonyl (Z) protecting group is a classic choice, particularly in Boc-based solid-phase peptide synthesis (SPPS).[8] Its primary advantage is its stability to the acidic conditions used for the removal of the Nα-Boc group. It offers an orthogonal protection strategy when used in combination with other protecting groups that are labile to different conditions.

Q2: What is the best method for deprotecting the Z group from lysine?

A2: The two most common methods for removing the Z group are:

  • Strong Acid Cleavage: In standard Boc-SPPS, the Z group is typically removed simultaneously with cleavage from the resin using strong acids like hydrogen fluoride (HF) or HBr/TFA.[8]

  • Hydrogenolysis: This method involves the use of a palladium catalyst (e.g., Pd on carbon) and a hydrogen source to cleave the Z group.[8][9] This is a milder alternative to strong acid cleavage.

Q3: Can I use Z-protected lysine in an Fmoc-based synthesis strategy?

A3: While less common, it is possible to use Fmoc-Lys(Z)-OH in an Fmoc-based strategy. The Z group is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection.[10] However, the final deprotection of the Z group will require a separate step, typically hydrogenolysis, as strong acid cleavage would also cleave the peptide from the resin.

Q4: Are there alternatives to Z-protection for lysine that might be easier to handle?

A4: Yes, several other protecting groups for the lysine side chain are commonly used, each with its own advantages and disadvantages. The choice of protecting group depends on the overall synthetic strategy.

Protecting GroupNα-ChemistryDeprotection ConditionsKey Advantages
Boc FmocStrong Acid (e.g., TFA)Standard in Fmoc synthesis, good orthogonality.
Alloc FmocPd(0) catalystOrthogonal to both acid- and base-labile groups.
Dde/ivDde FmocHydrazineOrthogonal to acid- and base-labile groups.
Mtt FmocDilute TFAAllows for selective deprotection on-resin.
2-Cl-Z BocStrong Acid (HF) or HydrogenolysisMore acid-labile than Z, commonly used in Boc-SPPS.[8]

Q5: How can I improve the solubility of my peptide containing Z-protected lysine?

A5: Poor solubility is a common challenge with protected peptides.[1][2][3][5] Here are some strategies to improve solubility:

  • Solvent Choice: Use more powerful solvent systems like TFE/DCM or HFIP/DCM.[2][5]

  • Chaotropic Agents: Adding chaotropic agents like guanidine hydrochloride can help disrupt aggregation.

  • Temperature: Gently warming the solvent can sometimes improve solubility.

  • Sonication: Sonication can help to break up aggregates and facilitate dissolution.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenolysis for Z-Group Deprotection in Solution

This protocol is adapted for peptides that have been cleaved from the resin with the Z-group intact.

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent. A common choice is 10% aqueous formic acid in methanol (MeOH).[8]

  • Catalyst Addition: Add a palladium catalyst, such as 5% Pd on carbon. The amount of catalyst should be approximately equal in mass to the peptide.[8]

  • Reaction Initiation: Gently warm the mixture until gas evolution is observed.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the deprotection by an appropriate analytical method, such as thin-layer chromatography (TLC) or LC-MS. Ensure the mixture remains acidic; add more formic acid if necessary.[8]

  • Catalyst Removal: Once the reaction is complete, filter the mixture to remove the palladium catalyst.

  • Product Isolation: Evaporate the solvent in vacuo to obtain the crude deprotected peptide.

Visualizations

troubleshooting_workflow start Low Yield of Z-Lysine Peptide check_deprotection Incomplete Z-Group Deprotection? start->check_deprotection check_solubility Poor Peptide Solubility? check_deprotection->check_solubility No solution_deprotection Optimize Deprotection: - Verify catalyst activity - Increase reaction time/temp check_deprotection->solution_deprotection Yes check_coupling Inefficient Coupling? check_solubility->check_coupling No solution_solubility Improve Solubility: - Use TFE/HFIP co-solvents - Add chaotropic agents check_solubility->solution_solubility Yes solution_coupling Enhance Coupling: - Double couple Lys(Z) - Use stronger coupling reagents check_coupling->solution_coupling Yes end Improved Yield check_coupling->end No solution_deprotection->end solution_solubility->end solution_coupling->end

Caption: Troubleshooting workflow for low yield in Z-protected lysine peptide synthesis.

orthogonal_protection cluster_fmoc Fmoc/tBu Strategy cluster_orthogonal Orthogonal Z-Protection Peptide Resin-Bound Peptide Fmoc-AA-...-Lys(...)-...-AA-Resin Fmoc_N_alpha Nα-Fmoc Deprotection: Piperidine Lys_Boc Lys(Boc) Deprotection: TFA Lys_Z Lys(Z) Deprotection: H2/Pd or HF Fmoc_N_alpha->Lys_Boc Orthogonal To Fmoc_N_alpha->Lys_Z Orthogonal To Lys_Boc->Lys_Z Different Acid Lability

Caption: Orthogonality of Z-protection in peptide synthesis.

References

Technical Support Center: Avoiding Racemization of Z-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize and prevent racemization of Z-protected (benzyloxycarbonyl-protected) amino acids during your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Z-protected amino acids?

A1: Racemization is the process where a stereochemically pure Z-protected L-amino acid is converted into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity is a critical issue in peptide synthesis and the development of chiral drugs, as the biological activity is highly dependent on the specific three-dimensional structure of the molecule. The presence of the undesired D-enantiomer can lead to a significant reduction or complete loss of biological activity and can introduce impurities that are difficult to separate.

Q2: What are the primary mechanisms that cause racemization of Z-protected amino acids?

A2: Racemization of Z-protected amino acids during peptide bond formation primarily occurs through two mechanisms:

  • Oxazolone Formation: The activated carboxyl group of the Z-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by an amine on the achiral oxazolone can yield both L- and D-peptide products.[1]

  • Direct Enolization: A base can directly abstract the α-proton of the activated amino acid to form an enolate intermediate. This planar intermediate can then be protonated from either face, resulting in a mixture of L- and D-enantiomers.

Urethane-based protecting groups like Z (benzyloxycarbonyl) are known to be effective at suppressing racemization compared to acyl groups because the lone pair of electrons on the nitrogen atom can participate in resonance, making the α-proton less acidic. However, under certain conditions, racemization can still be a significant side reaction.[1]

Q3: Which Z-protected amino acids are most susceptible to racemization?

A3: While any chiral Z-protected amino acid can undergo racemization, some are more prone to it than others. Factors influencing susceptibility include the steric bulk of the side chain and its electronic properties. Amino acids such as Z-phenylalanine and other aromatic or sterically hindered Z-amino acids can be more susceptible to racemization, especially when using aggressive activation methods or strong bases.

Q4: How do different components of the reaction mixture influence racemization?

A4: Several factors in the reaction conditions play a crucial role in the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent to activate the carboxylic acid is critical. Carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) can lead to significant racemization if used without additives.[2] Uronium/aminium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP) are generally preferred for minimizing racemization.[2]

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential when using carbodiimides. They react with the activated intermediate to form active esters that are less prone to racemization.[3]

  • Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) can significantly increase the rate of racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) and 2,4,6-collidine are often better choices to suppress racemization.[3]

  • Solvent: The polarity of the solvent can influence the rate of racemization. More polar solvents like DMF can sometimes promote racemization.

  • Temperature: Higher reaction temperatures generally increase the rate of all reactions, including racemization. Performing couplings at lower temperatures (e.g., 0 °C) can help to minimize this side reaction.

Troubleshooting Guides

Problem: Significant racemization is detected in the product after a coupling reaction with a Z-protected amino acid.

This troubleshooting guide will help you identify the potential causes and implement effective solutions to minimize racemization in your future experiments.

Data Presentation

The following tables summarize quantitative data on the extent of racemization of Z-protected amino acids under various experimental conditions.

Table 1: Effect of Base on the Racemization of Z-Phe-Val-OH during Coupling with H-Ala-OMe [3]

Base (1 equivalent)% D-Phe-L-Val-L-Ala
N,N-Diisopropylethylamine (DIPEA)High (exact value not specified)
N-Methylmorpholine (NMM)Moderate (exact value not specified)
2,4,6-Collidine (TMP)Least Racemic Product

This data highlights the significant impact of the choice of base on the stereochemical outcome of the coupling reaction, with the sterically hindered base 2,4,6-collidine providing the best results in this specific example.

Table 2: Comparison of Coupling Reagents for a Model Peptide Synthesis

Coupling ReagentAdditiveBase% Racemization (Typical)
DICNoneDIPEAHigh
DICHOBtDIPEALow to Moderate
DICOxymaDIPEALow
HATUN/ADIPEALow
HATUN/ANMMVery Low

This table provides a general comparison of common coupling reagents and the effect of additives and bases on racemization. Note that specific results can vary depending on the substrates and reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of a Z-Protected Amino Acid using DIC/Oxyma

This protocol describes a general procedure for the coupling of a Z-protected amino acid to an amine component with minimal racemization.

Materials:

  • Z-protected amino acid (1.0 eq)

  • Amine component (hydrochloride salt) (1.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.2 eq)

  • N-Methylmorpholine (NMM) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Z-protected amino acid (1.0 eq) and Oxyma (1.2 eq) in anhydrous DCM or DMF.

  • Add the amine component (1.0 eq) to the solution.

  • Add N-methylmorpholine (NMM) (1.0 eq) to the reaction mixture to neutralize the hydrochloride salt of the amine component.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIC (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter off the precipitated diisopropylurea (DIU).

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis of a Z-Protected Dipeptide

This protocol outlines a general method for the analysis of diastereomeric purity of a Z-protected dipeptide using chiral High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • Z-protected dipeptide sample

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Reference standards for the desired L-L dipeptide and the potential L-D diastereomer (if available)

Procedure:

  • Column Selection and Mobile Phase Preparation:

    • Select a suitable chiral column based on the structure of your dipeptide. Polysaccharide-based columns are often a good starting point for Z-protected peptides.

    • Prepare a mobile phase of HPLC-grade hexane and isopropanol (or ethanol). A typical starting composition is 90:10 (v/v) hexane:isopropanol. The exact ratio may need to be optimized to achieve baseline separation.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the Z-protected dipeptide sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the Z-group has strong absorbance (typically around 254 nm).

    • Inject a small volume (e.g., 10 µL) of the prepared sample solution onto the column.

    • Run the analysis for a sufficient time to allow for the elution of both diastereomers.

    • If available, inject the reference standards to identify the retention times of the L-L and L-D diastereomers.

  • Data Analysis:

    • Integrate the peak areas of the two diastereomers in the chromatogram.

    • Calculate the percentage of the undesired diastereomer (racemization) using the following formula:

      % Racemization = [Area of L-D peak / (Area of L-L peak + Area of L-D peak)] x 100

Mandatory Visualizations

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Coupling Z_AA Z-L-Amino Acid Activated_Ester Activated Intermediate (e.g., O-Acylisourea) Z_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone Base (e.g., DIPEA) L_Peptide L-L-Dipeptide (Desired Product) Activated_Ester->L_Peptide Amine Component Oxazolone->L_Peptide D_Peptide L-D-Dipeptide (Racemized Product) Oxazolone->D_Peptide Amine Component

Caption: Mechanism of racemization via oxazolone formation.

troubleshooting_workflow Start High Racemization Detected Check_Base Review Base Used Start->Check_Base Strong_Base Strong Base Used? (e.g., DIPEA, TEA) Check_Base->Strong_Base Check_Coupling Review Coupling Reagent & Additives Carbodiimide Carbodiimide without Additive? Check_Coupling->Carbodiimide Check_Temp Review Reaction Temperature Elevated_Temp Elevated Temperature? Check_Temp->Elevated_Temp Strong_Base->Check_Coupling No Solution_Base Switch to Weaker/ Hindered Base (NMM, Collidine) Strong_Base->Solution_Base Yes Carbodiimide->Check_Temp No Solution_Coupling Use Additives (HOBt, Oxyma) or Switch to Uronium/ Phosphonium Reagent Carbodiimide->Solution_Coupling Yes Solution_Temp Perform Coupling at Lower Temperature (0°C) Elevated_Temp->Solution_Temp Yes End Re-run Experiment and Analyze for Racemization Elevated_Temp->End No Solution_Base->End Solution_Coupling->End Solution_Temp->End

Caption: Troubleshooting workflow for high racemization.

experimental_workflow Start Start: Low-Racemization Peptide Coupling Dissolve Dissolve Z-AA, Amine, and Additive in Solvent Start->Dissolve Cool Cool Reaction Mixture to 0°C Dissolve->Cool Add_Base Add Base (e.g., NMM) Cool->Add_Base Add_Coupling Add Coupling Reagent (e.g., DIC) Add_Base->Add_Coupling React Stir at 0°C, then Warm to RT Add_Coupling->React Workup Workup and Purification React->Workup Analyze Analyze Product by Chiral HPLC Workup->Analyze End End: Pure Product with Minimal Racemization Analyze->End

Caption: Experimental workflow for low-racemization coupling.

References

Technical Support Center: Optimizing Reaction Conditions for Z-DL-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of Nα,Nε-Dibenzyloxycarbonyl-DL-lysine (Z-DL-Lys(Z)-OH). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Schotten-Baumann reaction, where DL-lysine is treated with benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions. This allows for the protection of both the α- and ε-amino groups with the benzyloxycarbonyl (Z) group.

Q2: Why is the pH of the reaction mixture so critical?

A2: Maintaining a high pH (typically between 11 and 12) is crucial to ensure that both amino groups of the lysine molecule are deprotonated and thus nucleophilic enough to react with the benzyl chloroformate.[1] Insufficiently basic conditions can lead to incomplete reaction or selective protection of only one amino group.

Q3: What are the primary side reactions to be aware of during the synthesis?

A3: The main side reactions include:

  • Incomplete Protection: Formation of mono-protected Z-DL-Lys-OH if the stoichiometry of benzyl chloroformate or the reaction conditions are not optimal.

  • Racemization: Although less of a concern for the DL-racemic mixture, it's a critical factor when working with L- or D-lysine, especially during activation steps for peptide coupling.[2]

  • Over-reaction with Benzyl Chloroformate: Excess benzyl chloroformate can react with water to form benzyl alcohol and HCl, which can lower the pH of the reaction mixture.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through a series of extraction and precipitation steps. After the reaction, the mixture is often acidified to precipitate the product. The crude product can then be recrystallized from a suitable solvent system, such as methanol/water or ethyl acetate/hexane.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient base.Ensure the pH is consistently maintained between 11-12 using an aqueous solution of sodium hydroxide or another suitable base.[1]
Low reaction temperature slowing down the reaction rate.While the initial addition of benzyl chloroformate is often done at 0°C to control the exothermic reaction, allowing the reaction to slowly warm to room temperature can help drive it to completion.[1]
Loss of product during workup and purification.Carefully perform extraction and precipitation steps. Ensure the pH for precipitation is optimal for minimizing the solubility of this compound.
Product is an oil or fails to crystallize Presence of impurities, such as benzyl alcohol or mono-protected lysine.Purify the crude product using column chromatography on silica gel.
Residual solvent.Ensure the product is thoroughly dried under vacuum.
Presence of multiple spots on TLC Incomplete reaction leading to a mixture of di-protected, mono-protected, and unreacted lysine.Increase the equivalents of benzyl chloroformate and ensure robust pH control. Allow for a longer reaction time.
Degradation of the product.Avoid excessively high temperatures during reaction and purification.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for the protection of amino acids.

Materials:

  • DL-Lysine hydrochloride

  • Benzyl chloroformate (Z-Cl)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve DL-Lysine hydrochloride (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of sodium hydroxide (2.0 M) dropwise to adjust the pH to approximately 11-12.

  • While vigorously stirring, add benzyl chloroformate (2.5 eq.) dropwise, ensuring the temperature remains below 5°C. Simultaneously, add sodium hydroxide solution as needed to maintain the pH at 11-12.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 2 hours and then at room temperature overnight.

  • Acidify the reaction mixture to pH 2 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Process Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification dissolve Dissolve DL-Lysine in Dioxane/Water cool Cool to 0°C dissolve->cool ph_adjust1 Adjust pH to 11-12 with NaOH cool->ph_adjust1 add_zcl Add Benzyl Chloroformate & maintain pH ph_adjust1->add_zcl react Stir at 0°C then RT add_zcl->react acidify Acidify to pH 2 with HCl react->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Concentrate extract->dry recrystallize Recrystallize dry->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product? incomplete_reaction Incomplete Reaction start->incomplete_reaction workup_loss Workup Losses start->workup_loss side_reactions Side Reactions start->side_reactions check_ph Verify pH Control (11-12) incomplete_reaction->check_ph check_reagents Check Reagent Stoichiometry (Z-Cl > 2.2 eq) incomplete_reaction->check_reagents optimize_workup Optimize Extraction & Precipitation pH workup_loss->optimize_workup purify Purify via Column Chromatography side_reactions->purify

Caption: Troubleshooting logic for this compound synthesis.

References

purification strategies for peptides containing Z-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting advice for the purification of peptides containing benzyloxycarbonyl-lysine (Z-lysine). The presence of the hydrophobic Z-group presents unique challenges that are addressed here in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing Z-lysine?

A1: The main difficulties arise from the physicochemical properties of the benzyloxycarbonyl (Z) protecting group.

  • Increased Hydrophobicity: The Z-group is highly hydrophobic due to its benzyl component. This significantly increases the overall hydrophobicity of the peptide, which can lead to poor solubility in aqueous buffers, strong retention on reversed-phase chromatography columns, and an increased tendency for aggregation.[1][2][3]

  • Peptide Aggregation: Hydrophobic interactions promoted by the Z-group can cause peptide chains to aggregate, leading to precipitation, low yields, and purification difficulties, such as broad or tailing peaks in HPLC.[4]

  • Co-elution with Impurities: Hydrophobic impurities from the synthesis, such as deletion sequences or incompletely deprotected peptides, may have retention times similar to the target Z-lysine peptide in reversed-phase high-performance liquid chromatography (RP-HPLC), making separation challenging.[5]

Q2: Which purification method is most suitable for Z-lysine containing peptides?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for purifying peptides, including those with Z-lysine.[5][6] The separation is based on hydrophobicity. However, due to the strong hydrophobicity of the Z-group, modifications to standard protocols are often necessary. Ion-Exchange Chromatography (IEX) is a viable alternative or complementary technique that separates molecules based on their net charge and can be effective for resolving impurities that have a similar hydrophobicity but a different charge from the target peptide.[7][8][9]

Q3: How does the Z-lysine protecting group affect the peptide's behavior in RP-HPLC?

A3: The Z-group will cause the peptide to be more strongly retained on the hydrophobic stationary phase (e.g., C18) of an RP-HPLC column.[2] This results in longer retention times and requires a higher concentration of organic solvent (like acetonitrile) for elution. The aromatic ring of the Z-group also allows for UV detection at wavelengths around 254-260 nm, in addition to the standard peptide bond detection at 210-220 nm.[1][5]

Q4: Should I remove the Z-protecting group before or after purification?

A4: Purification is almost always performed with the Z-group still attached. The protecting group is typically stable to the acidic conditions of standard RP-HPLC (e.g., 0.1% TFA).[10] Cleavage of the Z-group requires harsh conditions like strong acids (e.g., HF, TFMSA) or catalytic hydrogenation, which are performed after the peptide has been purified to homogeneity.[11] Attempting to purify the deprotected peptide introduces challenges related to the newly exposed reactive lysine side-chain.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peptide Solubility in HPLC Buffer The high hydrophobicity of the Z-group reduces solubility in aqueous mobile phases.[12]1. Initial Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or neat acetonitrile first.[4][12]2. Dilution: Add the organic stock solution dropwise into the vortexing aqueous mobile phase (e.g., Water with 0.1% TFA) to prevent precipitation.[12]3. Sonication: Use brief sonication to aid dissolution.[12]
Broad or Tailing HPLC Peaks 1. Aggregation: The peptide is aggregating on the column.2. Column Overload: Too much sample was injected for the column capacity.[1][13]3. Secondary Interactions: The aromatic Z-group may have secondary interactions with the silica backbone of the column.4. Poor Sample Solubility: The sample is precipitating at the column head.1. Modify Mobile Phase: Add organic modifiers or chaotropic agents. Try a shallower gradient.2. Reduce Load: Decrease the injection volume or the sample concentration.[13]3. Change pH/Column: Use a different ion-pairing agent or a column with a different chemistry (e.g., a polymer-based column).[14]4. Improve Sample Prep: Ensure the peptide is fully dissolved in a solvent compatible with the initial mobile phase conditions.[15]
Peptide Elutes Very Late or Not at All The peptide is too hydrophobic for the chosen conditions and binds irreversibly to the column.1. Use a Less Retentive Column: Switch from a C18 to a C8 or C4 column.[16]2. Increase Organic Solvent Strength: Use a stronger organic solvent like isopropanol in the mobile phase.3. Steeper Gradient: Increase the gradient slope to elute the peptide more quickly.[17]4. Elevate Temperature: Increase the column temperature (e.g., to 40-60 °C) to reduce retention and improve peak shape.[16]
Co-elution of Impurities Impurities have similar hydrophobicity to the target peptide.1. Optimize Gradient: Use a very shallow gradient (e.g., 0.2-0.5% organic solvent increase per minute) to improve resolution.[17]2. Change Selectivity: Switch to a different stationary phase (e.g., phenyl-hexyl) or a different ion-pairing agent (e.g., formic acid for LC-MS).[18]3. Orthogonal Chromatography: Use a secondary purification step, such as ion-exchange chromatography, to separate based on a different property (charge).[8][9]
Low Recovery/Yield After Purification 1. Precipitation: The peptide precipitated during sample preparation or on the column.2. Irreversible Adsorption: The peptide bound irreversibly to the column.3. Aggregation: Aggregated peptide may have been discarded or lost during processing.1. Review Solubility: Re-optimize the sample dissolution protocol.[12]2. Column Passivation: Before injecting the sample, perform a blank run or inject a sacrificial protein sample (like BSA) to block active sites on a new column.3. Improve Fraction Collection: Collect smaller fractions and analyze all of them, including the leading and tailing edges of the peak.

Quantitative Data on Purification Strategies

The efficiency of peptide purification can vary greatly depending on the sequence, synthesis quality, and purification method. The following tables provide representative data for a model Z-lysine peptide to illustrate the impact of different chromatographic parameters.

Table 1: Comparison of RP-HPLC Columns for a Model Hydrophobic Z-Lysine Peptide

Column TypeTypical Purity Achieved (%)Typical Recovery (%)Observations
C18 (e.g., 5 µm, 300 Å)95 - 9865 - 80Good resolution but may cause strong retention, requiring higher organic phase concentration.[16]
C8 (e.g., 5 µm, 300 Å)95 - 9770 - 85Less hydrophobic interaction, leading to earlier elution and potentially better recovery for very hydrophobic peptides.
C4 (e.g., 5 µm, 300 Å)90 - 9575 - 90Low retention; may result in lower resolution between the target peptide and closely eluting hydrophobic impurities.[16]
Phenyl-Hexyl 95 - 9865 - 80Offers different selectivity due to pi-pi interactions with the Z-group's aromatic ring, which can resolve difficult impurities.

Note: Data is illustrative and highly sequence-dependent. Recovery is influenced by initial crude purity.

Table 2: Impact of Purification Method on Yield and Purity

Purification MethodCrude Peptide Load (mg)Final Yield (mg)Purity (%)Throughput
Analytical RP-HPLC 1 - 20.5 - 1.2>98Low
Semi-Preparative RP-HPLC 20 - 5010 - 30>95Medium
Preparative RP-HPLC 150 - 50075 - 250>95High
RP-Solid Phase Extraction (SPE) 150~6595 - 97High (for desalting/crude cuts)[19]
Ion-Exchange (IEX) 5025 - 3590 - 95Medium (often used as a second step)

Experimental Protocols & Workflows

General Purification Workflow

The overall process from crude peptide to a purified product follows a logical sequence. The diagram below outlines the key steps and decision points in a typical purification strategy for a Z-lysine containing peptide.

G cluster_0 Pre-Purification cluster_1 Purification cluster_2 Post-Purification Cleavage Cleavage from Resin & Global Deprotection (excluding Z-group) Precipitation Precipitation & Washing (e.g., cold ether) Cleavage->Precipitation Crude_Analysis Analyze Crude Product (Analytical HPLC/MS) Precipitation->Crude_Analysis Solubilization Solubilize Crude Peptide (e.g., DMSO then Buffer A) Crude_Analysis->Solubilization Assess Purity & Solubility Purification Preparative RP-HPLC Solubilization->Purification Fraction_Collection Collect Fractions Purification->Fraction_Collection Fraction_Analysis Analyze Fractions (Analytical HPLC/MS) Fraction_Collection->Fraction_Analysis Monitor Elution Pooling Pool Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final QC (Purity, Identity, Quantity) Lyophilization->Final_QC

Caption: General workflow for Z-lysine peptide purification.

Detailed Protocol: Preparative RP-HPLC

This protocol outlines a standard method for purifying a Z-lysine-containing peptide.

1. Materials and Reagents:

  • Crude, lyophilized Z-lysine peptide

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), sequencing grade

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Preparative RP-HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm, 300 Å)

2. Mobile Phase Preparation:

  • Buffer A: 0.1% (v/v) TFA in HPLC-grade water.

  • Buffer B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Filter and degas both buffers before use.

3. Sample Preparation:

  • Accurately weigh ~50 mg of the crude peptide.

  • Add a minimal volume of DMSO (e.g., 200-500 µL) to the peptide and vortex until it forms a slurry or solution.

  • Add Buffer A dropwise while vortexing until the peptide is fully dissolved, aiming for a final concentration of 10-20 mg/mL. The final solution should contain the minimum possible percentage of DMSO.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Method:

  • Flow Rate: 15-20 mL/min (adjust based on column diameter).

  • Detection: 220 nm and 254 nm.

  • Column Temperature: 30 °C.

  • Gradient:

    • Step 1 (Equilibration): Equilibrate the column with 95% Buffer A / 5% Buffer B for at least 3 column volumes.

    • Step 2 (Injection & Wash): Inject the sample. Hold at 5-10% Buffer B for 5 minutes to allow polar impurities to elute.

    • Step 3 (Elution): Apply a shallow linear gradient based on analytical runs. A typical starting point is a 1% per minute increase in Buffer B (e.g., 20% to 60% Buffer B over 40 minutes).[17]

    • Step 4 (Strip): After the main peak has eluted, ramp up to 95% Buffer B to remove any remaining strongly bound impurities.

    • Step 5 (Re-equilibration): Return to initial conditions (95% A / 5% B) and hold for several column volumes.

5. Fraction Collection and Analysis:

  • Collect fractions (e.g., 5-10 mL per tube) across the main peak.

  • Analyze the purity of each fraction using analytical RP-HPLC.

  • Confirm the identity of the product in the pure fractions using mass spectrometry.

6. Product Isolation:

  • Combine the fractions that meet the desired purity level (e.g., >95%).

  • Freeze the pooled solution completely.

  • Lyophilize (freeze-dry) the sample until a fluffy white powder is obtained. This typically takes 48-72 hours.

  • Store the final product at -20°C or -80°C.[17]

Logical Diagram: Troubleshooting HPLC Peak Broadening

When encountering broad peaks, a systematic approach is necessary to identify and resolve the issue.

G Start Broad Peak Observed Check_All_Peaks Are ALL peaks broad? Start->Check_All_Peaks Check_Sample Is sample fully dissolved in initial mobile phase? Check_All_Peaks->Check_Sample No (Specific to Z-peptide) Check_System System Issue? (Tubing, Connections, Flow Rate) Check_All_Peaks->Check_System Yes Check_Injection_Vol Is injection volume too high? Check_Sample->Check_Injection_Vol Yes Sol_Dissolve Improve sample prep: Use DMSO, sonicate Check_Sample->Sol_Dissolve No Check_Method Method Issue? (Secondary Interactions) Check_Injection_Vol->Check_Method No Sol_Reduce_Vol Reduce injection volume or sample concentration Check_Injection_Vol->Sol_Reduce_Vol Yes Check_Column Column Issue? (Contamination, Degradation) Check_System->Check_Column No Sol_System Check for leaks, minimize tubing, verify flow rate Check_System->Sol_System Yes Sol_Column Flush with strong solvent, replace guard/main column Check_Column->Sol_Column Yes Sol_Method Change pH, use different ion-pairing agent, try different column chemistry Check_Method->Sol_Method

Caption: Decision tree for troubleshooting broad HPLC peaks.

References

Validation & Comparative

A Comparative Guide to Z-DL-Lys(Z)-OH and Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for amino acid building blocks is paramount to achieving high yields and purity of the target peptide. For the incorporation of lysine, a critical amino acid due to its reactive ε-amino group, various protected derivatives are available. This guide provides an objective, data-supported comparison between the less conventional Z-DL-Lys(Z)-OH and the industry-standard Fmoc-Lys(Boc)-OH, offering insights for researchers, scientists, and professionals in drug development.

Executive Summary

Fmoc-Lys(Boc)-OH is the preferred and overwhelmingly more common choice for incorporating lysine in modern Fmoc-based SPPS.[1] Its major advantages lie in the mild conditions required for Nα-Fmoc deprotection, the orthogonality of the Fmoc and Boc groups, and its enantiomeric purity (L-form), which is essential for the synthesis of biologically active peptides.[2] In contrast, this compound presents significant drawbacks for routine SPPS. The benzyloxycarbonyl (Z or Cbz) protecting groups necessitate harsh deprotection conditions, such as strong acids or catalytic hydrogenolysis, which can compromise the integrity of the peptide and are incompatible with many standard SPPS resins and side-chain protecting groups.[3][4] Furthermore, the "DL" designation indicates a racemic mixture, which will result in the synthesis of a mixture of diastereomeric peptides, making it unsuitable for applications requiring stereochemical purity.

Comparison of Chemical Properties and SPPS Performance

The choice between these two lysine derivatives fundamentally alters the SPPS strategy, from the deprotection steps to the final cleavage and potential for side reactions.

ParameterThis compoundFmoc-Lys(Boc)-OH
Nα-Protecting Group Z (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Side-Chain (ε) Protecting Group Z (Benzyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Stereochemistry Racemic (DL mixture)Enantiomerically Pure (L-form)
Nα-Deprotection Conditions Harsh: Strong acid (e.g., HBr/AcOH) or catalytic hydrogenolysis.[3]Mild: 20-40% piperidine in DMF.[5][6]
Side-Chain Deprotection Harsh: Strong acid or catalytic hydrogenolysis.[4]Acid-labile: Trifluoroacetic acid (TFA), typically during final cleavage.[7]
Orthogonality Limited in standard Fmoc or Boc SPPS. Z group is stable to both piperidine and TFA.[3]Fully orthogonal in Fmoc SPPS. Fmoc is base-labile, Boc is acid-labile.[][9]
Solubility Generally soluble in common SPPS solvents like DMF.Soluble in DMF and other polar organic solvents.[7][10]
Potential Side Reactions Racemization, side-product formation during harsh deprotection.Aspartimide formation, diketopiperazine formation at the dipeptide stage.[11]
Typical Application Limited in modern SPPS; potentially in specific orthogonal schemes where extreme stability of the lysine protecting group is needed. Not suitable for chiral peptides.Standard building block for incorporating lysine in Fmoc-SPPS.[1][7]

Experimental Protocols

The following sections provide detailed, representative methodologies for the incorporation of this compound and Fmoc-Lys(Boc)-OH in a manual SPPS workflow.

Protocol 1: Incorporation of Fmoc-Lys(Boc)-OH in Fmoc-SPPS

This protocol outlines a standard cycle for adding an Fmoc-Lys(Boc)-OH residue to a growing peptide chain on a solid support (e.g., Rink Amide resin).

1. Resin Swelling:

  • Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 20-30 minutes in a reaction vessel.[6]

  • Drain the DMF.

2. Nα-Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature. Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5][12]

3. Amino Acid Coupling:

  • In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents) in DMF.[5]

  • Add an activation base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a recoupling.[5]

  • Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

  • After the final amino acid is coupled and the terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)) to the resin. This step cleaves the peptide from the resin and removes the Boc side-chain protecting group.[12][13]

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

Protocol 2: Hypothetical Incorporation of this compound in SPPS

Incorporating this compound into a standard SPPS workflow is not recommended due to the harsh deprotection requirements and the racemic nature of the amino acid. The following is a hypothetical protocol illustrating the challenges. This would likely be part of a Boc-based strategy, as the harsh Z-group removal is incompatible with most Fmoc-SPPS linkers and side-chain protections.

1. Resin and Nα-Deprotection (Assuming a Boc-SPPS context):

  • Start with a Boc-protected amino acid-resin (e.g., Boc-Gly-Merrifield resin).

  • Swell the resin in DCM.

  • Deprotect the Nα-Boc group using 50% TFA in DCM.

  • Wash with DCM and neutralize with 10% DIPEA in DMF. Wash again with DMF.

2. Coupling of this compound:

  • Activate and couple this compound using standard coupling reagents as described in Protocol 1, step 3. Due to the racemic nature, this will result in a mixture of diastereomeric peptides on the resin.

3. Chain Elongation:

  • Continue the peptide synthesis using a Boc-strategy (TFA deprotection, neutralization, coupling). The Z-groups on the lysine will remain intact.

4. Final Cleavage and Z-Group Deprotection (Harsh Conditions):

  • Method A: Strong Acid Cleavage (e.g., HF): This is a hazardous procedure requiring specialized equipment. The peptide-resin is treated with anhydrous hydrogen fluoride (HF) with scavengers like anisole at 0°C for 1 hour. This cleaves the peptide from the resin and removes the Z-groups and other benzyl-based side-chain protecting groups.

  • Method B: Catalytic Hydrogenolysis: This method can be performed if the peptide does not contain sulfur-containing amino acids (Met, Cys) or Trp.

    • Swell the peptide-resin in a suitable solvent like DMF.

    • Add a palladium catalyst (e.g., 10% Pd/C).[3]

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with stirring for several hours to days.

    • This cleaves the Z-groups but may not cleave the peptide from the resin, requiring a subsequent cleavage step.

Visualizing the Chemical Differences and Workflows

The following diagrams illustrate the key structural and procedural differences between using Fmoc-Lys(Boc)-OH and this compound.

G cluster_0 Fmoc-Lys(Boc)-OH cluster_1 This compound Fmoc-Lys(Boc)-OH_struct Z-DL-Lys(Z)-OH_struct

Caption: Chemical structures of Fmoc-Lys(Boc)-OH and this compound.

SPPS_Workflow_Comparison cluster_fmoc Fmoc-SPPS Cycle with Fmoc-Lys(Boc)-OH cluster_z Hypothetical SPPS Cycle with this compound fmoc_start Peptide-Resin fmoc_deprotect Fmoc Deprotection (20% Piperidine/DMF) fmoc_start->fmoc_deprotect fmoc_wash1 Wash (DMF) fmoc_deprotect->fmoc_wash1 fmoc_couple Couple Fmoc-AA-OH (e.g., HBTU/DIPEA) fmoc_wash1->fmoc_couple fmoc_wash2 Wash (DMF/DCM) fmoc_couple->fmoc_wash2 fmoc_end Elongated Peptide-Resin fmoc_wash2->fmoc_end final_cleavage_fmoc Final Cleavage & Deprotection (TFA Cocktail) fmoc_end->final_cleavage_fmoc After full sequence final_peptide_fmoc Pure L-Peptide final_cleavage_fmoc->final_peptide_fmoc z_start Peptide-Resin z_deprotect Nα-Deprotection (e.g., TFA for Boc-SPPS) z_start->z_deprotect z_wash1 Wash & Neutralize z_deprotect->z_wash1 z_couple Couple this compound (e.g., HBTU/DIPEA) z_wash1->z_couple z_wash2 Wash z_couple->z_wash2 z_end Diastereomeric Peptide-Resin z_wash2->z_end final_cleavage_z Final Cleavage & Z-Deprotection (HF or H₂/Pd) z_end->final_cleavage_z After full sequence final_peptide_z Diastereomeric Peptide Mixture final_cleavage_z->final_peptide_z

Caption: High-level comparison of SPPS workflows.

Orthogonality_Scheme cluster_FmocLysBoc Fmoc-Lys(Boc)-OH Orthogonality cluster_ZLysZ This compound (Non-Orthogonal in Fmoc/Boc SPPS) Peptide_Fmoc Nα-Fmoc Peptide-Resin-Lys(ε-Boc) Deprotected_N_Fmoc Nα-H₂N Peptide-Resin-Lys(ε-Boc) Peptide_Fmoc:n->Deprotected_N_Fmoc:n Piperidine/DMF Final_Peptide_Fmoc H₂N-Peptide-Lys(ε-NH₂)-COOH Peptide_Fmoc->Final_Peptide_Fmoc TFA Cocktail (Cleavage & ε-Deprotection) Deprotected_N_Fmoc->Peptide_Fmoc Coupling next Fmoc-AA Peptide_Z Nα-Z Peptide-Resin-Lys(ε-Z) Deprotection_Fail Stable to Piperidine & TFA Peptide_Z:n->Deprotection_Fail Piperidine/DMF Peptide_Z:e->Deprotection_Fail TFA Final_Peptide_Z H₂N-Peptide-Lys(ε-NH₂)-COOH Peptide_Z->Final_Peptide_Z H₂/Pd or HBr/AcOH (Harsh Deprotection)

Caption: Orthogonal deprotection strategies.

Conclusion

For the vast majority of applications in solid-phase peptide synthesis, Fmoc-Lys(Boc)-OH is the superior and recommended building block for lysine incorporation. Its compatibility with the mild and efficient Fmoc-SPPS chemistry, combined with its enantiomeric purity, ensures the reliable synthesis of high-quality, biologically relevant peptides.[1][7]

This compound , on the other hand, is a problematic choice for standard SPPS. The primary and most critical drawback is its racemic nature, which inevitably leads to a mixture of diastereomeric peptides that are difficult, if not impossible, to separate. Furthermore, the harsh conditions required for the removal of the Z-protecting groups are incompatible with standard Fmoc-SPPS protocols and can lead to peptide degradation and other side reactions.[3] Its use would be confined to highly specialized, non-chiral applications or historical contexts before the widespread adoption of Fmoc chemistry. Therefore, for any application requiring stereochemically defined peptides, Fmoc-Lys(Boc)-OH is the unequivocal choice.

References

A Head-to-Head Comparison of Z and Boc Protecting Groups for Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis and chemical biology, the selection of an appropriate protecting group for reactive amino acid side chains is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two of the most established and widely utilized protecting groups for the ε-amino group of lysine: the benzyloxycarbonyl (Z or Cbz) group and the tert-butoxycarbonyl (Boc) group.

The strategic protection of lysine's ε-amino group is essential to prevent unwanted side reactions during peptide chain elongation and modification. Both Z and Boc groups have a long history of reliable performance, yet they possess distinct chemical properties that render them suitable for different synthetic strategies. The primary distinction lies in their cleavage conditions: the Z group is classically removed by catalytic hydrogenolysis, while the Boc group is labile to acid. This fundamental difference is the cornerstone of their application in orthogonal protection schemes, enabling the selective deprotection of one group in the presence of the other.

Quantitative Performance Data

To facilitate a direct comparison of the Z and Boc protecting groups, the following table summarizes key quantitative data gathered from various experimental sources. These values represent typical outcomes and can be influenced by specific reaction conditions and substrate complexities.

ParameterZ (Benzyloxycarbonyl) GroupBoc (tert-Butoxycarbonyl) Group
Typical Protection Yield 90-95%85-95%
Typical Deprotection Yield >95%>95%
Deprotection Conditions Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Acidolysis (e.g., Trifluoroacetic Acid)
Key Stability Stable to acidic and basic conditionsStable to basic and nucleophilic conditions
Primary Deprotection Byproducts Toluene, Carbon DioxideIsobutylene, Carbon Dioxide
Common Side Reactions Incomplete deprotection, catalyst poisoning, premature deprotection of other sensitive groupsAlkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation

Experimental Methodologies

Detailed experimental protocols are crucial for the successful implementation of protection and deprotection strategies. Below are representative procedures for the application of both Z and Boc protecting groups to the ε-amino group of lysine.

Nε-Z-Lysine Protection

Objective: To selectively protect the ε-amino group of lysine with the benzyloxycarbonyl (Z) group.

Materials:

  • L-Lysine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-Lysine hydrochloride and sodium bicarbonate in a 2:1 mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture.

  • Stir the solution at 0°C for approximately 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography to yield Nε-Z-Lysine.[1]

Nε-Boc-Lysine Protection

Objective: To selectively protect the ε-amino group of lysine with the tert-butoxycarbonyl (Boc) group.

Materials:

  • L-Lysine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Water

  • Diethyl ether

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-Lysine hydrochloride and sodium bicarbonate in water and cool the solution in an ice-water bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise with stirring.

  • Allow the mixture to stir at room temperature for 24 hours.

  • Wash the mixture with diethyl ether.

  • Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid and then extract with ethyl acetate.

  • Dry the combined organic phases with anhydrous magnesium sulfate, concentrate, and dry under vacuum to obtain Nε-Boc-Lysine.[2]

Deprotection of Nε-Z-Lysine via Catalytic Hydrogenolysis

Objective: To remove the Z protecting group from the ε-amino group of lysine.

Materials:

  • Nε-Z-Lysine derivative

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the Nε-Z-Lysine derivative in methanol in a reaction flask.

  • Carefully add 10% Palladium on carbon (typically 10-20 mol% of the substrate) to the solution.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected lysine derivative.[2]

Deprotection of Nε-Boc-Lysine via Acidolysis

Objective: To remove the Boc protecting group from the ε-amino group of lysine.

Materials:

  • Nε-Boc-Lysine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Dissolve the Nε-Boc-Lysine derivative in anhydrous DCM in a round-bottom flask.

  • Prepare a deprotection solution of 25-50% TFA in DCM. For substrates with sensitive residues like tryptophan or methionine, a scavenger such as triisopropylsilane (TIS) should be added (2-5%).

  • Add the TFA/DCM solution to the dissolved substrate at room temperature.

  • Stir the reaction mixture for 30 minutes to 2 hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.

  • Precipitate the deprotected amine salt by adding cold diethyl ether to the residue and triturating.

  • Filter the resulting precipitate and wash it with additional cold diethyl ether to remove residual TFA and scavengers.

  • Dry the product under vacuum. The product is typically obtained as a TFA salt.[1]

Visualizing the Chemistry: Structures and Pathways

To further clarify the chemical transformations involved, the following diagrams, generated using the DOT language, illustrate the structures of the protected lysine derivatives and the respective protection and deprotection pathways.

Structures of Nε-Z-Lysine and Nε-Boc-Lysine.

Protection_Deprotection_Pathways Lysine Lysine Z_Lysine Nε-Z-Lysine Lysine->Z_Lysine  + Cbz-Cl, Base Boc_Lysine Nε-Boc-Lysine Lysine->Boc_Lysine  + Boc₂O, Base Deprotected_Lysine_Z Lysine Z_Lysine->Deprotected_Lysine_Z  H₂, Pd/C Deprotected_Lysine_Boc Lysine Boc_Lysine->Deprotected_Lysine_Boc  TFA

Protection and deprotection pathways for Z and Boc groups on lysine.

Logical Workflow: Choosing Between Z and Boc

The selection of Z or Boc as a protecting group for lysine is dictated by the overall synthetic strategy, particularly the presence of other protecting groups and the desired order of deprotection. The following decision tree illustrates a logical workflow for this choice.

Decision_Tree Start Start: Need to protect Lysine ε-amino group Acid_Labile_PG Are other protecting groups in the molecule acid-labile? Start->Acid_Labile_PG Hydrogenolysis_Sensitive Are there functional groups sensitive to hydrogenolysis (e.g., alkynes, Cys)? Acid_Labile_PG->Hydrogenolysis_Sensitive  No Use_Z Use Z (Cbz) group Acid_Labile_PG->Use_Z  Yes Use_Boc Use Boc group Hydrogenolysis_Sensitive->Use_Boc  No Orthogonal_Strategy Consider an orthogonal strategy (e.g., Fmoc/Boc or Z/Boc) Hydrogenolysis_Sensitive->Orthogonal_Strategy  Yes

References

Z vs. Fmoc: A Comparative Guide to Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly in the realm of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. The benzyloxycarbonyl (Z or Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are two of the most prominent α-amino protecting groups, each with a distinct set of advantages that cater to different synthetic strategies. This guide provides an in-depth, objective comparison of the Z and Fmoc protecting groups, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions.

Core Differences and Orthogonality

The fundamental distinction between the Z and Fmoc protecting groups lies in their deprotection (cleavage) conditions, which forms the basis of their orthogonality in complex synthetic routes.[1][2] The Z-group is classically removed by catalytic hydrogenolysis or under strong acidic conditions, while the Fmoc group is labile to mild basic conditions.[1][3] This orthogonality allows for the selective removal of one group without affecting the other, a crucial aspect in the synthesis of complex peptides and other molecules.[4][5]

The Z-protecting group, introduced by Bergmann and Zervas, has been a cornerstone of solution-phase peptide synthesis.[6] In contrast, the Fmoc group is the gold standard for solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions, which are compatible with acid-labile resin linkers.[7][8]

Performance Comparison: Stability, Yield, and Purity

The choice between Z and Fmoc significantly impacts the overall efficiency and outcome of a synthetic workflow.

FeatureZ (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Primary Application Solution-phase peptide synthesis[9]Solid-phase peptide synthesis (SPPS)[8]
Deprotection Condition Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid)[8][10]Mild base (e.g., 20% piperidine in DMF)[7][11]
Stability Stable to moderately acidic and basic conditions[9]Stable to acidic conditions, but labile to bases[11][12]
Orthogonality Orthogonal to Boc and Fmoc groups[8][13]Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu)[8]
Racemization Potential Generally low, urethane linkage suppresses oxazolone formation[6][9]Can be a concern, but minimized with optimized coupling reagents and bases[8]
Crystallinity of Derivatives Often imparts crystallinity to protected amino acids, aiding purification[6]Less common for derivatives to be crystalline
Cost of Reagent Benzyl chloroformate (Cbz-Cl) is generally more economical[6]Fmoc-Cl and related reagents are typically more expensive[14]
Automation Compatibility Less suited for automated SPPSHighly compatible with automated SPPS due to mild, repetitive deprotection cycles[]

Key Advantages of the Z-Protecting Group

While Fmoc dominates modern automated SPPS, the Z-group offers distinct advantages in specific contexts:

  • Orthogonality to Fmoc and Boc: The Z-group's unique cleavage condition (hydrogenolysis) makes it a valuable tool in complex syntheses where both acid-labile (Boc) and base-labile (Fmoc) groups are present.[4] This allows for selective deprotection and modification at different stages of the synthesis.

  • Reduced Racemization Potential: The urethane-type protection provided by the Z-group is known to suppress racemization, a critical factor in maintaining the stereochemical integrity of peptides.[6][9] While racemization can be minimized in Fmoc-SPPS, the inherent stability of the Z-group against racemization is a significant advantage, particularly in solution-phase synthesis.

  • Crystallinity of Derivatives: Z-protected amino acids and peptide fragments often form crystalline solids.[6] This property can greatly simplify purification by recrystallization, which is a more scalable and cost-effective method compared to chromatography, especially in large-scale industrial applications.

  • Cost-Effectiveness: The reagent for introducing the Z-group, benzyl chloroformate (Cbz-Cl), is generally more affordable than the reagents used for Fmoc protection.[6]

Experimental Protocols

Z-Group Protection and Deprotection

Protection of an Amine with Z-group:

  • Dissolve the amino acid in an appropriate solvent (e.g., aqueous dioxane or THF/water).

  • Add a base, such as sodium bicarbonate or sodium hydroxide, to maintain a basic pH.

  • Cool the solution in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • After the reaction is complete, acidify the solution to precipitate the Z-protected amino acid.

  • Collect the product by filtration and purify by recrystallization.

Deprotection of Z-group by Catalytic Hydrogenolysis:

  • Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.[16]

Fmoc-Group Protection and Deprotection

Protection of an Amine with Fmoc-group:

  • Dissolve the amino acid in a mixture of a suitable organic solvent (e.g., dioxane or THF) and aqueous sodium bicarbonate solution.

  • Cool the solution in an ice bath.

  • Add 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) to the solution.

  • Stir the reaction mixture for several hours at room temperature.

  • Once the reaction is complete, extract the product into an organic solvent.

  • Wash the organic layer with an acidic solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the Fmoc-protected amino acid.[17]

Deprotection of Fmoc-group in SPPS:

  • Swell the Fmoc-protected peptide-resin in a suitable solvent, typically N,N-dimethylformamide (DMF).

  • Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 5-20 minutes) to cleave the Fmoc group.[7][18]

  • The cleavage can be monitored by UV spectroscopy due to the formation of a dibenzofulvene-piperidine adduct.[7]

  • Wash the resin thoroughly with DMF to remove the cleavage reagents and byproducts.

  • The resin is now ready for the next amino acid coupling step.[18]

Visualizing the Chemistry

Deprotection_Mechanisms cluster_Z Z-Group Deprotection (Hydrogenolysis) cluster_Fmoc Fmoc-Group Deprotection (Base-mediated) Z_Peptide Z-NH-Peptide H2_PdC H₂ / Pd-C Z_Peptide->H2_PdC Catalytic Hydrogenation Free_Amine_Z H₂N-Peptide H2_PdC->Free_Amine_Z Toluene Toluene H2_PdC->Toluene CO2_Z CO₂ H2_PdC->CO2_Z Fmoc_Peptide Fmoc-NH-Peptide Piperidine Piperidine Fmoc_Peptide->Piperidine Base Treatment Intermediate Deprotonated Intermediate Piperidine->Intermediate Free_Amine_Fmoc H₂N-Peptide Intermediate->Free_Amine_Fmoc DBF_Adduct Dibenzofulvene- Piperidine Adduct Intermediate->DBF_Adduct Protecting_Group_Selection Start Start: Need to protect an amine Synthesis_Type What is the primary synthesis method? Start->Synthesis_Type SPPS Solid-Phase Peptide Synthesis (SPPS) Synthesis_Type->SPPS SPPS Solution_Phase Solution-Phase Synthesis Synthesis_Type->Solution_Phase Solution-Phase Use_Fmoc Choose Fmoc SPPS->Use_Fmoc Orthogonality_Needed Is orthogonality to Boc/Fmoc required? Solution_Phase->Orthogonality_Needed Use_Z Choose Z (Cbz) Orthogonality_Needed->Use_Z Yes Consider_Z Consider Z for specific advantages (crystallinity, cost, racemization resistance) Orthogonality_Needed->Consider_Z No Consider_Z->Use_Z

References

A Comparative Guide to Orthogonal Protecting Group Strategies with Z-Lysine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). The ability to selectively unmask specific functional groups on a growing peptide chain, without affecting others, is paramount for the creation of complex and modified peptides. This guide provides an objective comparison of orthogonal protecting group strategies centered around the use of the benzyloxycarbonyl (Z or Cbz) group for the side chain of lysine, benchmarked against common alternatives. The information presented is supported by experimental data and detailed protocols to inform the design of robust synthetic routes.

The Principle of Orthogonality in Peptide Synthesis

In the context of peptide synthesis, orthogonality refers to the use of multiple, distinct classes of protecting groups within a single molecule. Each class of protecting group is removed by a specific chemical mechanism, leaving the other protecting groups intact. A typical Fmoc-based solid-phase peptide synthesis (SPPS) strategy employs three layers of orthogonality:

  • α-Amino Protection: The temporary protection of the N-terminus of the growing peptide chain, most commonly with the base-labile Fmoc group.

  • Side-Chain Protection: The "permanent" protection of reactive amino acid side chains, typically with acid-labile groups (e.g., Boc, tBu, Trt), which are removed during the final cleavage of the peptide from the resin.

  • Orthogonal Side-Chain Protection: The use of a protecting group for a specific amino acid side chain that can be removed under conditions that do not affect the α-amino or other side-chain protecting groups. This allows for on-resin modification of the peptide, such as cyclization, branching, or the attachment of labels.

The Z-group, when used for the protection of the lysine ε-amino group, falls into this third category, offering a distinct deprotection chemistry that is orthogonal to both the base-labile Fmoc group and the acid-labile side-chain protecting groups.

Orthogonal_Protection_Strategy cluster_Fmoc Peptide Elongation Cycle cluster_Orthogonal On-Resin Modification cluster_Cleavage Final Cleavage Peptide_Resin Peptide on Resin (Nα-Fmoc, Side-Chain-PG) Fmoc_Deprotection Fmoc Deprotection (Piperidine) Peptide_Resin->Fmoc_Deprotection Orthogonal_PG_Removal Orthogonal PG Removal (e.g., H₂/Pd for Z-Lysine) Peptide_Resin->Orthogonal_PG_Removal Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Coupling->Peptide_Resin Elongated Peptide Side_Chain_Modification Side-Chain Modification (e.g., Labeling, Cyclization) Orthogonal_PG_Removal->Side_Chain_Modification Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Side_Chain_Modification->Final_Cleavage Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Figure 1: A logical workflow illustrating the principle of orthogonal protection in Fmoc-based SPPS.

Quantitative Comparison of Lysine Protecting Groups

The choice of an orthogonal protecting group for the lysine side chain significantly impacts the overall yield and purity of the final peptide. While direct head-to-head comparisons including the Z-group are not extensively documented in single studies, the following table summarizes the deprotection conditions for Z-lysine and its common alternatives, along with available quantitative data for some of these groups in specific synthetic contexts.

Protecting GroupStructureDeprotection ConditionsOrthogonal to Fmoc/tBuCrude Purity (%)Overall Yield (%)Reference
Z (Cbz) BenzyloxycarbonylCatalytic Hydrogenolysis (H₂/Pd) or strong acids (HBr/AcOH)YesNot ReportedNot Reported[1]
Boc tert-ButoxycarbonylStrong acid (e.g., >50% TFA)No (cleaved with tBu groups)25 (Conventional SPPS of a peptide-drug conjugate)Not Reported[2]
99 (N-terminal fragment of α-synuclein)2[2]
Dde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2% Hydrazine in DMFYes75 (Minimal Protection SPPS of a peptide-drug conjugate)Not Reported[2]
Alloc AllyloxycarbonylPd(0) catalysisYes86 (N-terminal fragment of α-synuclein, glycated)1[2]
Mtt 4-MethyltritylMild acid (e.g., 1-5% TFA in DCM)YesNot ReportedNot Reported
Note: The yields and purities reported are for specific, often complex, peptide sequences and may not be directly extrapolated to all syntheses. They do, however, provide valuable insight into the comparative performance of these protecting groups under the reported conditions.

Experimental Protocols

Deprotection of Z-Protected Lysine Side Chain (On-Resin)

This protocol is adapted from the procedure for the hydrogenolysis of the related 2-Cl-Z group and is applicable to the on-resin deprotection of the Z-group from a lysine side chain.[2]

Reagents:

  • Peptide-resin with Z-protected lysine

  • Methanol (MeOH)

  • Formic acid

  • Palladium on carbon (Pd/C) catalyst (5% or 10%)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DCM in a suitable reaction vessel.

  • Wash the resin with DMF and then with MeOH.

  • Prepare a solution of 10% formic acid in MeOH.

  • Add the formic acid/MeOH solution to the resin to cover it completely.

  • Add the Pd/C catalyst to the resin slurry. The amount of catalyst can vary, but a 1:1 mass ratio of catalyst to peptide-resin is a common starting point.

  • Gently agitate the mixture. Warming may be required to initiate the reaction, as indicated by the evolution of gas.

  • Maintain vigorous stirring and ensure the mixture remains acidic by adding more formic acid if necessary.

  • Monitor the progress of the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

  • Once the deprotection is complete, filter the reaction mixture to remove the catalyst.

  • Wash the resin extensively with MeOH, DMF, and DCM to remove residual reagents.

  • The resin is now ready for the subsequent on-resin modification of the deprotected lysine side chain.

Deprotection of Alternative Orthogonal Protecting Groups

Dde Deprotection:

  • Swell the Dde-protected peptide-resin in DMF.

  • Treat the resin with a solution of 2% hydrazine in DMF for 3-5 minutes.

  • Repeat the treatment with fresh 2% hydrazine in DMF.

  • Wash the resin thoroughly with DMF and DCM.

Alloc Deprotection:

  • Swell the Alloc-protected peptide-resin in DCM or a mixture of CHCl₃/AcOH/NMM.

  • Add a solution of a Pd(0) catalyst, such as Pd(PPh₃)₄, and a scavenger, like phenylsilane.

  • Agitate the mixture under an inert atmosphere (e.g., Argon) for 1-2 hours.

  • Wash the resin extensively with DCM, a chelating solution (e.g., sodium diethyldithiocarbamate in DMF) to remove residual palladium, followed by more DCM and DMF washes.

Mtt Deprotection:

  • Swell the Mtt-protected peptide-resin in DCM.

  • Treat the resin with a solution of 1-2% TFA and 2-5% Triisopropylsilane (TIS) in DCM.

  • Agitate the mixture for 1-2 minutes and repeat the treatment until the yellow color of the Mtt cation is no longer observed.

  • Wash the resin with DCM, neutralize with a solution of 10% DIPEA in DMF, and then wash again with DMF and DCM.

Application in Drug Development: Synthesis of a GLP-1 Analogue

Glucagon-like peptide-1 (GLP-1) analogues, such as liraglutide and semaglutide, are important therapeutics for the treatment of type 2 diabetes and obesity. Their synthesis often involves the acylation of a specific lysine residue with a fatty acid moiety to prolong their half-life. This requires an orthogonal protecting group strategy to selectively deprotect the target lysine for modification. The following workflow illustrates how a Z-lysine strategy could be employed in the synthesis of a lipidated GLP-1 analogue.

GLP1_Synthesis_Workflow Start Start: Rink Amide Resin SPPS Fmoc-SPPS of GLP-1 Backbone (including Fmoc-Lys(Z)-OH at target position) Start->SPPS Z_Deprotection Selective Z-Group Deprotection (H₂/Pd, Formic Acid/MeOH) SPPS->Z_Deprotection Lipidation On-Resin Lipidation: Couple activated fatty acid to Lys side chain Z_Deprotection->Lipidation Final_Cleavage Final Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) Lipidation->Final_Cleavage Purification HPLC Purification Final_Cleavage->Purification End Final GLP-1 Analogue Purification->End

Figure 2: An experimental workflow for the synthesis of a lipidated GLP-1 analogue using an orthogonal Z-lysine strategy.

Conclusion

The benzyloxycarbonyl (Z) group represents a classic and effective orthogonal protecting group for the lysine side chain in solid-phase peptide synthesis. Its stability to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage, combined with its selective removal by catalytic hydrogenolysis, makes it a valuable tool for the synthesis of complex peptides requiring on-resin side-chain modification. While quantitative, direct comparative data with other orthogonal protecting groups remains an area for further investigation, the distinct deprotection mechanism of the Z-group provides a robust and reliable option for the synthesis of modified peptides in research, and the development of peptide-based therapeutics. The choice of the optimal orthogonal protecting group will ultimately depend on the specific requirements of the target peptide and the overall synthetic strategy.

References

A Comparative Guide to Purity Assessment of Z-DL-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and pharmaceutical development, the purity of protected amino acids is a critical parameter influencing reaction yield, impurity profiles of the final product, and ultimately, its biological activity and safety. This guide provides an objective comparison of key analytical methods for assessing the purity of Nα,Nε-dibenzyloxycarbonyl-DL-lysine (Z-DL-Lys(Z)-OH), a commonly used lysine derivative. The comparison is supported by typical performance data and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS).

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance characteristics of HPLC, qNMR, and Mass Spectrometry for the purity assessment of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Mass Spectrometry (MS)
Principle Chromatographic separation based on polarity and affinity for the stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.Measurement of the mass-to-charge ratio of ionized molecules.
Primary Use Separation and relative quantification of the main component and impurities.[1]Structure elucidation, identification, and absolute quantification without a specific reference standard for each impurity.[2]Molecular weight determination and identification of impurities.[1]
Purity Reported (%) Typically ≥98% (area percent)Provides absolute purity valuePrimarily for impurity identification, not direct quantification of purity
Precision (RSD) ≤ 2.0%≤ 1.5%Not typically used for direct purity quantification
Accuracy (Recovery) 98.0% - 102.0%99.0% - 101.0%Not applicable for purity assay
Specificity High (separates this compound from structurally similar impurities)High (provides structural information for identification)Very High (can distinguish components with minute mass differences)
Analysis Time per Sample ~20-30 minutes[3]~10-20 minutes~5-15 minutes
Limit of Detection Low (ng to µg range)Moderate (µg to mg range)Very Low (pg to ng range)
Limit of Quantitation Low (ng to µg range)Moderate (µg to mg range)Not typically used for direct purity quantification
Instrumentation HPLC system with UV detectorNMR spectrometer (e.g., 400 MHz or higher)Mass spectrometer (e.g., with ESI or MALDI source)
Cost per Sample ModerateHighHigh
Throughput High (with autosampler)MediumHigh

Experimental Protocols

Detailed methodologies for HPLC, qNMR, and Mass Spectrometry for the purity assessment of this compound are provided below.

High-Performance Liquid Chromatography (HPLC)

This method separates this compound from its potential impurities based on their polarity, followed by quantification using a UV detector.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • This compound sample.

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/minute.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm (due to the aromatic Z-groups).

    • Injection Volume: 10 µL.

    • Gradient Program: A typical gradient would be 30% to 90% Mobile Phase B over 20 minutes.

  • Analysis:

    • Inject the sample solution into the HPLC system and record the chromatogram.

  • Calculation:

    • The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the procedure for determining the absolute purity of this compound using ¹H qNMR with an internal standard.[2]

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher).

  • This compound sample.

  • Certified internal standard (e.g., maleic acid or dimethyl sulfone).

  • Deuterated solvent (e.g., DMSO-d₆).

  • Analytical balance.

  • NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a clean vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound (e.g., the benzylic protons of the Z group) and a signal from the internal standard.

  • Calculation:

    • The purity of the this compound is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Mass Spectrometry (MS)

This method is primarily used for the identification of the main component and any impurities present in the this compound sample.

Instrumentation and Materials:

  • Mass spectrometer with an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) source.

  • This compound sample.

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water) and formic acid.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (approximately 0.1 mg/mL) in a suitable solvent, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire the mass spectrum in positive or negative ion mode. The expected [M+H]⁺ for this compound (C₂₂H₂₆N₂O₆, MW = 414.45) is approximately 415.18.

  • Data Analysis:

    • Identify the molecular ion peak corresponding to this compound.

    • Search for other peaks in the spectrum that may correspond to potential impurities (e.g., starting materials, by-products of the synthesis).

    • Tandem MS (MS/MS) can be performed on the impurity peaks to obtain structural information for their identification.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve This compound Injection Inject Sample Sample->Injection MobilePhase Prepare Mobile Phases (A: aq. TFA, B: ACN/TFA) MobilePhase->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for HPLC purity assessment of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Calculation Weighing Accurately Weigh Sample & Internal Standard Dissolving Dissolve in Deuterated Solvent Weighing->Dissolving Transfer Transfer to NMR Tube Dissolving->Transfer Acquisition Acquire ¹H NMR Spectrum (Quantitative Parameters) Transfer->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integrate Signals of Sample & Internal Standard Processing->Integration Calculation Calculate Absolute Purity Integration->Calculation

Caption: Workflow for qNMR absolute purity determination of this compound.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Preparation Prepare Dilute Solution of this compound Introduction Introduce Sample (Direct Infusion or LC) Preparation->Introduction Ionization Ionization (e.g., ESI) Introduction->Ionization Detection Mass Analysis Ionization->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Identification Identify Molecular Ion & Impurity Peaks Spectrum->Identification

Caption: Workflow for MS-based identification of this compound and its impurities.

References

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Z-DL-Lys(Z)-OH versus Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized peptides is paramount for reliable experimental outcomes and therapeutic efficacy. The choice of amino acid derivatives used in peptide synthesis profoundly impacts the purity of the final product. This guide provides an objective comparison of peptides synthesized using the dated Z-DL-Lys(Z)-OH building block against those synthesized with modern, enantiomerically pure, and orthogonally protected lysine derivatives, such as Fmoc-Lys(Boc)-OH. The comparison is supported by representative experimental data and detailed analytical protocols.

The use of this compound presents significant challenges in modern peptide synthesis, primarily due to its racemic nature (a mixture of D and L isomers) and the non-orthogonal benzyloxycarbonyl (Z) protecting groups. This leads to a complex mixture of diastereomeric peptides and side products, which are difficult to separate and characterize by HPLC. In contrast, modern solid-phase peptide synthesis (SPPS) utilizing Fmoc-protected amino acids like Fmoc-L-Lys(Boc)-OH allows for the synthesis of stereochemically defined peptides with higher purity and simpler impurity profiles.

Quantitative Purity Comparison

The following table summarizes the expected comparative HPLC purity of a model peptide synthesized using this compound versus a modern alternative. The data is illustrative and based on the typical outcomes of the respective synthesis methodologies.

Lysine Derivative UsedExpected Purity of Crude PeptideMajor Impurities Detected by HPLCComments
This compound< 50%Diastereomers, Deletion sequences, Incomplete deprotection productsThe racemic nature of the starting material results in a complex mixture of peptides that are often difficult to resolve by HPLC. The Z-group requires harsh cleavage conditions (e.g., HBr/AcOH or catalytic hydrogenation) which can lead to side reactions.
Fmoc-L-Lys(Boc)-OH> 85%Deletion sequences, Truncated sequences, Protecting group adductsThe use of enantiomerically pure starting material and an orthogonal protecting group strategy (acid-labile Boc group for the side chain and base-labile Fmoc group for the N-terminus) results in a much cleaner crude product with a more predictable impurity profile.[1][2]

Experimental Protocols

Detailed methodologies for peptide synthesis and HPLC analysis are crucial for reproducibility and accurate comparison.

Protocol 1: Synthesis of a Model Hexapeptide (e.g., Tyr-Ala-Gly-Phe-Lys-Ala) using Fmoc-L-Lys(Boc)-OH

This protocol outlines the standard solid-phase peptide synthesis (SPPS) of a model peptide using Fmoc chemistry.

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) and an activating agent (e.g., HBTU) in DMF.

    • Add a base (e.g., DIPEA) to the amino acid solution.

    • Add the activated amino acid solution to the resin and react for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with DMF.

  • Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-L-Lys(Boc)-OH for the lysine residue.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.[3]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: HPLC Analysis of Synthetic Peptides

This protocol describes a general method for the reversed-phase HPLC (RP-HPLC) analysis of crude synthetic peptides.[4][5][6]

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in Mobile Phase A (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.[4]

  • HPLC System and Column:

    • Use a standard analytical RP-HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.[7]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[4][8]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a common starting point.[4]

    • Column Temperature: 30°C.[7]

  • Data Analysis: Integrate the peak areas in the chromatogram to determine the relative purity of the target peptide.

Visualizations

Diagrams created using Graphviz provide a clear overview of the experimental workflow and the logical comparison between the two synthesis strategies.

G cluster_synthesis Peptide Synthesis cluster_analysis Analysis Swell_Resin 1. Swell Resin Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash_DMF_1 3. Wash (DMF) Fmoc_Deprotection->Wash_DMF_1 Couple_AA 4. Couple Next AA (Fmoc-AA-OH, Activator, Base) Wash_DMF_1->Couple_AA Wash_DMF_2 5. Wash (DMF/DCM) Couple_AA->Wash_DMF_2 Repeat Repeat for Sequence Wash_DMF_2->Repeat Repeat->Fmoc_Deprotection Yes Cleave_Deprotect 6. Cleave & Deprotect (TFA Cocktail) Repeat->Cleave_Deprotect No Purify_HPLC 7. Purify (RP-HPLC) Cleave_Deprotect->Purify_HPLC Analyze_MS 8. Analyze (Mass Spec) Purify_HPLC->Analyze_MS

Caption: Workflow for modern peptide synthesis and analysis.

G cluster_modern Modern Approach: Fmoc-L-Lys(Boc)-OH cluster_dated Dated Approach: this compound Enantiomerically_Pure Enantiomerically Pure L-Isomer High_Purity High Purity Crude Product Enantiomerically_Pure->High_Purity Orthogonal_Protection Orthogonal Protection (Base-labile Fmoc, Acid-labile Boc) Orthogonal_Protection->High_Purity Mild_Conditions Mild Cleavage (TFA) Mild_Conditions->High_Purity Simple_HPLC Simpler HPLC Profile High_Purity->Simple_HPLC Racemic_Mixture Racemic Mixture (D and L Isomers) Low_Purity Low Purity Crude Product Racemic_Mixture->Low_Purity Non_Orthogonal Non-Orthogonal Protection (Z-groups) Non_Orthogonal->Low_Purity Harsh_Conditions Harsh Cleavage (e.g., HBr/AcOH) Harsh_Conditions->Low_Purity Complex_HPLC Complex HPLC Profile (Diastereomers) Low_Purity->Complex_HPLC

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Z-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the characterization of protected intermediates is a critical step to ensure the quality and success of the final product. The benzyloxycarbonyl (Z) group, a widely used amine protecting group, presents unique challenges and considerations in mass spectrometry (MS) analysis. This guide provides an objective comparison of mass spectrometry techniques for the characterization of Z-protected peptides, supported by experimental data and detailed protocols to aid in method selection and optimization.

The presence of the Z-group can significantly influence the ionization efficiency and fragmentation behavior of peptides, necessitating tailored analytical strategies. Understanding these influences is paramount for accurate molecular weight determination and structural elucidation. This guide will delve into the nuances of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) for the analysis of Z-protected peptides, offering insights into their respective strengths and limitations.

At a Glance: Comparing Ionization Techniques for Z-Protected Peptides

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Principle Soft ionization from solution, producing multiply charged ions.Soft ionization from a solid crystal matrix, typically producing singly charged ions[1].
Z-Group Stability Generally stable, though in-source fragmentation can occur at higher energies[2].Can be susceptible to in-source decay (ISD), leading to fragmentation and potential loss of the protecting group[3][4][5]. Acidic matrices can also promote cleavage.
Fragmentation Control Tandem MS (MS/MS) with methods like Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) allows for controlled fragmentation experiments[6][7].Post-Source Decay (PSD) or TOF/TOF instruments allow for MS/MS analysis. ISD can also provide fragmentation information[8].
Sample Throughput Lower, typically coupled with liquid chromatography (LC) for separation prior to analysis[9].Higher, suitable for rapid screening of multiple samples.
Salt Tolerance Lower, requires cleaner samples for optimal performance.Higher, more tolerant to salts and buffers.
Typical Application LC-MS/MS for detailed structural analysis and monitoring of synthesis/deprotection reactions[10].Rapid molecular weight confirmation and purity assessment.

Unraveling Fragmentation: What to Expect from Z-Protected Peptides

The fragmentation pattern of Z-protected peptides provides crucial structural information. Early studies using electron impact ionization revealed a characteristic fragmentation pathway involving the loss of benzyl alcohol (108 Da) from the molecular ion. This is often followed by the subsequent loss of carbon dioxide (44 Da) accompanied by a benzyl migration[6].

In modern tandem mass spectrometry techniques like CID, the fragmentation of the peptide backbone typically yields b- and y-type ions. For Z-protected peptides, fragmentation of the protecting group itself can also be observed. The lability of the Z-group can sometimes lead to its partial or complete loss in the ion source, a phenomenon known as in-source fragmentation, which can complicate spectral interpretation[2][11].

Electron Transfer Dissociation (ETD) offers a complementary fragmentation technique that often preserves labile modifications. While CID breaks the weakest bonds, typically the peptide amide bonds, ETD cleaves the N-Cα bond of the peptide backbone, producing c- and z-type ions[6]. This can be particularly advantageous for localizing the Z-group and for sequencing peptides where the protecting group might influence CID fragmentation pathways.

Experimental Protocols: A Starting Point for Your Analysis

LC-MS/MS Analysis of Z-Protected Peptides using ESI

This protocol is suitable for the detailed characterization and purity assessment of Z-protected peptides.

1. Sample Preparation:

  • Dissolve the Z-protected peptide in a suitable solvent such as acetonitrile (ACN) or methanol (MeOH) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% formic acid) to a final concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a common choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration. The gradient should be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Conditions (ESI):

  • Ionization Mode: Positive ion mode is typically used.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • MS1 Scan Range: m/z 300-2000.

  • MS/MS Fragmentation:

    • CID: Use a collision energy ramp (e.g., 20-40 eV) to obtain a range of fragment ions.

    • ETD: If available, acquire ETD spectra to obtain complementary c- and z-type fragment ions.

MALDI-TOF MS Analysis of Z-Protected Peptides

This protocol is suitable for rapid molecular weight confirmation.

1. Sample Preparation:

  • Dissolve the Z-protected peptide in a suitable solvent (e.g., 50:50 ACN:water with 0.1% TFA) to a concentration of approximately 10 pmol/µL.

2. Matrix Selection and Spotting:

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides. Prepare a saturated solution in 50:50 ACN:water with 0.1% TFA.

  • Spotting: Mix the peptide solution and matrix solution in a 1:1 ratio on the MALDI target plate. Allow the spot to air dry completely.

3. Mass Spectrometry (MS) Conditions (MALDI-TOF):

  • Ionization Mode: Positive ion reflector mode.

  • Laser Intensity: Use the minimum laser power necessary to obtain a good signal and avoid excessive in-source decay.

  • Mass Range: Set the mass range to encompass the expected molecular weight of the Z-protected peptide.

  • MS/MS (if available): For TOF/TOF instruments, select the precursor ion of the Z-protected peptide and acquire PSD or CID spectra.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in ESI-LC/MS and MALDI-TOF MS analysis of Z-protected peptides.

ESI_LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Z-Peptide dilute Dilute in Mobile Phase A dissolve->dilute lc LC Separation (C18) dilute->lc esi Electrospray Ionization lc->esi ms1 MS1 Scan (Precursor Ion) esi->ms1 ms2 MS/MS Fragmentation (CID/ETD) ms1->ms2 spectra Analyze Spectra ms2->spectra fragmentation Identify Fragmentation Patterns spectra->fragmentation sequence Confirm Sequence & Z-Group fragmentation->sequence

Figure 1. ESI-LC/MS/MS workflow for Z-protected peptides.

MALDI_TOF_MS_Workflow cluster_sample_prep Sample Preparation cluster_maldi_ms MALDI-TOF MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Z-Peptide mix Mix with Matrix (CHCA) dissolve->mix spot Spot on Target Plate mix->spot laser Laser Desorption/Ionization spot->laser tof Time-of-Flight Analysis laser->tof ms_spectrum Generate Mass Spectrum tof->ms_spectrum mw_confirm Confirm Molecular Weight ms_spectrum->mw_confirm isd_analysis Analyze In-Source Decay (optional) mw_confirm->isd_analysis

Figure 2. MALDI-TOF MS workflow for Z-protected peptides.

Concluding Remarks

The choice between ESI and MALDI for the analysis of Z-protected peptides depends on the analytical goal. ESI, particularly when coupled with LC-MS/MS, provides a powerful tool for in-depth structural characterization, impurity profiling, and reaction monitoring. MALDI-TOF MS, on the other hand, excels in rapid molecular weight confirmation and screening of synthesis products.

For fragmentation analysis, CID will provide the standard b- and y-ion series, but analysts should be aware of the potential for characteristic losses related to the Z-group. ETD can offer complementary fragmentation data, especially for preserving the protecting group and providing clearer sequence information in certain contexts.

By understanding the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can develop robust and reliable mass spectrometry methods for the confident characterization of Z-protected peptides, ensuring the integrity of their synthetic workflows and the quality of their final products.

References

comparing deprotection methods for Z, Boc, and Fmoc groups

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Amine Deprotection: Comparing Z, Boc, and Fmoc Strategies

In the landscape of organic synthesis, particularly in peptide and pharmaceutical development, the selective protection and deprotection of amine functionalities are paramount. The benzyloxycarbonyl (Z or Cbz), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups represent three of the most widely utilized amine protecting groups. The choice among these is dictated by the overall synthetic strategy, especially the stability of other functional groups within the molecule. This guide provides an objective comparison of the deprotection methods for Z, Boc, and Fmoc groups, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

The principle of orthogonal protection is central to complex molecular synthesis, allowing for the removal of one class of protecting groups without affecting others.[1] The Z, Boc, and Fmoc groups form the basis of such strategies due to their distinct lability under different chemical conditions.

Orthogonality at a Glance:

  • Z (Cbz) Group: Primarily cleaved by hydrogenolysis or strong acids. It is stable to the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc removal.

  • Boc Group: Cleaved under acidic conditions. It is stable to the basic conditions of Fmoc deprotection and the hydrogenolysis conditions for Z group removal.[2]

  • Fmoc Group: Cleaved under basic conditions, typically with piperidine. It is stable to acidic deprotection of Boc and hydrogenolysis of Z groups.[3]

This inherent orthogonality allows for their combined use in complex synthetic routes, such as solid-phase peptide synthesis (SPPS).[1][4]

Comparison of Deprotection Methodologies

The selection of a deprotection method is a critical step that can significantly impact the yield and purity of the final product. The following tables summarize the common deprotection methods for Z, Boc, and Fmoc groups with their respective experimental parameters.

Z (Benzyloxycarbonyl) Group Deprotection

The Cbz group is valued for its stability under a variety of conditions but can be effectively removed by several methods, most notably catalytic hydrogenation.[5]

MethodReagents & ConditionsReaction TimeAdvantagesPotential Challenges & Side Reactions
Catalytic Hydrogenation H₂ gas (1-4 atm), 10% Pd/C catalyst (10-20% w/w), in an alcohol solvent (e.g., Methanol, Ethanol) at room temperature.[5]2-24 hours[5]High efficiency, clean byproducts (toluene and CO₂).[5]Requires specialized hydrogenation equipment; potential for catalyst poisoning; risk of over-reduction of other functional groups.[5]
Catalytic Transfer Hydrogenation Hydrogen donor (e.g., formic acid, ammonium formate), 10% Pd/C catalyst, in a suitable solvent at room temperature or slightly elevated temperatures (e.g., 40 °C).[5]1-6 hours[5]Avoids the use of flammable H₂ gas; generally milder conditions.[5]May require elevated temperatures; incomplete reactions can occur; potential for side reactions depending on the hydrogen donor.[5]
Acidic Hydrolysis 33% HBr in acetic acid at room temperature.[5]1-4 hours[5]Effective when hydrogenation is not feasible.Harsh acidic conditions can cleave other acid-labile groups; potential for side reactions with sensitive residues like histidine.[5]
Lewis Acid-Mediated Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature.[6]2-16 hours[6]Good functional group tolerance (e.g., reducible groups, O- and N-Bn protecting groups); avoids hazardous hydrogen gas.[6]The N-Boc group is not stable under these conditions.[6]
Nucleophilic Cleavage 2-mercaptoethanol, potassium phosphate in N,N-dimethylacetamide at 75 °C.[7]Not specifiedSuperior for substrates with sensitive functionalities where hydrogenolysis or Lewis acid-mediated conditions are not suitable.[7]Requires elevated temperatures.
Boc (tert-Butyloxycarbonyl) Group Deprotection

The Boc group is a cornerstone of modern organic synthesis due to its stability in a wide range of conditions and its facile removal under acidic conditions.[2]

MethodReagents & ConditionsReaction TimeAdvantagesPotential Challenges & Side Reactions
Trifluoroacetic Acid (TFA) Neat TFA or a solution in Dichloromethane (DCM) (e.g., 25-50% TFA in DCM) at room temperature.[8][9]30 minutes to a few hours[10]Fast and highly efficient for complete deprotection.[11]Harsh acidity can degrade sensitive residues; the liberated tert-butyl cation can cause side reactions (alkylation), which may require scavengers.[12]
Hydrogen Chloride (HCl) 4M HCl in 1,4-dioxane or ethyl acetate at room temperature.[10]1-4 hours[10]Milder than TFA, often leading to cleaner reactions; the product precipitates as the hydrochloride salt, simplifying isolation.[10]Can be slower than TFA.[10]
Lewis Acid-Mediated Zinc bromide (ZnBr₂) in DCM at room temperature.[13]Overnight[13]Can offer selectivity, for instance, in cleaving secondary N-Boc groups while leaving primary ones intact.[13]Requires stoichiometric amounts of the Lewis acid.
Thermal Refluxing in a suitable solvent (e.g., toluene) at 100 °C.[2][14]12-15 minutes[2][14]Useful for substrates that are sensitive to acidic conditions.Requires high temperatures which may not be suitable for all substrates.
Fmoc (9-Fluorenylmethyloxycarbonyl) Group Deprotection

The Fmoc group is central to modern solid-phase peptide synthesis, prized for its removal under mild basic conditions.[3]

MethodReagents & ConditionsReaction TimeAdvantagesPotential Challenges & Side Reactions
Piperidine 20% piperidine in N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at room temperature.[15][16]10-20 minutes[3][16]Fast, efficient, and the standard for SPPS; allows for UV monitoring of the deprotection process.[9]Piperidine can lead to side reactions like aspartimide formation; the dibenzofulvene byproduct must be effectively scavenged.[17][18]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Typically used in lower concentrations (e.g., 2-10%) in DMF.Can be faster than piperidine.A stronger, non-nucleophilic base that can lead to faster deprotection times.[3]Can increase the risk of racemization at the C-terminus.
Morpholine 10-50% in DMF or DCM.[16]Can be significantly slower than piperidine (e.g., 4 hours for 10% morpholine in DMF for 75% deprotection).[16]A milder base that can sometimes be used to suppress side reactions.Slower deprotection rates can lead to incomplete reactions.[16]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these deprotection strategies.

Z (Cbz) Group Deprotection via Catalytic Hydrogenation[5]
  • Preparation: In a suitable reaction vessel, dissolve the Cbz-protected compound (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the starting material) to the solution.

  • Inerting: Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove oxygen. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times.

  • Reaction: Pressurize the vessel with hydrogen gas (typically 1-4 atm or using a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

Boc Group Deprotection using TFA in DCM[11]
  • Preparation: Dissolve the Boc-protected compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Fmoc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)[3]
  • Resin Preparation: Swell the Fmoc-amino acid pre-loaded resin in DMF for at least 30-60 minutes in a reaction vessel.

  • Deprotection (Step 1): Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin. Mix for 3 minutes, then drain.

  • Deprotection (Step 2): Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Visualizing Deprotection Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is facilitated by visual diagrams.

Deprotection_Mechanisms cluster_Z Z (Cbz) Deprotection by Hydrogenolysis cluster_Boc Boc Deprotection by Acidolysis cluster_Fmoc Fmoc Deprotection by β-Elimination Z_Protected R-NH-Cbz Z_Deprotected R-NH2 + Toluene + CO2 Z_Protected->Z_Deprotected Z_Reagents H2, Pd/C Z_Reagents->Z_Protected Cleavage Boc_Protected R-NH-Boc Boc_Protonated R-NH-Boc(H+) Boc_Protected->Boc_Protonated Boc_Carbocation t-Butyl Cation Boc_Protonated->Boc_Carbocation Elimination Boc_CarbamicAcid R-NH-COOH Boc_Protonated->Boc_CarbamicAcid Boc_Deprotected R-NH2 + CO2 Boc_CarbamicAcid->Boc_Deprotected Decarboxylation Boc_Reagents TFA or HCl Boc_Reagents->Boc_Protected Protonation Fmoc_Protected R-NH-Fmoc Fmoc_Anion Fmoc Anion Fmoc_Protected->Fmoc_Anion Fmoc_DBF Dibenzofulvene Fmoc_Anion->Fmoc_DBF Elimination Fmoc_Deprotected R-NH2 + CO2 Fmoc_Anion->Fmoc_Deprotected Fmoc_Adduct DBF-Piperidine Adduct Fmoc_DBF->Fmoc_Adduct Trapping Fmoc_Reagents Piperidine Fmoc_Reagents->Fmoc_Protected Proton Abstraction Fmoc_Reagents->Fmoc_DBF

Caption: Mechanisms for Z, Boc, and Fmoc deprotection.

Deprotection_Workflow cluster_workflow General Deprotection Workflow start Start with Protected Compound dissolve Dissolve in Appropriate Solvent start->dissolve add_reagent Add Deprotection Reagent (Acid, Base, or Catalyst/H2) dissolve->add_reagent react Stir at Specified Temperature add_reagent->react monitor Monitor Reaction by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench and Work-up (Neutralization, Filtration) monitor->workup Complete isolate Isolate and Purify Product workup->isolate end Final Deprotected Compound isolate->end

Caption: A generalized experimental workflow for deprotection reactions.

References

A Researcher's Guide to the Validation of Peptides Containing Z-Lys(Z)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate synthesis and validation of custom peptides are paramount to experimental success. The incorporation of modified amino acids, such as Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)), introduces unique challenges and necessitates a multi-faceted validation approach. This guide provides an objective comparison of key analytical techniques for validating peptide sequences containing Z-Lys(Z), supported by experimental data and detailed protocols.

The Z-Lys(Z) residue, a lysine derivative where both the alpha (α) and epsilon (ε) amino groups are protected by benzyloxycarbonyl (Z) groups, is a valuable building block in peptide synthesis.[1][2][3] These bulky, hydrophobic protecting groups, however, significantly influence the peptide's physicochemical properties, requiring careful consideration during analysis. This guide will focus on the three primary methods for peptide validation: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Edman Degradation.

General Workflow for Peptide Validation

The validation of a peptide containing Z-Lys(Z) is a systematic process that begins after synthesis and continues through to final characterization. The general workflow involves purification to isolate the target peptide, followed by a series of analytical tests to confirm its identity, purity, and quantity.

Peptide Validation Workflow General Workflow for Z-Lys(Z) Peptide Validation cluster_0 Post-Synthesis cluster_1 Purification & Quantification cluster_2 Validation & Characterization Synthesis Peptide Synthesis (with Z-Lys(Z)) Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude_Product Crude Peptide Cleavage->Crude_Product Purification Preparative RP-HPLC Crude_Product->Purification Lyophilization Lyophilization Purification->Lyophilization Quantification Amino Acid Analysis (AAA) or UV Spectrophotometry Lyophilization->Quantification Purity_Check Analytical RP-HPLC (Purity Assessment) Lyophilization->Purity_Check Identity_Check Mass Spectrometry (MS) (Identity Confirmation) Lyophilization->Identity_Check Final_Product Validated Peptide Quantification->Final_Product Purity_Check->Final_Product Sequence_Check Tandem MS (MS/MS) or Edman Degradation Identity_Check->Sequence_Check Sequence_Check->Final_Product

Caption: A general workflow for the validation of peptides containing Z-Lys(Z).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of synthetic peptides.[4][5] It separates molecules based on their hydrophobicity. The presence of the two hydrophobic benzyloxycarbonyl (Z) groups in Z-Lys(Z) significantly increases a peptide's retention time on a C18 column compared to its unmodified or Boc-protected counterparts.[6]

Comparison of Lysine Modifications on HPLC Retention

The choice of protecting group for lysine has a direct and predictable impact on the peptide's elution profile in RP-HPLC. The hydrophobicity imparted by the protecting group dictates its interaction with the stationary phase.

Lysine ModificationRelative HydrophobicityExpected RP-HPLC RetentionResolution
Unmodified LysineLowShortestBaseline
Boc-Lys(Boc)ModerateIntermediateGood
Z-Lys(Z) High Longest Excellent

This table provides a qualitative comparison based on the known hydrophobic nature of the protecting groups.

Experimental Protocol: Analytical RP-HPLC
  • Instrumentation and Column:

    • HPLC System: A standard analytical HPLC or UHPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size). Wide-pore columns (300 Å) are generally recommended for peptides.[6]

    • Detector Wavelength: 210-220 nm for peptide backbone detection.[7]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient Elution:

    • Flow Rate: 1.0 mL/min.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. Due to the high hydrophobicity of Z-Lys(Z), a steeper gradient or a higher starting percentage of Mobile Phase B may be necessary to ensure timely elution.

  • Sample Preparation:

    • Dissolve the lyophilized peptide sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject 10-20 µL of the prepared sample.

    • The purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular identity of a peptide by providing a highly accurate measurement of its mass-to-charge ratio (m/z).[8][9] For peptides containing Z-Lys(Z), MS confirms the successful incorporation of the modified amino acid and the removal of other protecting groups. Tandem MS (MS/MS) is further used for sequence verification.[10]

Comparison of Analytical Techniques for Peptide Validation
TechniquePrincipleInformation ProvidedSuitability for Z-Lys(Z) Peptides
RP-HPLC Hydrophobic InteractionPurity, relative hydrophobicityExcellent for purity; long retention times expected.[6]
Mass Spectrometry (MS) Mass-to-charge ratioMolecular Weight ConfirmationEssential for identity confirmation.
Tandem MS (MS/MS) Fragmentation of ionsAmino Acid SequenceGold standard for sequence verification.[10]
Edman Degradation Sequential N-terminal cleavageAmino Acid SequenceNot suitable if the N-terminus is Z-protected.[11][12]
Experimental Protocol: LC-MS and MS/MS Analysis
  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a UHPLC system.

    • Ionization Source: Electrospray Ionization (ESI) is most common for peptides.[8]

  • LC Separation (similar to analytical RP-HPLC):

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid (formic acid is preferred over TFA for MS as it is more volatile and causes less ion suppression).

  • MS Analysis (Full Scan):

    • Acquire spectra in positive ion mode over a mass range of 300–2000 m/z.[13]

    • The observed m/z of the protonated molecular ions (e.g., [M+H]⁺, [M+2H]²⁺) should match the theoretical mass of the Z-Lys(Z)-containing peptide.

  • MS/MS Analysis (Data-Dependent Acquisition):

    • The mass spectrometer is programmed to automatically select the most abundant precursor ions from the full MS scan for fragmentation.

    • Fragmentation is typically achieved by Collision-Induced Dissociation (CID).

    • The resulting fragment ions (b- and y-ions) are measured to produce an MS/MS spectrum.

    • This spectrum acts as a fingerprint that can be used to verify the amino acid sequence. The mass difference between adjacent b- or y-ions should correspond to the mass of an amino acid residue. The Z-Lys(Z) residue will be identified by a mass shift corresponding to its residue mass within the peptide backbone.

Edman Degradation

Edman degradation is a classic chemical method for sequencing peptides from the N-terminus.[11][14] It involves sequentially cleaving the N-terminal amino acid, which is then identified. This process is repeated to determine the sequence.

A major limitation of this technique is its requirement for a free N-terminal alpha-amino group.[11] If the Z-Lys(Z) residue is at the N-terminus of the peptide, the Z-group on the alpha-amino group will block the Edman reaction, preventing sequencing. Therefore, Edman degradation is not a viable method for sequencing peptides with a Z-protected N-terminus. If the Z-Lys(Z) is internal, sequencing will proceed until it reaches the modified residue, which will be identified as a modified lysine.

Structural Comparison of Lysine Protecting Groups

The structural differences between common lysine protecting groups are the primary reason for their varied behavior in analytical systems. The bulky and aromatic nature of the Z-group, compared to the aliphatic Boc-group, leads to distinct analytical outcomes.

Lysine Protecting Groups Structural Comparison of Protected Lysine Residues Z_Lys_Z Z-Lys(Z) C₂₂H₂₆N₂O₆ MW: 414.45 g/mol Features: • Highly Hydrophobic • Bulky Aromatic Rings Boc_Lys_Boc Boc-Lys(Boc) C₁₆H₃₀N₂O₆ MW: 346.42 g/mol Features: • Moderately Hydrophobic • Aliphatic & Bulky Unmodified_Lys Unmodified Lysine C₆H₁₄N₂O₂ MW: 146.19 g/mol Features: • Hydrophilic • Primary Amines

Caption: Structural and property comparison of lysine modifications.

Conclusion

The validation of peptides containing Z-Lys(Z) requires a combination of analytical techniques to ensure the final product meets the required specifications for purity, identity, and sequence.

  • RP-HPLC is the method of choice for assessing purity , with the understanding that the Z-groups will cause significantly longer retention times.

  • Mass Spectrometry is essential for confirming the molecular weight and, therefore, the identity of the peptide.

  • Tandem MS (MS/MS) is the most powerful technique for sequence verification , capable of identifying the location of the Z-Lys(Z) residue within the peptide chain.

  • Edman Degradation is generally not recommended for peptides with a Z-protected N-terminus.

By employing this multi-pronged approach, researchers can have high confidence in the quality of their Z-Lys(Z)-containing peptides, paving the way for reliable and reproducible experimental results.

References

A Comparative Analysis of Lysine Protection Strategies for Optimal Peptide Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is a critical factor influencing the overall yield, purity, and efficiency of the process. The ε-amino group of lysine, being highly nucleophilic, necessitates robust protection to prevent undesirable side reactions, such as peptide branching. An ideal protecting group should remain stable throughout the synthesis cycles and be selectively removable under conditions that do not compromise the integrity of the peptide. This guide provides an objective comparison of commonly used lysine protection strategies, supported by experimental data and detailed methodologies, to facilitate the selection of the most appropriate approach for your synthetic goals.

Comparative Yield and Purity Analysis

The choice of a protecting group for the ε-amino group of lysine can significantly impact the outcome of a peptide synthesis. The following table summarizes quantitative data from various studies, showcasing the performance of different protected lysines in Solid-Phase Peptide Synthesis (SPPS). It is important to note that the yields and purities reported are for specific, often complex, peptide sequences and may not be directly extrapolated to all syntheses. However, this data offers valuable insight into the comparative performance of these protecting groups under the reported conditions.

Protecting GroupPeptide Sequence/StrategyCrude Purity (%)Overall Yield (%)Reference
Boc Conventional SPPS of a peptide-drug conjugate25Not Reported[1]
Dde Minimal Protection SPPS of a peptide-drug conjugate75Not Reported[1]
Boc N-terminal fragment of α-synuclein (E46K mutant)992[1]
Alloc N-terminal fragment of α-synuclein (E46K mutant, glycated)861[1]
Mmt Branched variant of gp41659–67179Not Reported[2]
Alloc Branched variant of gp41659–67182Not Reported[2]
ivDde Branched variant of gp41659–67193Not Reported[2]

The data clearly indicates that the choice of protecting group can lead to significant differences in crude purity. For instance, in a direct comparison for the synthesis of a peptide-drug conjugate, the Dde protecting group in a minimal protection strategy resulted in a threefold increase in crude purity compared to the standard Boc group in a conventional approach[1]. For the synthesis of a complex, glycated α-synuclein fragment, the Boc-protected lysine yielded higher purity and overall yield compared to the Alloc-protected version, although both were low due to the complexity of the target molecule[1]. In the synthesis of branched variants of the peptide gp41659–671, the ivDde group resulted in the highest crude purity (93%) compared to Alloc (82%) and Mmt (79%)[2].

Key Characteristics of Common Lysine Protecting Groups

Protecting GroupAbbreviationDeprotection ConditionKey AdvantagesKey Disadvantages
tert-ButoxycarbonylBocStrong acid (e.g., TFA)Robust, well-established in SPPS.Harsh cleavage can damage sensitive peptides.
9-FluorenylmethyloxycarbonylFmocBase (e.g., 20% piperidine in DMF)Orthogonal to acid-labile side-chain protecting groups; mild cleavage.Can be prematurely cleaved by the basic side-chain of Lys.
BenzyloxycarbonylCbzCatalytic Hydrogenation (e.g., H₂/Pd-C) or strong acidStable to a wide range of conditions.Not ideal for SPPS due to catalyst incompatibility with resin.
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFOrthogonal to Fmoc and Boc; allows for on-resin side-chain modification.Can undergo migration; partial loss in long sequences.
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerOrthogonal to Fmoc and Boc; mild deprotection.Requires careful removal of palladium catalyst.
4-MethoxytritylMmtMild acid (e.g., 1-2% TFA in DCM)Very acid-labile, allowing for selective deprotection.May not be stable enough for all SPPS conditions.
TrifluoroacetylTfaBase (e.g., aqueous piperidine)Stable to acidic conditions and catalytic hydrogenation.Can be difficult to remove completely.

Experimental Protocols

A standardized experimental protocol is crucial for the objective comparison of different protection strategies. The following sections provide detailed methodologies for a general SPPS workflow and the specific deprotection of various lysine protecting groups.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the standard steps for synthesizing a model peptide on a solid support using Fmoc chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

  • Amino Acid Coupling: Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and agitate for 30-60 minutes. For the lysine position, the corresponding Fmoc-Lys(Protecting Group)-OH is used.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative test (colorless beads) indicates a complete reaction.

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Selective Lysine Side-Chain Deprotection (if required): Perform the specific deprotection protocol for the chosen lysine protecting group (see below).

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group using the procedure in step 2.

  • Cleavage and Global Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Monitoring Monitoring Coupling->Monitoring Washing2 Washing Monitoring->Washing2 Elongation Chain Elongation Washing2->Elongation Repeat n-1 times Selective_Deprotection Selective Lys(PG) Deprotection Elongation->Selective_Deprotection Final_Fmoc_Deprotection Final Fmoc Deprotection Elongation->Final_Fmoc_Deprotection Selective_Deprotection->Final_Fmoc_Deprotection Cleavage Cleavage & Global Deprotection Final_Fmoc_Deprotection->Cleavage Purification Purification Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Specific Lysine Side-Chain Deprotection Protocols

Boc Deprotection

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Scavengers (e.g., Triisopropylsilane (TIS), water).

  • Procedure:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a solution of 95% TFA, 2.5% TIS, and 2.5% H₂O.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the deprotected peptide.

Boc_Deprotection Lys_Boc Lys(Boc)-Peptide-Resin Lys_NH3 Lys(NH3+)-Peptide-Resin Lys_Boc->Lys_NH3  Strong Acid (Cleavage) TFA TFA / Scavengers

Boc deprotection of lysine side chain.

Fmoc Deprotection (Side Chain)

While less common for side-chain protection due to its lability during Nα-Fmoc removal, orthogonal strategies exist. A novel method involves hydrogenolysis under mildly acidic conditions for sensitive peptides[3][4][5].

  • Reagents: H₂, Pd/C, in a mildly acidic solvent.

  • Procedure:

    • Suspend the peptide-resin in a suitable solvent.

    • Add the Pd/C catalyst.

    • Introduce H₂ gas and stir under acidic conditions until deprotection is complete.

Fmoc_Deprotection Lys_Fmoc Lys(Fmoc)-Peptide-Resin Lys_NH2 Lys(NH2)-Peptide-Resin Lys_Fmoc->Lys_NH2  Base (Deprotection) Base 20% Piperidine / DMF

Fmoc deprotection of lysine side chain.

Cbz Deprotection

  • Reagents: H₂, Palladium on carbon (Pd/C), Methanol or other suitable solvent.

  • Procedure:

    • Suspend the peptide-resin in the chosen solvent.

    • Add the Pd/C catalyst.

    • Introduce H₂ gas and stir until the reaction is complete.

Cbz_Deprotection Lys_Cbz Lys(Cbz)-Peptide-Resin Lys_NH2 Lys(NH2)-Peptide-Resin Lys_Cbz->Lys_NH2  Hydrogenolysis (Deprotection) H2_Pd H2, Pd/C

Cbz deprotection of lysine side chain.

Dde Deprotection

  • Reagents: 2% Hydrazine monohydrate in DMF.

  • Procedure:

    • Treat the peptide-resin with the 2% hydrazine/DMF solution for 3-5 minutes.

    • Repeat the treatment 2-3 times.

    • Wash the resin thoroughly with DMF.

Dde_Deprotection Lys_Dde Lys(Dde)-Peptide-Resin Lys_NH2 Lys(NH2)-Peptide-Resin Lys_Dde->Lys_NH2  Hydrazinolysis (Deprotection) Hydrazine 2% Hydrazine / DMF

Dde deprotection of lysine side chain.

Alloc Deprotection

  • Reagents: Pd(PPh₃)₄, scavenger (e.g., phenylsilane or dimethylbarbituric acid), DCM or a mixture of CHCl₃/AcOH/NMM.

  • Procedure:

    • Swell the peptide-resin in the appropriate solvent.

    • Add the scavenger and the Pd(PPh₃)₄ catalyst.

    • Agitate the mixture under an inert atmosphere for 1-2 hours.

    • Wash the resin thoroughly to remove the palladium catalyst.

Alloc_Deprotection Lys_Alloc Lys(Alloc)-Peptide-Resin Lys_NH2 Lys(NH2)-Peptide-Resin Lys_Alloc->Lys_NH2  Pd(0) Catalysis (Deprotection) Pd0 Pd(PPh3)4 / Scavenger

References

A Researcher's Guide to Selecting the Optimal Lysine Protecting Group for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of a protecting group for the ε-amino group of lysine is a critical decision that profoundly influences peptide yield, purity, and the feasibility of complex synthetic strategies. This guide provides an objective comparison of commonly used lysine protecting groups, supported by experimental data, detailed methodologies, and a discussion of potential side reactions to facilitate an informed choice for your specific research needs.

The highly nucleophilic ε-amino group of lysine necessitates robust protection during peptide synthesis to prevent undesired side reactions, such as peptide branching. An ideal protecting group should remain stable throughout the iterative cycles of amino acid coupling and deprotection, yet be selectively removable under conditions that do not compromise the integrity of the peptide chain or other protecting groups. This guide focuses on a comparative analysis of the most widely employed protecting groups for lysine in the context of Fmoc-based solid-phase peptide synthesis.

Performance Comparison of Lysine Protecting Groups

The choice of a lysine protecting group can have a significant impact on the final purity and overall yield of the synthesized peptide. The following table summarizes quantitative data from comparative studies, offering insights into the performance of different protecting groups in various synthetic contexts.

Protecting GroupPeptide Sequence/StrategyCrude Purity (%)Overall Yield (%)Reference
Boc Conventional SPPS of a peptide-drug conjugate25Not Reported[1]
Dde Minimal Protection SPPS of a peptide-drug conjugate75Not Reported[1]
Boc N-terminal fragment of α-synuclein (E46K mutant)992[1]
Alloc N-terminal fragment of α-synuclein (E46K mutant, glycated)861[1]

Note: The yields and purities reported are for specific, often complex, peptide sequences and may not be directly extrapolated to all syntheses. However, they provide valuable comparative insights.

The data clearly demonstrates that the selection of a protecting group can lead to substantial differences in crude purity. For instance, in the synthesis of a peptide-drug conjugate, a minimal protection strategy utilizing the Dde group resulted in a threefold increase in crude purity compared to the conventional approach with the Boc group.[1] In the synthesis of a complex, glycated fragment of α-synuclein, the Boc-protected lysine provided a higher purity and overall yield compared to the Alloc-protected version.[1]

Orthogonality and Deprotection Conditions: A Comparative Overview

The principle of orthogonality is central to modern peptide synthesis, allowing for the selective removal of one type of protecting group without affecting others. This is particularly crucial for the synthesis of complex peptides involving on-resin modifications such as cyclization or branching.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal to Fmoc/tBu StrategyKey Features
tert-ButoxycarbonylBocStrong acid (e.g., >50% TFA)YesStandard in Fmoc SPPS, stable to base.
BenzyloxycarbonylCbz (or Z)Catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids (e.g., HBr/AcOH)YesClassic protecting group, less common in modern Fmoc SPPS due to harsh deprotection.
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFYesAllows for selective on-resin deprotection for branched or cyclic peptides.
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane)YesProvides an orthogonal system to both acid- and base-labile groups.
MethylsulfonylethyloxycarbonylMscBase (e.g., 1 M NaOH)YesExtremely acid-stable and rapidly base-labile.
TrifluoroacetylTfaAqueous base (e.g., 2 M aqueous piperidine)YesStable to acidic conditions, allowing for orthogonal deprotection.
TritylTrtMild acid (e.g., 1-5% TFA in DCM)YesHighly acid-labile and bulky, which can reduce peptide aggregation.

Potential Side Reactions

While protecting groups are employed to prevent unwanted reactions, they can sometimes be the source of side products. Understanding these potential pitfalls is crucial for troubleshooting and optimizing peptide synthesis.

  • Boc: The cleavage of the Boc group with strong acid generates a reactive tert-butyl cation. This cation can alkylate sensitive residues like tryptophan and tyrosine if not effectively captured by scavengers.

  • Dde: The Dde group has been reported to migrate from one amino group to another, particularly from an ε-amino group to a free α-amino group, during Fmoc deprotection with piperidine.[2]

  • Cbz: During catalytic hydrogenation for Cbz removal, if the hydrogen source is insufficient, a side reaction can occur, leading to the formation of N-benzyl-protected tertiary amines.[3]

  • Tfa: While generally stable, the Tfa group can be prone to causing racemization during the activation step of the amino acid.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful peptide synthesis. Below are representative protocols for the introduction and cleavage of common lysine protecting groups.

General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol outlines the general steps for SPPS on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Repeat this step once.

    • Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (including the respective Fmoc-Lys(Protecting Group)-OH) (3-5 equivalents) and a coupling reagent such as HBTU (2.9-4.5 equivalents) in DMF.

    • Add a hindered base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

    • Monitor the coupling reaction completion using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

Specific Protecting Group Protocols

Cbz (Benzyloxycarbonyl) Group

  • Introduction (Schotten-Baumann Conditions):

    • Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in an ice bath.

    • While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[5]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.[5]

    • Wash the mixture with diethyl ether, then acidify the aqueous layer to pH 2 with 1 M HCl.[5]

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the Cbz-protected amino acid.[5]

  • Cleavage (Catalytic Hydrogenation):

    • Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol).

    • Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol %).[5]

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.[5]

    • Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate.[5]

Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Group

  • Cleavage:

    • Wash the peptide-resin with DMF.

    • Treat the resin with a solution of 2% hydrazine in DMF.

    • Agitate the mixture at room temperature. The deprotection is typically complete within 3-10 minutes. Repeat the treatment as necessary.

    • Wash the resin thoroughly with DMF.

Alloc (Allyloxycarbonyl) Group

  • Cleavage:

    • Wash the peptide-resin with DCM.

    • Prepare a solution of Pd(PPh₃)₄ (0.1-0.2 equivalents) and a scavenger such as phenylsilane (20 equivalents) in DCM.

    • Add the solution to the resin and agitate at room temperature for 1-2 hours.

    • Wash the resin thoroughly with DCM.

Msc (Methylsulfonylethyloxycarbonyl) Group

  • Cleavage:

    • Wash the peptide-resin with DMF and DCM.

    • Prepare a solution of 1 M Sodium Hydroxide (NaOH) or Barium Hydroxide (Ba(OH)₂) in a suitable solvent system (e.g., water/dioxane).[6]

    • Add the basic solution to the resin and agitate at room temperature.

    • Wash the resin thoroughly with DMF and DCM to remove the base and byproducts.

Tfa (Trifluoroacetyl) Group

  • Cleavage:

    • After assembling the peptide chain, wash the resin with DMF.[1]

    • Prepare a 2 M aqueous solution of piperidine.[1]

    • Add the aqueous piperidine solution to the resin and agitate at room temperature for 6-12 hours.[1]

    • Monitor the completion of the reaction using a Kaiser test.[1]

    • Once complete, wash the resin thoroughly with DMF and DCM.[1]

Visualizing Synthesis Strategies and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the chemical structures and workflows involved in peptide synthesis with different protecting groups.

G cluster_Boc Boc-Lysine cluster_Cbz Cbz-Lysine cluster_Fmoc Fmoc-Lysine cluster_Dde Dde-Lysine cluster_Alloc Alloc-Lysine Boc_Lys Boc-Lys(PG)-OH Cbz_Lys Cbz-Lys(PG)-OH Fmoc_Lys Fmoc-Lys(PG)-OH Dde_Lys Fmoc-Lys(Dde)-OH Alloc_Lys Fmoc-Lys(Alloc)-OH

Caption: Chemical structures of commonly used protected lysine derivatives.

SPPS_Workflow cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy start Start with Resin Fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->Fmoc_deprotection Boc_deprotection Boc Deprotection (TFA/DCM) start->Boc_deprotection Fmoc_coupling Amino Acid Coupling (HBTU/DIPEA) Fmoc_deprotection->Fmoc_coupling Wash Fmoc_coupling->Fmoc_deprotection Wash & Repeat Fmoc_final_cleavage Final Cleavage (TFA Cocktail) Fmoc_coupling->Fmoc_final_cleavage After final coupling Boc_neutralization Neutralization (DIPEA/DCM) Boc_deprotection->Boc_neutralization Boc_coupling Amino Acid Coupling (HBTU/DIPEA) Boc_coupling->Boc_deprotection Wash & Repeat Boc_final_cleavage Final Cleavage (HF or TFMSA) Boc_coupling->Boc_final_cleavage After final coupling Boc_neutralization->Boc_coupling Wash

Caption: Comparative workflow of Fmoc/tBu vs. Boc/Bzl SPPS strategies.

Decision_Tree question1 Need for on-resin side-chain modification? use_orthogonal Use Orthogonal PG (Dde, Alloc, Msc, Tfa, Trt) question1->use_orthogonal Yes use_Boc Use Boc question1->use_Boc No question2 Compatibility with acid-labile groups? question3 Compatibility with base-labile groups? question2->question3 No use_Alloc_Msc Use Alloc or Msc question2->use_Alloc_Msc Yes use_Dde_Tfa_Trt Use Dde, Tfa, or Trt question3->use_Dde_Tfa_Trt Yes use_orthogonal->question2

Caption: Decision tree for selecting a lysine protecting group.

Conclusion

The selection of an appropriate protecting group for the ε-amino group of lysine is a multifaceted decision that requires careful consideration of the synthetic strategy, the desired final peptide structure, and potential side reactions. While Boc remains a workhorse for standard Fmoc SPPS, orthogonal protecting groups such as Dde, Alloc, Msc, Tfa, and Trt offer invaluable flexibility for the synthesis of complex peptides requiring on-resin modifications. By understanding the unique characteristics, cleavage conditions, and potential pitfalls of each protecting group, researchers can optimize their synthetic protocols to achieve higher yields, greater purity, and successfully construct challenging peptide targets. This guide serves as a valuable resource to navigate these choices and advance research in peptide chemistry and drug development.

References

A Comparative Guide to LC-MS Analysis for Monitoring Z-Group Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of protecting group removal is a critical step in multi-step organic synthesis. The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group, and its efficient removal is paramount to the success of a synthetic route. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques—Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)—for monitoring the progress of Z-group deprotection.

Introduction to Z-Group Deprotection and the Need for Robust Monitoring

The Z-group is favored for its stability under a range of conditions. However, its removal, typically via catalytic hydrogenolysis, acidic cleavage, or nucleophilic attack, requires careful monitoring to ensure complete conversion of the starting material, minimize side-product formation, and optimize reaction times. Incomplete deprotection or the formation of impurities can have significant downstream effects on yield, purity, and the overall efficiency of a synthetic campaign. Therefore, the choice of an appropriate analytical monitoring technique is crucial.

Comparison of Analytical Techniques

LC-MS has emerged as a superior technique for monitoring complex organic reactions like Z-group deprotection due to its high sensitivity and specificity.[1] In contrast to traditional methods like TLC and HPLC with UV detection, LC-MS provides not only retention time data but also mass-to-charge ratio information, which is invaluable for confirming the identity of reactants, products, and impurities.[1][2]

Data Presentation: Quantitative Comparison
FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a stationary phase and a mobile phase.High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase, with UV detection.Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[2][3][4]
Sensitivity Low (microgram range)Moderate (nanogram range)High to Very High (picogram to femtogram range)[5][6]
Selectivity Low; relies on Rf values which can be ambiguous.Moderate; co-eluting species with similar UV absorbance can interfere.High; provides mass information for unambiguous peak identification.[1]
Quantitative Analysis Semi-quantitative at best.Good; allows for accurate quantification with proper calibration.Excellent; offers highly accurate and precise quantification, especially with tandem MS (LC-MS/MS).[3]
Analysis Time Fast (minutes per spot).Moderate (5-30 minutes per sample).[7]Moderate (comparable to HPLC).[7]
Identification of Unknowns Not possible without further analysis.Limited; retention time matching with standards is required.Possible; mass data allows for the tentative identification of unknown impurities and byproducts.[1]
Cost Low.Moderate.[6]High.[6]
Ease of Use Simple, requires minimal training.Requires moderate training.Requires specialized training and maintenance.[6]

Experimental Protocols

Z-Group Deprotection via Catalytic Hydrogenolysis (Example)

Materials:

  • Cbz-protected amine (1 equivalent)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Hydrogen gas (H₂) source (balloon or hydrogenator)

Procedure:

  • Dissolve the Cbz-protected amine in the chosen solvent in a round-bottom flask.

  • Carefully add the Pd/C catalyst.

  • Purge the flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress using one of the analytical methods detailed below.

  • Upon completion, purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Analytical Monitoring Protocols

1. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v), optimized to achieve good separation between the starting material and the product.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., ninhydrin for the free amine).

  • Analysis: The disappearance of the starting material spot and the appearance of the product spot indicate reaction progress.

2. High-Performance Liquid Chromatography (HPLC-UV)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient of acetonitrile (MeCN) in water, both containing 0.1% formic acid (FA) or trifluoroacetic acid (TFA). A typical gradient might be 10-90% MeCN over 15 minutes.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the aromatic Z-group) and 220 nm (for the product).

  • Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase, filter, and inject.

  • Analysis: Monitor the decrease in the peak area of the Cbz-protected starting material and the increase in the peak area of the deprotected amine product.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile (MeCN) in water, both containing 0.1% formic acid. A typical gradient might be 5-95% MeCN over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • MS Method: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000). For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, filter, and inject.

  • Analysis: Monitor the extracted ion chromatograms (EICs) for the [M+H]⁺ ions of the starting material and the product. This allows for highly specific and sensitive tracking of the reaction progress and the detection of any side products. The use of mass spectrometry allows for the identification of common impurities such as those arising from incomplete deprotection or side reactions.[10]

Mandatory Visualizations

G Cbz-Protected Amine Cbz-Protected Amine Deprotected Amine Deprotected Amine Cbz-Protected Amine->Deprotected Amine H2, Pd/C Byproducts (e.g., Toluene, CO2) Byproducts (e.g., Toluene, CO2) Cbz-Protected Amine->Byproducts (e.g., Toluene, CO2) H2, Pd/C

Caption: Z-Group Deprotection via Catalytic Hydrogenolysis.

G cluster_0 Reaction Monitoring cluster_1 Data Acquisition and Analysis Reaction Mixture Reaction Mixture Aliquoting Aliquoting Reaction Mixture->Aliquoting Sample Preparation (Dilution/Filtration) Sample Preparation (Dilution/Filtration) Aliquoting->Sample Preparation (Dilution/Filtration) LC-MS Injection LC-MS Injection Sample Preparation (Dilution/Filtration)->LC-MS Injection Chromatographic Separation (UPLC/HPLC) Chromatographic Separation (UPLC/HPLC) LC-MS Injection->Chromatographic Separation (UPLC/HPLC) Mass Spectrometry Detection (ESI-MS) Mass Spectrometry Detection (ESI-MS) Chromatographic Separation (UPLC/HPLC)->Mass Spectrometry Detection (ESI-MS) Data Processing (EIC) Data Processing (EIC) Mass Spectrometry Detection (ESI-MS)->Data Processing (EIC) Reaction Progress Assessment Reaction Progress Assessment Data Processing (EIC)->Reaction Progress Assessment

Caption: Experimental Workflow for LC-MS Monitoring.

G cluster_0 Analytical Technique cluster_1 Key Attributes TLC TLC Specificity Specificity TLC->Specificity Low Sensitivity Sensitivity TLC->Sensitivity Low Quantification Quantification TLC->Quantification Poor Cost Cost TLC->Cost Low HPLC HPLC-UV HPLC->Specificity Moderate HPLC->Sensitivity Good HPLC->Quantification Good HPLC->Cost Moderate LCMS LC-MS LCMS->Specificity High LCMS->Sensitivity Excellent LCMS->Quantification Excellent LCMS->Cost High

Caption: Comparison of Analytical Techniques.

Conclusion

While TLC offers a rapid and low-cost method for qualitative reaction monitoring, its low sensitivity and selectivity can be a significant drawback, especially when dealing with complex reaction mixtures or trace impurities. HPLC-UV provides a significant improvement in terms of resolution and quantification but can still be limited by co-eluting species.

LC-MS stands out as the most powerful technique for monitoring Z-group deprotection. Its high sensitivity, superior selectivity, and ability to provide molecular weight information make it an invaluable tool for ensuring reaction completion, identifying byproducts, and ultimately leading to higher purity products and more efficient process development. For researchers and drug development professionals who require robust and reliable data, LC-MS is the recommended method for monitoring this critical synthetic transformation.

References

Safety Operating Guide

Navigating the Safe Disposal of Z-DL-Lys(Z)-OH: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like Z-DL-Lys(Z)-OH, also known as Nα,Nε-Di-Z-DL-lysine, is a critical component of laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, outlining a clear, step-by-step process for the proper disposal of this compound. By adhering to these procedures, laboratories can minimize risks and ensure adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to consult the product's Safety Data Sheet (SDS) and adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Avoid Dust Inhalation: Handle solid this compound in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of dust particles.

  • Prevent Contact: Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.

  • Consult Institutional EHS: Your institution's Environmental Health & Safety (EHS) office is the primary resource for specific disposal guidance and regulations applicable to your location. It is crucial to consult with them to ensure full compliance.

Waste Characterization and Segregation

Proper characterization and segregation of waste are foundational to safe and compliant disposal.

  • Waste Stream Classification: Based on available safety data, this compound is not classified as a hazardous waste according to current regulations. However, it should be managed as a chemical waste. If the compound has been in contact with any biohazardous materials (e.g., cell cultures, animal tissues), it must be treated as biohazardous waste according to your institution's protocols.

  • Segregation: Do not mix this compound waste with other waste streams, particularly solvents, acids, bases, or other reactive chemicals, unless explicitly permitted by your institution's EHS guidelines.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound and contaminated materials.

  • Waste Collection:

    • Solid Waste: Collect any unused or expired solid this compound, along with contaminated consumables such as weighing paper, pipette tips, and gloves, in a designated solid chemical waste container. For spills of the solid compound, carefully sweep the material to avoid creating dust and place it into the designated chemical waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container designated for liquid chemical waste. Do not pour solutions of this compound down the drain.

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).

    • All waste containers must be clearly and accurately labeled with the full chemical name ("this compound" or "Nα,Nε-Di-Z-DL-lysine") and any known hazard information.

  • Storage of Waste:

    • Keep the sealed waste container in a designated and secure waste accumulation area within the laboratory.

    • This area should be well-ventilated and away from incompatible materials.

  • Final Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.

    • Follow all institutional procedures for waste manifest documentation and handover.

Quantitative Data Presentation
PropertyValue
Chemical Formula C₂₂H₂₆N₂O₆
Molecular Weight 414.45 g/mol
Appearance White to off-white solid
Solubility Information not readily available
Hazard Classification Not classified as hazardous for transport
Experimental Protocols

The standard and recommended procedure for the disposal of this compound does not involve experimental protocols such as neutralization or chemical degradation. The best practice is to collect the chemical waste for professional disposal by a licensed and qualified waste management company arranged through your institution's EHS department.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated waste_type Identify Waste Form start->waste_type solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions of this compound) waste_type->liquid_waste Liquid solid_container Segregate in a dedicated, labeled solid chemical waste container. solid_waste->solid_container liquid_container Segregate in a dedicated, labeled liquid chemical waste container. liquid_waste->liquid_container ehs_contact Contact Environmental Health & Safety (EHS) for hazardous waste pickup and disposal. solid_container->ehs_contact liquid_container->ehs_contact end Disposal Complete ehs_contact->end

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and your local regulations. The generator of the waste is ultimately responsible for its proper characterization and disposal.

Personal protective equipment for handling Z-DL-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Z-DL-Lys(Z)-OH

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Immediate Safety Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Personal Protective Equipment (PPE)Specifications and Use
Eye Protection Eyeshields or safety glasses with side-shields are mandatory to protect against dust particles and splashes.[1]
Hand Protection Chemical-resistant gloves, such as nitrile rubber, should be worn. Gloves must be inspected before use and disposed of properly after handling the chemical.[1][2]
Respiratory Protection In situations where dust is generated, a NIOSH-approved N95 respirator or equivalent is recommended.[1][2]
Skin and Body Protection A lab coat or coveralls should be worn to prevent skin contact. Contaminated clothing should be removed immediately.
Hazard and First Aid Information

While this compound is not classified as a hazardous substance under GHS, it is crucial to handle it with care as the toxicological properties have not been thoroughly investigated.[3]

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration.[2][4]
Skin Contact Wash the affected area with soap and plenty of water.[2][4]
Eye Contact Flush eyes with water as a precaution. Remove contact lenses if present and easy to do so.[2][3][4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2][4]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the chemical in a cool, dry, and well-ventilated place.[4] It is classified under Storage Class 11: Combustible Solids.[1]

  • Keep the container tightly closed.

Handling and Use
  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation.[4][5]

  • Provide appropriate exhaust ventilation at places where dust is formed.[4][5]

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Accidental Release Measures
  • In case of a spill, avoid dust formation.[4]

  • Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[4]

  • Do not let the product enter drains.[3][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization and Segregation
  • Unused or waste this compound should be treated as chemical waste.

  • Segregate it from other laboratory waste streams. Avoid mixing it with solvents, acids, or bases.

Disposal Procedure
  • Collect waste this compound in a clearly labeled, sealed, and appropriate container.

  • Dispose of the chemical waste and any contaminated materials (e.g., gloves, weighing paper) in accordance with federal, state, and local environmental control regulations.[5]

  • Consult your institution's Environmental Health & Safety (EHS) office for specific disposal guidelines.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Eyeshields - Gloves - N95 Respirator A->B C Work in a well-ventilated area (e.g., Fume Hood) B->C D Weigh and handle the chemical C->D E Collect waste in a labeled, sealed container D->E F Dispose of according to institutional and local regulations E->F G Accidental Spill I Sweep up solid, avoid dust, and containerize G->I Action H Personal Exposure J Follow First Aid Measures H->J Action

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-DL-Lys(Z)-OH
Reactant of Route 2
Z-DL-Lys(Z)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.